Rosenonolactone
Description
isolated from the fungus Trichothecium roseum; RN given refers to (1S-(1alpha,4aalpha,4balpha,7alpha,8abeta,10abeta))-isomer; RN for cpd without isomeric designation not available 5/89
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5R,7R,10S,11S)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-5-17(2)9-10-19(4)13(12-17)14(21)11-15-18(3)7-6-8-20(15,19)23-16(18)22/h5,13,15H,1,6-12H2,2-4H3/t13-,15-,17+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWECMADGHQKSLK-BWXAORSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C(=O)CC3C24CCCC3(C(=O)O4)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2([C@@H](C1)C(=O)C[C@@H]3[C@]24CCC[C@@]3(C(=O)O4)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-71-4 | |
| Record name | Rosenonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROSENONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77A9658D4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, exerts its primary effects through competitive binding to the mineralocorticoid receptor (MR), playing a crucial role in the management of cardiovascular diseases and conditions characterized by hyperaldosteronism. Beyond its well-documented impact on the renal system, spironolactone also exhibits significant anti-androgenic properties by interacting with the androgen receptor (AR) and inhibiting androgen biosynthesis. This guide provides a comprehensive technical overview of the multifaceted mechanism of action of spironolactone, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.
Core Mechanism of Action: Mineralocorticoid Receptor Antagonism
Spironolactone's principal mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR)[1]. Aldosterone, the primary endogenous ligand for the MR, plays a central role in the regulation of blood pressure and electrolyte balance by promoting sodium and water reabsorption and potassium excretion in the distal convoluted tubule and collecting duct of the kidney[2].
By binding to the MR, spironolactone and its active metabolites prevent the receptor's interaction with aldosterone. This blockade inhibits the translocation of the receptor complex into the nucleus, thereby preventing the transcription of aldosterone-responsive genes that regulate ion and water transport. The net physiological effects are:
-
Increased Natriuresis and Diuresis: Inhibition of sodium reabsorption leads to an increase in the excretion of sodium and water[1].
-
Potassium Retention: Spironolactone decreases the excretion of potassium, a characteristic that defines it as a potassium-sparing diuretic[1].
These actions contribute to its efficacy in treating edema associated with heart failure, hepatic cirrhosis, and nephrotic syndrome, as well as hypertension[1][3].
Signaling Pathway of Mineralocorticoid Receptor Antagonism
The following diagram illustrates the signaling pathway of aldosterone and the inhibitory action of spironolactone.
Caption: Aldosterone and Spironolactone Signaling Pathway in a Renal Tubule Cell.
Secondary Mechanism: Anti-Androgenic Effects
Spironolactone also functions as an androgen receptor (AR) antagonist and a weak inhibitor of androgen biosynthesis, which underlies its use in treating conditions such as hirsutism, acne, and female pattern hair loss[1][4].
-
Androgen Receptor Blockade: Spironolactone competitively binds to the AR, preventing testosterone and dihydrotestosterone (DHT) from activating the receptor. This reduces the expression of androgen-dependent genes[4].
-
Inhibition of Androgen Synthesis: At higher doses, spironolactone can inhibit enzymes involved in testosterone production, such as 17α-hydroxylase and 17,20-lyase[5][6][7].
Signaling Pathway of Anti-Androgenic Action
The following diagram illustrates the anti-androgenic mechanisms of spironolactone.
Caption: Anti-Androgenic Mechanisms of Spironolactone.
Quantitative Data
Pharmacokinetics of Spironolactone and its Metabolites
Spironolactone is rapidly and extensively metabolized. Its major active metabolites, canrenone and 7α-thiomethylspironolactone (TMS), contribute significantly to its therapeutic effects and have longer half-lives than the parent drug[8].
| Parameter | Spironolactone | Canrenone | 7α-TMS | 6β-OH-7α-TMS |
| Time to Peak Plasma Concentration (Tmax) | 2.6 hours[1] | 4.3 hours[1] | - | - |
| Elimination Half-life (t1/2) | - | 16.5 hours[8] | 13.8 hours | 15.0 hours |
| Protein Binding | >90%[1] | >90% | >90% | >90% |
Note: Data presented are approximate values and can vary based on patient populations and study designs.
Receptor Binding Affinity
Spironolactone's affinity for the androgen receptor (AR) is significantly lower than that of dihydrotestosterone (DHT).
| Compound | Receptor | Binding Affinity (Relative to DHT) | IC50 | Ki |
| Spironolactone | Androgen Receptor (AR) | 2.7% - 67%[4] | 67 nM | - |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 100% | 3 nM | 0.27-3.0 x 10⁻⁸ M[9] |
Clinical Efficacy Data
The RALES trial demonstrated the significant impact of spironolactone on mortality in patients with severe heart failure.
| Outcome | Spironolactone Group | Placebo Group | Relative Risk (RR) | 95% Confidence Interval (CI) | P-value |
| All-Cause Mortality | 35% | 46% | 0.70[2][10][11] | 0.60 - 0.82 | <0.001[10][11][12] |
| Hospitalization for Worsening Heart Failure | - | - | 0.65[10][11] | 0.54 - 0.77 | <0.001[10][11] |
Meta-analyses of randomized controlled trials have quantified the blood pressure-lowering effect of spironolactone in patients with resistant hypertension.
| Blood Pressure Measurement | Mean Reduction vs. Placebo (WMD) | 95% Confidence Interval (CI) | P-value |
| Office Systolic BP | -20.14 mmHg[13] | -31.17 to -9.12 | <0.001[13] |
| Office Diastolic BP | -5.73 mmHg[13] | -8.13 to -3.33 | <0.001[13] |
| 24-hour Ambulatory Systolic BP | -10.31 mmHg[13] | -12.86 to -7.76 | <0.001[13] |
| 24-hour Ambulatory Diastolic BP | -3.94 mmHg[13] | -5.50 to -2.37 | <0.001[13] |
Experimental Protocols
Ligand-Binding Competition Assay for Mineralocorticoid Receptor
This protocol outlines a general method for determining the binding affinity of spironolactone for the MR.
Objective: To quantify the ability of spironolactone to compete with a radiolabeled ligand (e.g., [³H]-aldosterone) for binding to the MR.
Materials:
-
COS-1 cells (or other suitable cell line)
-
Expression vector containing the human MR ligand-binding domain (LBD)
-
[³H]-aldosterone (radiolabeled ligand)
-
Unlabeled spironolactone
-
Unlabeled aldosterone (for determining non-specific binding)
-
Cell culture medium (e.g., DMEM)
-
Transfection reagent
-
Binding buffer
-
Scintillation fluid and counter
Workflow:
Caption: Experimental Workflow for a Ligand-Binding Competition Assay.
Procedure:
-
Cell Culture and Transfection: COS-1 cells are cultured and then transfected with a plasmid encoding the MR LBD[14].
-
Cell Lysate Preparation: After a period of protein expression, cells are harvested and lysed to obtain a preparation containing the MR.
-
Competition Assay: The cell lysate is incubated with a fixed concentration of [³H]-aldosterone and varying concentrations of unlabeled spironolactone[15][16].
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated.
-
Quantification and Analysis: The amount of bound [³H]-aldosterone is measured. The data are used to generate a competition curve, from which the IC50 (the concentration of spironolactone that inhibits 50% of [³H]-aldosterone binding) can be determined.
Quantification of Spironolactone and Metabolites in Plasma
This protocol describes a general method for measuring the concentrations of spironolactone and its metabolites in plasma samples.
Objective: To determine the pharmacokinetic profile of spironolactone and its active metabolites.
Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Procedure:
-
Sample Preparation: Plasma samples are obtained from subjects at various time points after administration of spironolactone. An internal standard is added to the plasma samples[17].
-
Extraction: Spironolactone and its metabolites are extracted from the plasma using a suitable organic solvent (e.g., a mixture of methylene chloride and ethyl acetate)[17].
-
Chromatographic Separation: The extracted analytes are separated using a reversed-phase HPLC column with an appropriate mobile phase[17].
-
Mass Spectrometric Detection: The eluting compounds are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a mass spectrometer, which is set to monitor the specific mass-to-charge ratios of spironolactone, its metabolites, and the internal standard[17].
-
Quantification: Calibration curves are generated using standards of known concentrations to quantify the amounts of spironolactone and its metabolites in the plasma samples[17].
Conclusion
The mechanism of action of spironolactone is complex, involving primary antagonism of the mineralocorticoid receptor and secondary anti-androgenic effects. Its efficacy in treating a range of cardiovascular and endocrine disorders is a direct result of these molecular interactions. A thorough understanding of its pharmacokinetics, receptor binding profiles, and the underlying signaling pathways is essential for its optimal clinical use and for the development of novel, more specific mineralocorticoid receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Randomized Aldactone Evaluation Study - American College of Cardiology [acc.org]
- 3. Spironolactone: Side Effects, Uses, Dosage, and More [healthline.com]
- 4. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. Cyproterone acetate or spironolactone in lowering testosterone concentrations for transgender individuals receiving oestradiol therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.bioscientifica.com [ec.bioscientifica.com]
- 8. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of digitalis and spironolactone with human sex steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of spironolactone on morbidity and mortality in patients with severe heart failure. Randomized Aldactone Evaluation Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Study of the month. The RALES study (randomized aldactone evaluation study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Genesis of a Groundbreaking Diuretic: A Technical History of Spironolactone's Discovery and Development
For decades, spironolactone has been a cornerstone in the management of cardiovascular and endocrine disorders. This in-depth technical guide delves into the pivotal moments of its discovery and the scientific journey that established its place in modern medicine. From its initial synthesis to the elucidation of its unique mechanism of action, this document provides researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective on this essential therapeutic agent.
The Quest for an Aldosterone Antagonist: A Historical Context
The story of spironolactone begins with the isolation and characterization of aldosterone in the early 1950s. This potent mineralocorticoid, produced by the adrenal glands, was identified as a key regulator of sodium and potassium balance, and consequently, blood pressure. Its role in the pathophysiology of edema associated with conditions like congestive heart failure, cirrhosis, and nephrotic syndrome quickly became apparent. This understanding spurred a search for a therapeutic agent that could counteract the effects of aldosterone, a so-called aldosterone antagonist.
Researchers at G.D. Searle and Company (now part of Pfizer) were at the forefront of this endeavor. Their efforts were guided by the hypothesis that a compound structurally similar to aldosterone could competitively block its receptor, thereby promoting the excretion of sodium and water while conserving potassium.
The Synthesis of a Novel Steroidal Lactone
In 1957, chemists John A. Cella and Robert C. Tweit at G.D. Searle & Co. successfully synthesized a series of steroidal lactones designed to mimic the structure of aldosterone. Among these, one compound, 3-(3-oxo-7α-acetylthio-17β-hydroxy-4-androsten-17α-yl)propionic acid γ-lactone, later named spironolactone, showed particular promise. The original synthesis, a multi-step process, laid the groundwork for the production of this novel therapeutic agent.
Original Synthesis Protocol of Spironolactone
Experimental Protocol: Synthesis of Spironolactone (Adapted from Cella and Tweit, 1959)
This protocol is a generalized representation of the likely steps involved in the original synthesis and may not reflect the exact, optimized industrial process.
-
Objective: To synthesize 3-(3-oxo-7α-acetylthio-17β-hydroxy-4-androsten-17α-yl)propionic acid γ-lactone (spironolactone).
-
Starting Material: A suitable steroid precursor, such as dehydroepiandrosterone (DHEA).
-
Key Steps:
-
Introduction of the 17α-lactone ring: This was a critical step to create the spirolactone structure. It involved the reaction of the 17-keto group of the steroid precursor with a reagent that would form the five-membered lactone ring.
-
Formation of the Δ⁴-3-keto group: This step involved the oxidation of the 3-hydroxyl group and isomerization of the double bond to create the α,β-unsaturated ketone system in the A-ring, a common feature of active steroids.
-
Introduction of the 7α-acetylthio group: This was a key modification to enhance the oral bioavailability and activity of the compound. This step likely involved the reaction of a 6,7-unsaturated intermediate with thioacetic acid.
-
-
Purification: The final product was purified using techniques such as crystallization and chromatography to obtain spironolactone of sufficient purity for biological testing.
Unraveling the Mechanism: The Seminal In Vivo Experiments
Contemporaneously with the synthetic work, pharmacologist Charles M. Kagawa and his colleagues at G.D. Searle were developing and utilizing an in vivo assay to screen for aldosterone antagonism. Their groundbreaking experiments, published in 1957, provided the first biological evidence of spironolactone's unique mode of action.[1]
Kagawa's Aldosterone Antagonism Assay
Experimental Protocol: Evaluation of Aldosterone Antagonism in Adrenalectomized Rats (Adapted from Kagawa et al., 1957)
-
Objective: To determine the ability of test compounds to block the sodium-retaining and potassium-excreting effects of a mineralocorticoid.
-
Animal Model: Male Sprague-Dawley rats, adrenalectomized to remove endogenous sources of mineralocorticoids.
-
Procedure:
-
Pre-treatment: Adrenalectomized rats were maintained on a sodium-deficient diet to sensitize them to the effects of mineralocorticoids.
-
Drug Administration:
-
A control group received a mineralocorticoid, such as desoxycorticosterone acetate (DOCA) or aldosterone, administered subcutaneously.
-
A treatment group received the test compound (e.g., spironolactone) orally or subcutaneously, followed by the administration of the mineralocorticoid.
-
-
Urine Collection: Rats were placed in metabolism cages, and urine was collected over a specified period (e.g., 4-6 hours).
-
Electrolyte Analysis: The concentrations of sodium and potassium in the collected urine samples were determined using flame photometry.
-
-
Endpoint: The primary endpoint was the reversal of the mineralocorticoid-induced decrease in the urinary Na+/K+ ratio. A successful antagonist would increase this ratio, indicating increased sodium excretion and decreased potassium excretion.
Kagawa's experiments demonstrated that spironolactone itself had no intrinsic diuretic or natriuretic activity in the absence of mineralocorticoids. However, when administered in the presence of DOCA or aldosterone, it effectively blocked their sodium-retaining effects, confirming its mechanism as a competitive antagonist.
Early Clinical Investigations and Quantitative Efficacy
Following the promising preclinical findings, the first clinical studies of spironolactone were initiated. Dr. Grant W. Liddle at Vanderbilt University played a pivotal role in demonstrating its efficacy in humans. His research, also published in 1957, showed that spironolactone could induce sodium and water excretion in patients with conditions characterized by hyperaldosteronism.[2]
Early Clinical Trial Data
The initial clinical trials focused on establishing the diuretic and natriuretic effects of spironolactone in edematous patients. These early studies provided the first quantitative data on its efficacy in a clinical setting.
| Parameter | Patient Population | Spironolactone Dosage | Effect on Urinary Sodium Excretion | Effect on Urinary Potassium Excretion | Reference |
| Urinary Sodium Excretion | Patients with congestive heart failure and ascites | 400-800 mg/day | Significant increase | Decrease or no change | Liddle, 1957[2] |
| Urinary Na+/K+ Ratio | Patients with primary aldosteronism | 400 mg/day | Marked increase | - | Liddle, 1957[2] |
These early clinical results were crucial in establishing the therapeutic potential of spironolactone and led to its introduction to the market in 1959 under the brand name Aldactone.[3]
Receptor Binding and the Elucidation of Off-Target Effects
The discovery of steroid hormone receptors in the 1960s provided a more refined understanding of spironolactone's mechanism of action. Subsequent in vitro studies quantified its binding affinity for the mineralocorticoid receptor (MR) and, importantly, for other steroid receptors, which explained its observed side effects.
| Receptor | Ligand | Binding Affinity (Relative to natural ligand) | Reference |
| Mineralocorticoid Receptor (MR) | Spironolactone | High | Funder et al., 1974[4] |
| Androgen Receptor (AR) | Spironolactone | Moderate | Various early studies |
| Progesterone Receptor (PR) | Spironolactone | Low | Various early studies |
The moderate affinity of spironolactone for the androgen receptor was found to be responsible for its antiandrogenic side effects, such as gynecomastia in men. This discovery later led to the development of more selective mineralocorticoid receptor antagonists, like eplerenone.
Visualizing the Discovery and Mechanism
The following diagrams illustrate the key conceptual frameworks and biological pathways central to the discovery and action of spironolactone.
Caption: The developmental timeline of spironolactone.
Caption: The mineralocorticoid receptor signaling pathway.
Conclusion
The discovery of spironolactone was a landmark achievement in pharmacology, born from a clear understanding of pathophysiology and a targeted drug discovery program. The pioneering work of Cella, Tweit, Kagawa, and Liddle laid the foundation for a new class of diuretics that have had a profound impact on the treatment of cardiovascular and renal diseases. This technical guide has provided a detailed overview of the key experiments and developmental milestones that marked the inception of spironolactone, offering valuable insights for today's researchers and drug development professionals. The journey of spironolactone from a novel chemical entity to an essential medicine serves as a testament to the power of rational drug design and rigorous scientific investigation.
References
- 1. Action of new steroids in blocking effects of aldosterone and desoxycorticosterone on salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium diuresis induced by steroidal antagonists of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eshonline.org [eshonline.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
Unveiling the Biological Activities of Spironolactone: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Profile, Experimental Evaluation, and Cellular Mechanisms of a Widely Used Spirolactone.
Introduction
Spironolactone, a synthetic spirolactone derivative, is a well-established pharmaceutical agent primarily known for its potassium-sparing diuretic and anti-hypertensive effects. Its therapeutic utility extends to the management of heart failure, edema, and primary aldosteronism. Beyond its classical indications, spironolactone has garnered significant interest for its antiandrogenic properties, leading to its off-label use in conditions such as hirsutism and acne. This technical guide provides a comprehensive overview of the biological activity screening of spironolactone, designed for researchers, scientists, and drug development professionals. It delves into its multifaceted mechanism of action, presents quantitative data on its biological targets, details key experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.
Quantitative Biological Activity of Spironolactone
The biological effects of spironolactone are concentration-dependent and vary across different cellular and physiological systems. The following tables summarize key quantitative data on its receptor binding affinity, enzyme inhibition, and effects in cellular and animal models.
Table 1: Receptor Binding Affinity and Functional Activity
| Receptor | Species | Assay Type | Value | Unit | Activity | Reference |
| Mineralocorticoid Receptor (MR) | Human | Ki | 2.32 | nM | Antagonist | [1] |
| Mineralocorticoid Receptor (MR) | Human | IC50 | 24 | nM | Antagonist | [2] |
| Androgen Receptor (AR) | Human | IC50 | 77 | nM | Antagonist | [2][3] |
| Androgen Receptor (AR) | Rat | Ki | 39.4 | nM | Antagonist | [1] |
| Glucocorticoid Receptor (GR) | Human | IC50 | 2.4 | µM | Weak Antagonist | [3] |
| Progesterone Receptor (PR) | Human | EC50 | 740 | nM | Weak Agonist | [3] |
| Spironolactone Binding Site | Rat | KD | 12.9 | nM | [4] |
Table 2: Enzyme Inhibition
| Enzyme | Source | IC50 | Ki | Inhibition Type | Reference |
| UGT2B7 | Human Liver Microsomes | 26-50 µM | 52 µM | Competitive | [5][6] |
| UGT2B7 | Human Kidney Microsomes | 26-50 µM | 34 µM | Competitive | [5][6] |
| UGT2B7 | Recombinant Human | - | 23 µM | Competitive | [5][6] |
Table 3: Effects in Cellular and Animal Models
| Model System | Effect | Dose/Concentration | Reference |
| Human Osteosarcoma Cells (HOS-143B) | Increased cell viability at 24h & 48h | 5-40 µM | [7] |
| Human Fetal Osteoblast Cells (hFOB) | Reduced cell viability (dose-dependent) | 5-40 µM | [7] |
| Spontaneously Hypertensive Rats | Attenuated increase in blood pressure | 5, 10, 30 mg/kg/day | [3] |
| Healthy Dogs | Increased serum aldosterone | 2 and 4 mg/kg/day | [8] |
| Mice (Acetic Acid-Induced Writhing) | Antinociceptive action | 20-160 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of spironolactone's biological activity. The following sections provide an overview of key experimental protocols.
Receptor Binding Assay
This protocol is designed to determine the affinity of spironolactone for the mineralocorticoid receptor (MR).
-
Cell Culture and Transfection: COS-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are then transfected with a plasmid expressing the human mineralocorticoid receptor.
-
Ligand Binding: Transfected cells are incubated with a fixed concentration of radiolabeled aldosterone (e.g., [3H]-aldosterone) and varying concentrations of spironolactone. Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.
-
Cell Lysis and Scintillation Counting: After incubation, cells are washed, lysed, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of spironolactone that inhibits 50% of the specific binding of the radiolabeled aldosterone (IC50) is calculated. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[5]
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of spironolactone on a given cell line.
-
Cell Seeding: Cells (e.g., HEK293) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of spironolactone for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (concentration that inhibits 50% of cell growth) can be determined.[9]
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol investigates the effect of spironolactone on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
-
Cell Treatment and Lysis: Human podocytes are cultured and treated with spironolactone for a specified time. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the cell lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative phosphorylation levels.[10][11]
Animal Model of Hypertension
This protocol evaluates the anti-hypertensive effects of spironolactone in spontaneously hypertensive rats (SHRs).
-
Animal Acclimatization and Grouping: Male SHRs are acclimatized to the laboratory conditions and then randomly assigned to control and treatment groups.
-
Drug Administration: Spironolactone is administered orally at different doses (e.g., 5, 10, and 30 mg/kg/day) for a specified duration (e.g., 13 weeks). The control group receives the vehicle.
-
Blood Pressure Measurement: Systolic blood pressure is measured at regular intervals using a non-invasive tail-cuff method.
-
Tissue Collection and Analysis: At the end of the study, animals are euthanized, and hearts are collected for histological and stereological analysis to assess myocardial remodeling.[3]
Signaling Pathways and Mechanistic Visualizations
Spironolactone exerts its effects by modulating key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Mechanism of Action at the Mineralocorticoid Receptor
The primary mechanism of action of spironolactone is the competitive antagonism of the mineralocorticoid receptor (MR).
Caption: Spironolactone competitively inhibits aldosterone binding to the mineralocorticoid receptor.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Spironolactone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Caption: Spironolactone inhibits the PI3K/Akt/mTOR pathway, leading to the promotion of autophagy.
Experimental Workflow for In Vitro Screening
A typical workflow for the in vitro biological activity screening of spironolactone is outlined below.
Caption: A generalized workflow for the in vitro screening of spironolactone's biological activity.
Conclusion
Spironolactone is a pharmacologically complex molecule with a well-defined primary mechanism of action and a range of secondary effects that contribute to its therapeutic profile and potential for new applications. This technical guide provides a foundational understanding of its biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. For researchers and drug development professionals, a thorough comprehension of these aspects is essential for designing robust preclinical and clinical studies, interpreting experimental results, and exploring the full therapeutic potential of this versatile spirolactone.
References
- 1. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 2. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 3. The effects of spironolactone monotherapy on blood pressure and myocardial remodeling in spontaneously hypertensive rats: a stereological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
spironolactone pharmacological profile
An In-depth Technical Guide on the Pharmacological Profile of Spironolactone
Introduction
Spironolactone is a steroidal antimineralocorticoid that has been in clinical use for several decades.[1] It is classified as a potassium-sparing diuretic and functions as a competitive antagonist of the mineralocorticoid receptor (MR).[2][3] Initially developed for its diuretic properties, its therapeutic applications have expanded significantly.[2] It is a cornerstone therapy in conditions characterized by primary or secondary hyperaldosteronism, including certain types of hypertension, heart failure, and edema related to hepatic or renal dysfunction.[4][5] Spironolactone is a prodrug, and its pharmacological activity is largely attributable to its active metabolites.[3][6] This guide provides a detailed technical overview of its pharmacological profile, intended for researchers and drug development professionals.
Pharmacodynamics: Mechanism of Action
Primary Mechanism: Mineralocorticoid Receptor Antagonism
Spironolactone's principal mechanism of action is the competitive antagonism of aldosterone at the mineralocorticoid receptors (MR) located in the distal convoluted tubules and collecting ducts of the kidneys.[4][7][8] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, normally binds to these receptors, leading to the reabsorption of sodium and water and the excretion of potassium.[2][4]
By competitively binding to the MR, spironolactone and its active metabolites block the physiological effects of aldosterone.[9][10] This inhibition prevents the translocation of the receptor complex into the nucleus, thereby downregulating the expression of aldosterone-induced proteins, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. The result is an increase in the excretion of sodium and water, and a decrease in the excretion of potassium, which underlies its diuretic, antihypertensive, and potassium-sparing effects.[2][9]
Off-Target Effects
Spironolactone is non-selective and interacts with other steroid hormone receptors, which accounts for some of its therapeutic uses and adverse effects.[11]
-
Antiandrogenic Activity : It acts as an antagonist at the androgen receptor (AR) and inhibits enzymes involved in androgen production.[4] This property is utilized in the off-label treatment of conditions like hirsutism, female pattern hair loss, and acne.[2]
-
Progestogenic and Estrogenic Activity : Spironolactone has a weak affinity for progesterone (PR) and estrogen receptors (ER), where it can act as an agonist.[2][6] The clinical significance of these interactions is not fully established, but they may contribute to side effects like menstrual irregularities and gynecomastia.[4][6]
Receptor Binding Profile
The binding affinity of spironolactone for various steroid receptors has been quantified. It shows the highest affinity for the mineralocorticoid receptor, with moderate affinity for the androgen receptor and significantly lower affinity for other receptors.
| Table 1: Spironolactone Receptor Binding Affinity | | :--- | :--- | :--- | :--- | :--- | | Receptor | Value (nM) | Assay Type | Action | Species | | Mineralocorticoid Receptor (MR) | 2.32 - 60 | Ki, IC50b, Kb | Antagonist | Human | | Androgen Receptor (AR) | 13 - 670 | Ki, IC50a, IC50b | Antagonist | Human | | Glucocorticoid Receptor (GR) | 32.6 - 6,920 | Ki, IC50a, IC50b | Antagonist | Human | | Progesterone Receptor (PR) | 400 - >25,000 | Ki, IC50a, IC50b | Agonist | Human | | Estrogen Receptor (ER) | >1,100 - >20,000 | Ki, IC50b | Antagonist | Human | | Data sourced from reference[6]. IC50a: Binding inhibition. IC50b: Functional antagonism. |
Pharmacokinetics
Spironolactone is characterized by rapid absorption and extensive metabolism into active metabolites, which have longer half-lives and contribute significantly to the drug's overall effect.[8][9]
Absorption, Distribution, Metabolism, and Excretion
-
Absorption : Spironolactone is well-absorbed from the gastrointestinal tract.[4] Co-administration with food significantly increases its bioavailability, as measured by AUC, by approximately 95.4%.[2][9]
-
Distribution : Both spironolactone and its metabolites are highly bound to plasma proteins (>90%).[2][9]
-
Metabolism : It is a prodrug that is rapidly and extensively metabolized in the liver.[3][9] The metabolites can be categorized into two groups: those where the sulfur moiety is retained and those where it is removed.[1][9] The primary active metabolites are canrenone (sulfur removed) and the sulfur-containing compounds 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[2][9] TMS is the main metabolite and is responsible for about 80% of the potassium-sparing effect, while canrenone accounts for 10-25%.[1][3][6]
-
Excretion : Metabolites are excreted primarily through the urine and secondarily in the bile.[2][9] Unchanged spironolactone is not found in the urine.[1]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Spironolactone - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 5. Spironolactone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. youtube.com [youtube.com]
- 11. droracle.ai [droracle.ai]
The Identification of Spironolactone Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, undergoes extensive and complex metabolism in the body. Understanding its metabolic fate is crucial for comprehending its pharmacological activity, potential drug-drug interactions, and for the development of bioanalytical methods to monitor its disposition. This technical guide provides a comprehensive overview of the key metabolites of spironolactone, detailed methodologies for their identification, and a summary of quantitative data.
Core Metabolites of Spironolactone
Spironolactone is rapidly and extensively metabolized, with virtually no unchanged drug excreted in the urine.[1] Its metabolites can be broadly categorized into two main groups: those where the sulfur atom from the parent molecule is removed and those where it is retained.[1][2][3] The primary active metabolites responsible for the therapeutic effects of spironolactone are canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (HTMS).[4][5][6]
-
Canrenone (CAN): Long considered a major active metabolite, canrenone is formed by the removal of the 7α-thioacetyl group.[1][2] However, studies have shown that canrenone alone does not account for the full pharmacological activity of spironolactone, suggesting the significant contribution of sulfur-containing metabolites.[7][8][9]
-
7α-thiospironolactone (7α-TS): This metabolite is formed by the deacetylation of spironolactone.[4][6]
-
7α-thiomethylspironolactone (TMS): A major active metabolite where the sulfur atom is retained and methylated.[1][5] It is considered, along with 6β-OH-7α-TMS, to be responsible for a significant portion of spironolactone's activity.[5]
-
6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS or HTMS): Another major active metabolite that is hydroxylated in the 6β position.[5][10]
The extended half-lives of these active metabolites (16.5 hours for canrenone, 13.8 hours for TMS, and 15.0 hours for HTMS) compared to the parent drug (1.4 hours) are crucial for the sustained therapeutic effects of spironolactone.[3][5][6]
Quantitative Analysis of Spironolactone and its Metabolites
The following table summarizes the quantitative data from various validated bioanalytical methods for the determination of spironolactone and its key metabolites in biological matrices, primarily human plasma.
| Analyte | Matrix | Method | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Spironolactone | Human Plasma | HPLC-UV[11] | 10 - 400 | 10 |
| Canrenone | Human Plasma | HPLC-UV[11] | 10 - 600 | 10 |
| 7α-thiomethylspironolactone | Human Plasma | HPLC-UV[11] | 10 - 600 | 10 |
| Spironolactone | Paediatric Plasma | HPLC[12] | 30 - 1000 | 28 |
| Canrenone | Paediatric Plasma | HPLC[12] | 25 - 1000 | 25 |
| 7α-thiomethylspironolactone | Paediatric Plasma | HPLC[12] | 25 - 1000 | 20 |
| Spironolactone | Human Plasma | LC-MS/MS[13] | 2.77 - 184.50 | 2.77 |
| Canrenone | Human Plasma | LC-MS/MS[13] | 2.69 - 179.20 | 2.69 |
| Spironolactone | Human Plasma | LC-APCI-MS[14] | 2 - 300 | 2 |
| Canrenone | Human Plasma | LC-APCI-MS[14] | 2 - 300 | 2 |
| Spironolactone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 0.5 |
| Canrenone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 0.2 |
| 7α-thiomethylspironolactone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 1 |
| 6β-hydroxy-7α-thiomethylspironolactone | Human Serum | HPLC-ESI-MS/MS[15] | 0.2 - 500 | 1 |
| Spironolactone | Blood Plasma | LC-MS/MS[16] | Not specified | ~0.5 |
| 7α-thiomethylspironolactone | Blood Plasma | LC-MS/MS[16] | Not specified | ~0.5 |
| Canrenone | Blood Plasma | LC-MS/MS[16] | Not specified | ~0.5 |
Experimental Protocols for Metabolite Identification
The identification and quantification of spironolactone and its metabolites predominantly rely on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[11][12][13][14][16][17][18][19]
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
A common initial step for plasma samples is protein precipitation, often followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.[11][12][13]
Example Protocol: Protein Precipitation followed by LLE
-
To a 1.0 mL plasma sample, add an internal standard.
-
Precipitate proteins by adding 1.0 mL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Separate the supernatant.
-
Perform liquid-liquid extraction on the supernatant using a suitable organic solvent like a mixture of methylene chloride and ethyl acetate.[20]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Separation: Reversed-Phase HPLC
Reversed-phase HPLC is the standard technique for separating spironolactone and its metabolites.
Typical HPLC Conditions: [11][13][17][18]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17][18]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate). A common mobile phase composition is a mixture of methanol and water with 0.1% (v/v) formic acid (60:40 v/v).[17][18]
-
Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.[13][17][18]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C or 48°C.[13][17][18]
Detection: Mass Spectrometry
Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of spironolactone and its metabolites.[13][16][17][18] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources.[13][14]
Example Mass Spectrometry Parameters (ESI+): [18]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions (m/z):
-
Spironolactone: A common issue is the in-source fragmentation of spironolactone, which readily loses its 7α-acetylthio group to form an ion with the same mass-to-charge ratio as canrenone (m/z 341.1).[13][21] Chromatographic separation is therefore essential. Other monitored ions for spironolactone can include the sodium adduct [M+Na]+ at m/z 439.0.[18]
-
Canrenone: The protonated molecule [M+H]+ at m/z 341.1 and the sodium adduct [M+Na]+ at m/z 363.1 are typically monitored.[18]
-
Metabolic Pathways of Spironolactone
Spironolactone undergoes two primary metabolic pathways: one involving the removal of the sulfur-containing side chain and the other involving its retention and modification.
Caption: Metabolic pathways of spironolactone.
Experimental Workflow for Metabolite Identification
The following diagram illustrates a typical experimental workflow for the identification and quantification of spironolactone metabolites from a biological sample.
Caption: Workflow for spironolactone metabolite analysis.
References
- 1. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 6. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 7. Canrenone-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spironolactone and potassium canrenoate in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CANRENONE-THE PRINCIPAL ACTIVE METABOLITE OF SPIRONOLACTONE- | British Pharmacological Society [bps.ac.uk]
- 10. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 11. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revistas.usp.br [revistas.usp.br]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Spironolactone: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of spironolactone. It includes detailed experimental protocols for the assessment of its biological activity and visualizations of its mechanism of action to support further research and development.
Chemical Structure and Identification
Spironolactone is a synthetic steroid with a lactone ring, which is crucial for its activity. It is a competitive antagonist of the mineralocorticoid receptor.
Chemical Name: 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone[1]
Table 1: Chemical Identifiers for Spironolactone
| Identifier | Value |
| IUPAC Name | S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
| CAS Number | 52-01-7 |
| PubChem CID | 5833 |
| Molecular Formula | C₂₄H₃₂O₄S |
Physicochemical and Pharmacological Properties
The physicochemical properties of spironolactone influence its absorption, distribution, metabolism, and excretion (ADME) profile, while its pharmacological properties define its therapeutic effects.
Table 2: Physicochemical Properties of Spironolactone
| Property | Value |
| Molecular Weight | 416.57 g/mol |
| Melting Point | 198-207 °C |
| Boiling Point | 134 °C |
| Solubility | Practically insoluble in water; soluble in alcohol and ethyl acetate; freely soluble in chloroform and benzene; slightly soluble in methanol. |
| pKa (Strongest Acidic) | 17.89 |
| pKa (Strongest Basic) | -4.9 |
| LogP | 2.78 |
Table 3: Pharmacological Properties of Spironolactone
| Property | Description |
| Mechanism of Action | Competitive antagonist of the mineralocorticoid receptor (aldosterone receptor). |
| Pharmacological Effects | Diuretic (potassium-sparing), antihypertensive, anti-androgenic. |
| IC₅₀ at Mineralocorticoid Receptor | 24 nM |
| IC₅₀ at Androgen Receptor | 77 nM |
Signaling Pathways
Spironolactone exerts its effects primarily by interfering with the renin-angiotensin-aldosterone system (RAAS). By blocking the mineralocorticoid receptor, it prevents aldosterone-mediated sodium and water retention and potassium excretion.
The binding of aldosterone to the mineralocorticoid receptor (MR) in the distal tubules and collecting ducts of the kidneys leads to the transcription and translation of proteins that increase the number of epithelial sodium channels (ENaC) and Na+/K+-ATPase pumps. This results in increased sodium and water reabsorption and potassium excretion. Spironolactone competitively binds to the MR, preventing these downstream effects.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of spironolactone.
Mineralocorticoid Receptor Binding Assay (Radioligand Competition Assay)
This protocol describes a competitive binding assay to determine the affinity of spironolactone for the mineralocorticoid receptor using a radiolabeled ligand.
Materials:
-
HEK293 cells transiently transfected with human mineralocorticoid receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [³H]-Aldosterone (specific activity ~80-100 Ci/mmol).
-
Non-specific binding control: Unlabeled aldosterone.
-
Test compound: Spironolactone.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (50-100 µg protein).
-
50 µL of [³H]-Aldosterone at a final concentration of 2 nM.
-
50 µL of either:
-
Binding buffer (for total binding).
-
Unlabeled aldosterone at a final concentration of 1 µM (for non-specific binding).
-
Spironolactone at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) for the competition curve.
-
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the spironolactone concentration.
-
Determine the IC₅₀ value (the concentration of spironolactone that inhibits 50% of specific [³H]-Aldosterone binding) using non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessment of Diuretic Effect in Rats
This protocol outlines a method to evaluate the diuretic activity of spironolactone in a rat model.
Materials:
-
Male Wistar rats (150-200 g).
-
Metabolic cages.
-
Normal saline (0.9% NaCl).
-
Spironolactone.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Furosemide (positive control).
-
Graduated measuring cylinders.
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Fast the rats for 18 hours before the experiment with free access to water.
-
-
Grouping and Dosing:
-
Divide the rats into groups (n=6 per group):
-
Group I (Control): Vehicle.
-
Group II (Positive Control): Furosemide (e.g., 10 mg/kg, p.o.).
-
Group III (Test): Spironolactone (e.g., 20 mg/kg, p.o.).
-
-
Administer the respective treatments orally.
-
-
Hydration and Urine Collection:
-
Immediately after dosing, administer normal saline (15 mL/kg) orally to all rats to ensure a uniform fluid load.
-
Place each rat in an individual metabolic cage designed to separate urine and feces.
-
Collect urine for 5 hours.
-
-
Measurement and Analysis:
-
Measure the total volume of urine collected for each rat.
-
Calculate the diuretic index: (Urine volume of test group) / (Urine volume of control group).
-
Optionally, analyze urine samples for sodium and potassium concentrations using a flame photometer to determine the natriuretic and kaliuretic effects.
-
Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol details the assessment of the antihypertensive effect of spironolactone in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (e.g., 32 weeks old).
-
Normotensive Wistar-Kyoto (WKY) rats as controls.
-
Spironolactone.
-
Vehicle.
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).
Procedure:
-
Animal Selection and Baseline Measurement:
-
Use adult SHRs with established hypertension.
-
Measure and record the baseline systolic blood pressure (SBP) of all rats for several days to ensure stability.
-
-
Grouping and Treatment:
-
Divide the SHRs into groups (n=6-8 per group):
-
Group I (SHR Control): Vehicle.
-
Group II (SHR Test): Spironolactone (e.g., 80 mg/kg/day, s.c. or p.o.)[2].
-
A group of age-matched WKY rats receiving vehicle can serve as a normotensive control.
-
-
Administer the treatments daily for a specified period (e.g., 8 weeks)[2].
-
-
Blood Pressure Monitoring:
-
Measure SBP at regular intervals (e.g., weekly) throughout the treatment period using a non-invasive method.
-
For final, more precise measurements, direct arterial catheterization can be performed under anesthesia at the end of the study.
-
-
Data Analysis:
-
Compare the changes in SBP from baseline over the treatment period between the spironolactone-treated group and the SHR control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.
-
Conclusion
This technical guide provides a detailed overview of the chemical and pharmacological properties of spironolactone, with a focus on its mechanism of action as a mineralocorticoid receptor antagonist. The provided experimental protocols offer a foundation for researchers to further investigate its biological effects and potential therapeutic applications. The structured data and visual representations of signaling pathways and experimental workflows are intended to facilitate a deeper understanding and guide future research in the field of drug development.
References
The Aldosterone Antagonist Activity of Spironolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone, a steroidal compound, is a potent and widely utilized aldosterone antagonist with significant therapeutic applications in various cardiovascular and endocrine disorders. This technical guide provides an in-depth exploration of the core aldosterone antagonist activity of spironolactone, intended for researchers, scientists, and professionals in drug development. The document elucidates the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies for evaluating its antagonist activity. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of spironolactone's pharmacological profile.
Introduction
Spironolactone is a synthetic steroid that functions as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[1][2][3][4][5] Aldosterone, the principal mineralocorticoid hormone, plays a crucial role in the regulation of electrolyte and water balance, primarily through its effects on the distal tubules and collecting ducts of the kidneys.[1][2][6] By blocking the MR, spironolactone promotes the excretion of sodium and water while conserving potassium, an effect that underlies its utility as a potassium-sparing diuretic.[1][2][3][7] Initially developed for its diuretic properties, the therapeutic applications of spironolactone have expanded to include the management of heart failure, hypertension, and primary hyperaldosteronism.[1][3][7][8] This guide delves into the technical aspects of spironolactone's aldosterone antagonist activity, providing a foundational resource for scientific and clinical investigation.
Mechanism of Aldosterone Antagonist Activity
Spironolactone exerts its aldosterone antagonist effect by competitively binding to the mineralocorticoid receptor, a member of the nuclear receptor superfamily.[1][2][6][9] In the absence of an antagonist, aldosterone binds to the MR in the cytoplasm of target cells. This ligand-receptor complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of specific genes that regulate ion and water transport.[4][10] Spironolactone, by occupying the ligand-binding site of the MR, prevents the conformational changes required for receptor activation and subsequent gene transcription.[11]
The following diagram illustrates the signaling pathway of aldosterone and the antagonistic action of spironolactone.
Pharmacokinetics of Spironolactone and its Metabolites
Spironolactone is rapidly and extensively metabolized in the liver to several active metabolites, which contribute significantly to its therapeutic effects.[1][12][13] The primary active metabolites include canrenone, 7-α-thiomethylspironolactone (TMS), and 6-β-hydroxy-7-α-thiomethylspironolactone (HTMS).[1][13] Canrenone was historically considered the major active metabolite; however, more recent studies have highlighted the significant contribution of the sulfur-containing metabolites to the overall antimineralocorticoid activity of spironolactone.[12] The pharmacokinetic parameters of spironolactone and its principal active metabolites are summarized in the table below.
| Parameter | Spironolactone | Canrenone | 7-α-thiomethylspironolactone (TMS) | 6-β-hydroxy-7-α-thiomethylspironolactone (HTMS) |
| Time to Peak Plasma Concentration (Tmax) | 2.6 hours[1][13] | 4.3 hours[1][13] | - | - |
| Mean Half-life (t½) | 1.4 hours[1][13] | 16.5 hours[1][13] | 13.8 hours[13] | 15 hours[13] |
| Plasma Protein Binding | >90%[1][13] | >90%[1] | >90%[1] | >90%[1] |
| Bioavailability | Increased by ~95.4% with food[1][13] | - | - | - |
Pharmacodynamics and Clinical Efficacy
The primary pharmacodynamic effect of spironolactone is a potassium-sparing diuretic and antihypertensive action.[1][2] By antagonizing aldosterone, spironolactone increases sodium and water excretion while retaining potassium.[1][2][3] This effect is particularly beneficial in conditions associated with hyperaldosteronism. The clinical efficacy of spironolactone has been demonstrated in several landmark clinical trials.
| Trial | Condition | Key Findings |
| RALES (Randomized Aldactone Evaluation Study) | Severe Heart Failure (HFrEF) | Spironolactone reduced mortality by 30% and hospitalizations by 35%.[8][14][15][16] |
| TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist) | Heart Failure with Preserved Ejection Fraction (HFpEF) | Reduced heart failure-related hospitalizations but did not significantly reduce overall mortality.[14][15] |
| PATHWAY-2 | Resistant Hypertension | Spironolactone was the most effective add-on therapy compared to bisoprolol or doxazosin.[14] |
| AMBER | Resistant Hypertension in Chronic Kidney Disease (CKD) | Improved blood pressure control without a significant increase in hyperkalemia.[14] |
Off-Target Activities
Spironolactone is a non-selective mineralocorticoid receptor antagonist and can interact with other steroid receptors, leading to off-target effects.[6][9] These interactions are primarily with the androgen and progesterone receptors.[9][17] The antiandrogenic activity of spironolactone is responsible for side effects such as gynecomastia, impotence, and menstrual irregularities.[17][18] This property, however, is also harnessed for off-label therapeutic uses, including the treatment of hirsutism and acne in women.[1][6] Eplerenone, a second-generation MRA, was developed to have greater selectivity for the MR and fewer of these steroidal off-target effects.[17]
Experimental Protocols for Assessing Aldosterone Antagonist Activity
In Vitro Assessment: Mineralocorticoid Receptor Reporter Gene Assay
A reporter gene assay is a common in vitro method to quantify the functional activity of compounds as either agonists or antagonists of the mineralocorticoid receptor.[10][19][20][21]
Principle: Mammalian cells are engineered to express the human mineralocorticoid receptor (MR) and a reporter gene (e.g., luciferase) under the control of a hormone response element.[10] Activation of the MR by an agonist like aldosterone leads to the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity (e.g., light emission from luciferase). An antagonist like spironolactone will compete with the agonist for binding to the MR, thereby inhibiting the reporter gene expression in a dose-dependent manner.[10]
Detailed Methodology:
-
Cell Culture: Maintain mammalian cells engineered to express the human MR (e.g., from INDIGO Biosciences or Cayman Chemical) according to the supplier's protocol.[10][19][20][21]
-
Cell Plating: Seed the reporter cells into a 96-well assay plate and incubate to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound (spironolactone) and a reference agonist (aldosterone).
-
Treatment: Treat the cells with the test compound in the presence of a fixed concentration of the agonist (aldosterone). Include appropriate controls (vehicle, agonist alone, antagonist alone).
-
Incubation: Incubate the plate for a specified period to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Lyse the cells and add a detection reagent for the reporter protein (e.g., luciferase substrate).[10]
-
Quantification: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value for the antagonist.
The following diagram outlines the experimental workflow for a mineralocorticoid receptor reporter gene assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Spironolactone CAS#: 52-01-7 [amp.chemicalbook.com]
- 6. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aldosterone antagonists in hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mineralocorticoid receptor antagonists: emerging roles in cardiovascular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 12. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pfizermedical.com [pfizermedical.com]
- 14. visualmed.org [visualmed.org]
- 15. Evidence for Aldosterone Antagonism in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aldosterone Antagonists and CVD - American College of Cardiology [acc.org]
- 17. innovationinfo.org [innovationinfo.org]
- 18. When Off Target Effects Are On Target: The Role Of Spironolactone In Patients With COVID-19[v1] | Preprints.org [preprints.org]
- 19. caymanchem.com [caymanchem.com]
- 20. maxanim.com [maxanim.com]
- 21. caymanchem.com [caymanchem.com]
A Comprehensive Review of Spironolactone: Meta-Analyses and Mechanistic Insights
An In-depth Technical Guide for Researchers and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic, has long been a staple in the management of cardiovascular diseases. Its role as a mineralocorticoid receptor (MR) antagonist has been extensively studied, leading to its application in various conditions beyond its primary diuretic function. This technical guide provides a comprehensive review of the current literature, focusing on meta-analyses of spironolactone's efficacy in resistant hypertension, heart failure, and acne vulgaris. Additionally, it delves into the molecular mechanisms and signaling pathways influenced by this versatile drug.
Clinical Efficacy: A Summary of Meta-Analyses
Recent meta-analyses have solidified the evidence base for spironolactone's use in several key therapeutic areas. The quantitative data from these studies are summarized below, offering a clear comparison of its effects across different patient populations.
1.1. Resistant Hypertension
Spironolactone has emerged as a recommended fourth-line agent for resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive medications of different classes, including a diuretic.[1] Meta-analyses consistently demonstrate its significant blood pressure-lowering effects.
| Outcome Measure | Comparison | Mean Difference / Odds Ratio (95% CI) | Reference |
| Office Systolic Blood Pressure | Spironolactone vs. Placebo | -20.14 mmHg (-31.17 to -9.12) | [2][3] |
| Office Diastolic Blood Pressure | Spironolactone vs. Placebo | -5.73 mmHg (-8.13 to -3.33) | [2][3] |
| 24-hour Ambulatory SBP | Spironolactone vs. Placebo | -10.31 mmHg (-12.86 to -7.76) | [2][3] |
| 24-hour Ambulatory DBP | Spironolactone vs. Placebo | -3.94 mmHg (-5.50 to -2.37) | [2][3] |
| 24-hour Ambulatory SBP | Spironolactone vs. Alternative Drugs | -6.98 mmHg (-12.66 to -1.30) | [2][3] |
| 24-hour Ambulatory DBP | Spironolactone vs. Alternative Drugs | -3.03 mmHg (-5.21 to -0.85) | [2][3] |
| Serious Adverse Events | Spironolactone vs. Placebo | OR: 2.11 (0.98 to 4.53) | [4][5] |
1.2. Heart Failure with Preserved and Mid-Range Ejection Fraction (HFpEF & HFmrEF)
The efficacy of spironolactone in heart failure with reduced ejection fraction is well-established. Its role in HFpEF and HFmrEF has been a subject of intense investigation, with meta-analyses suggesting benefits in improving cardiac function and reducing hospitalizations.
| Outcome Measure | Population | Mean Difference / Odds Ratio (95% CI) | Reference |
| All-Cause Mortality | HFpEF | No significant reduction | [6] |
| Hospitalizations for Heart Failure | HFpEF/HFmrEF | OR: 0.84 (0.73 to 0.95) | [7][8] |
| E/e' Index (Diastolic Function) | HFpEF | MD: -1.38 (-2.03 to -0.73) | [6] |
| E/A Velocity Ratio (Diastolic Function) | HFpEF | MD: -0.05 (-0.10 to -0.00) | [6] |
| Brain Natriuretic Peptide (BNP) Levels | HFpEF/HFmrEF | MD: -44.80 pg/mL (-73.44 to -16.17) | [7] |
| Procollagen Type I C-terminal Propeptide (PICP) | HFpEF/HFmrEF | MD: -27.04 ng/mL (-40.77 to -13.32) | [7] |
| Hyperkalemia Risk | HFpEF/HFmrEF | Significantly increased | [7] |
| Gynecomastia Risk | HFpEF/HFmrEF | Significantly increased | [7] |
1.3. Acne Vulgaris in Women
Leveraging its anti-androgenic properties, spironolactone is used off-label for the treatment of acne vulgaris, particularly in adult women where hormonal influences are significant.
| Outcome Measure | Comparison | Mean Difference / Odds Ratio (95% CI) | Reference |
| Treatment Success (Objective Assessment) | Spironolactone vs. Placebo | OR: 6.59 (3.50 to 12.43) | [9] |
| Acne Severity Index (ASI) | Spironolactone vs. Placebo | MD: -6.53 (-10.83 to -2.22) | [10] |
| Total Lesion Count | Spironolactone 5% vs. Placebo | MD: -6.85 (-10.94 to -2.76) | [11][12] |
| Menstrual Irregularities | Spironolactone vs. Placebo | OR: 1.09 (0.37 to 3.25) - Not statistically significant | [9] |
| Breast Enlargement | Spironolactone vs. Placebo | OR: 1.37 (0.79 to 2.38) - Not statistically significant | [9] |
Experimental Protocols: A Methodological Overview
The findings presented above are derived from rigorous systematic reviews and meta-analyses of randomized controlled trials (RCTs). Understanding the methodologies of these foundational studies is crucial for interpreting the data.
2.1. Meta-Analysis of Spironolactone for Resistant Hypertension
-
Search Strategy: A systematic search was conducted across multiple databases including PubMed, Web of Science, Cochrane Library, and Embase through December 2019.[2]
-
Inclusion Criteria: The analysis included randomized controlled trials that evaluated the effect of adding spironolactone to the treatment regimen of patients with resistant hypertension, assessing outcomes such as office blood pressure and 24-hour ambulatory blood pressure.[2]
-
Data Extraction and Analysis: Two independent reviewers extracted data on study design, patient characteristics, interventions, and outcomes. The primary outcomes were the weighted mean differences (WMD) in systolic and diastolic blood pressure between the spironolactone and control groups. A random-effects model was used for pooling the data.[2]
2.2. Randomized Controlled Trial for Acne Vulgaris (SAFA trial)
-
Study Design: A pragmatic, multicenter, phase 3, double-blind, randomized controlled trial conducted in England and Wales.[13]
-
Participants: The trial enrolled women aged 18 and older with facial acne persisting for at least six months that was severe enough to warrant oral antibiotics.[13]
-
Intervention: Participants were randomly assigned in a 1:1 ratio to receive either spironolactone or a matched placebo. The dosing regimen started at 50 mg/day for the first six weeks and was then increased to 100 mg/day until week 24, provided it was well-tolerated. Concomitant use of topical treatments was permitted.[13]
-
Outcome Measures: The primary outcome was based on the Acne-Specific Quality of Life (Acne-QoL) symptom subscale score at week 12. Secondary outcomes included participant self-assessment of acne improvement and a reduction in acne lesion counts.[13]
Signaling Pathways and Mechanism of Action
Spironolactone's therapeutic effects are rooted in its ability to antagonize the mineralocorticoid receptor and, to a lesser extent, its anti-androgenic activity.
3.1. Primary Mechanism: Mineralocorticoid Receptor Antagonism
Spironolactone competitively binds to the mineralocorticoid receptor in the distal convoluted renal tubule and collecting ducts.[14][15][16] This action blocks the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system.[14] By inhibiting aldosterone, spironolactone prevents the reabsorption of sodium and water, leading to a diuretic and antihypertensive effect.[16] Crucially, it also prevents the excretion of potassium, hence its classification as a potassium-sparing diuretic.[14][16]
Caption: Aldosterone-MR signaling pathway and its inhibition by spironolactone.
3.2. Non-Genomic Signaling in Cardiomyocytes
Beyond its classical genomic effects, spironolactone has been shown to evoke non-genomic signaling pathways in cardiomyocytes. These rapid, transcription-independent effects may contribute to its cardioprotective properties. Research indicates that spironolactone can increase intracellular levels of calcium (Ca²⁺), cyclic GMP (cGMP), and cyclic AMP (cAMP), as well as modulate the activity of ERK1/2 (Extracellular signal-regulated kinase 1/2).[17] The elevation of cGMP and cAMP is known to be cardioprotective.[17]
Caption: Non-genomic signaling pathways activated by spironolactone in cardiomyocytes.
Logical Workflow for a Systematic Review and Meta-Analysis
The generation of high-quality evidence, such as that presented in this guide, follows a structured and rigorous process. The diagram below illustrates the typical workflow for conducting a systematic review and meta-analysis of clinical trials.
Caption: Standard workflow for a systematic review and meta-analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A meta-analysis of add-on use of spironolactone in patients with resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of spironolactone in heart failure with preserved ejection fraction: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of spironolactone in the heart failure with mid-range ejection fraction and heart failure with preserved ejection fraction: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Oral Spironolactone for Women With Acne Vulgaris: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials With Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral and topical spironolactone in acne treatment: A meta-analysis of effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of Spironolactone in treating patients with acne vulgaris: a systematic review and meta-analysis of 1,086 patients | Semantic Scholar [semanticscholar.org]
- 13. bmj.com [bmj.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 16. droracle.ai [droracle.ai]
- 17. researchgate.net [researchgate.net]
The Core Mechanism of Spironolactone as a Potassium-Sparing Diuretic: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Spironolactone, a cornerstone in the management of conditions such as hypertension and heart failure, exerts its therapeutic effects primarily as a potassium-sparing diuretic.[1][2] Its mechanism is fundamentally rooted in the competitive antagonism of the mineralocorticoid receptor (MR) in the distal nephron of the kidney.[3][4] This action directly counters the physiological effects of aldosterone, a key mineralocorticoid hormone, leading to a cascade of events at the molecular and cellular level that ultimately results in increased sodium and water excretion while conserving potassium.[5][6] This in-depth guide elucidates the core mechanisms of spironolactone, detailing the signaling pathways, summarizing key quantitative data, and providing insights into the experimental protocols that have been pivotal in understanding its function.
Molecular Target and Binding Kinetics: Competitive Antagonism of the Mineralocorticoid Receptor
Spironolactone's primary mode of action is its direct interaction with the mineralocorticoid receptor (MR), a nuclear hormone receptor.[4] It functions as a competitive antagonist, binding to the same site as the endogenous ligand, aldosterone.[3][5] This competitive binding prevents the conformational changes in the MR that are necessary for its activation and subsequent translocation to the nucleus to regulate gene expression.[7]
Binding Affinity and Specificity
Spironolactone and its active metabolites, such as canrenone, exhibit a high affinity for the mineralocorticoid receptor.[3] However, its interaction with other steroid receptors, particularly the androgen and progesterone receptors, is the basis for some of its side effects.[4][6]
| Ligand | Receptor | Binding Affinity (IC50/Kd) | Species | Reference |
| Spironolactone | Mineralocorticoid Receptor | ~3 nM (Kd) | Chick | [3] |
| Aldosterone | Mineralocorticoid Receptor | - | Chick | [3] |
| Progesterone | Mineralocorticoid Receptor | - | Chick | [3] |
| Spironolactone | Mineralocorticoid Receptor | 13 nM (IC50) | Monkey | [8] |
| Aldosterone | Mineralocorticoid Receptor | - | Monkey | [8] |
Table 1: Comparative Binding Affinities for the Mineralocorticoid Receptor.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of spironolactone to the MR is typically determined using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of spironolactone for the mineralocorticoid receptor.
Materials:
-
Tissue or cell homogenate expressing the mineralocorticoid receptor.
-
Radiolabeled ligand (e.g., [3H]-aldosterone).
-
Unlabeled spironolactone at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled spironolactone.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (spironolactone). The IC50 value (the concentration of spironolactone that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9][10][11]
Downstream Signaling Cascade: From Receptor Blockade to Altered Ion Transport
By competitively inhibiting the mineralocorticoid receptor, spironolactone prevents the aldosterone-mediated transcription of key proteins involved in sodium and potassium transport in the principal cells of the distal convoluted tubule and the collecting duct.[7][12]
The Aldosterone Signaling Pathway
Aldosterone, upon binding to the MR, initiates a signaling cascade that increases the activity of the epithelial sodium channel (ENaC) and the basolateral Na+/K+-ATPase pump. A key mediator in this pathway is the serum- and glucocorticoid-inducible kinase 1 (SGK1).[13][14] Aldosterone induces the transcription and translation of SGK1.[1] Activated SGK1 then phosphorylates and inactivates the ubiquitin ligase Nedd4-2.[14][15] In its active state, Nedd4-2 promotes the ubiquitination and subsequent degradation of ENaC.[8][16] By inhibiting Nedd4-2, SGK1 increases the abundance and activity of ENaC at the apical membrane, leading to increased sodium reabsorption.[15]
Caption: Aldosterone signaling pathway in a renal principal cell.
Spironolactone's Mechanism of Inhibition
Spironolactone, by competitively blocking the MR, prevents the initial step of this cascade. This leads to a decrease in the synthesis of aldosterone-induced proteins, including SGK1.[1] Consequently, Nedd4-2 remains active, leading to increased ubiquitination and degradation of ENaC.[8][15] The reduced number of active ENaC at the apical membrane results in decreased sodium reabsorption.
Caption: Logical flow of spironolactone's antagonistic action.
Impact on Ion Transport Proteins
The antagonism of the mineralocorticoid receptor by spironolactone leads to quantifiable changes in the expression and activity of key ion transport proteins.
Epithelial Sodium Channel (ENaC)
Spironolactone administration leads to a decrease in the abundance of the α-subunit of ENaC.[17] This reduction in channel protein contributes to the overall decrease in sodium reabsorption.
Na+/K+-ATPase
While aldosterone can increase the activity of the Na+/K+-ATPase, the effect of spironolactone on its expression is less direct. The primary effect is a reduction in the intracellular sodium concentration due to decreased ENaC activity. This lower substrate availability for the Na+/K+-ATPase indirectly reduces its pumping rate.[18]
| Transporter | Effect of Spironolactone | Magnitude of Change | Experimental Model | Reference |
| ENaC (α-subunit) | Decreased abundance | Substantial decrease | NaCl-restricted rats | [17] |
| Na+/K+-ATPase | Indirectly decreased activity | - | Cultured CD principal cells | [18] |
Table 2: Effect of Spironolactone on Key Ion Transporters.
Experimental Protocol: Patch-Clamp Electrophysiology
The effect of spironolactone on ENaC activity can be directly measured using patch-clamp electrophysiology.
Objective: To measure the effect of spironolactone on ENaC open probability (Po) and channel number (N).
Materials:
-
Isolated split-open cortical collecting ducts from animal models (e.g., rats or mice).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Pipette solution (e.g., containing LiCl to measure Na+ currents).
-
Bath solution (e.g., containing NaCl).
-
Spironolactone solution.
Procedure:
-
Tissue Preparation: Cortical collecting ducts are isolated and split open to allow access to the apical membrane of the principal cells.
-
Gigaohm Seal Formation: A glass micropipette with a small tip opening is pressed against the apical membrane of a principal cell to form a high-resistance (gigaohm) seal.
-
Recording: The patch of membrane under the pipette is voltage-clamped, and the current flowing through the ion channels in the patch is recorded.
-
Drug Application: Spironolactone is added to the bath solution to observe its effect on ENaC activity. Since spironolactone's effect is genomic, this typically requires pre-treatment of the animal or a longer incubation period for the isolated tubules.
-
Data Analysis: The single-channel currents are analyzed to determine the number of active channels (N) in the patch and their open probability (Po). The product (NPo) represents the total channel activity.[19][20][21]
Physiological Consequences: Diuresis and Potassium Sparing
The molecular and cellular effects of spironolactone translate into its well-characterized physiological outcomes: increased excretion of sodium and water (diuresis) and decreased excretion of potassium (potassium-sparing effect).[1][5]
| Parameter | Effect of Spironolactone | Magnitude of Change | Species | Reference |
| Urinary Sodium Excretion | Increased | Significantly higher | Human | [22][23] |
| Urinary Potassium Excretion | Decreased | 14-22% decrease | Dog | [24] |
| Urinary Na+/K+ Ratio | Increased | Significantly higher | Human | [22][23] |
Table 3: Physiological Effects of Spironolactone on Urinary Electrolyte Excretion.
Experimental Protocol: Measurement of Urinary Electrolyte Excretion
Clinical and preclinical studies quantifying the diuretic and potassium-sparing effects of spironolactone typically involve the following protocol.
Objective: To measure the effect of spironolactone on urinary sodium and potassium excretion.
Materials:
-
Metabolic cages for animal studies or appropriate collection containers for human studies.
-
Flame photometer or ion-selective electrodes for electrolyte measurement.
-
Creatinine assay kit for normalization of urine output.
Procedure:
-
Baseline Collection: A 24-hour urine sample is collected from subjects before the administration of spironolactone to establish baseline excretion rates.
-
Drug Administration: Spironolactone is administered orally at the desired dose.
-
Post-treatment Collection: Urine is collected over a specified period (e.g., 24 hours) after drug administration.
-
Volume and Electrolyte Measurement: The total volume of the collected urine is measured. The concentrations of sodium and potassium in the urine are determined using flame photometry or ion-selective electrodes.
-
Data Analysis: The total amount of each electrolyte excreted over the collection period is calculated (concentration × volume). Excretion rates can be normalized to urinary creatinine to account for variations in urine output. The changes from baseline are then statistically analyzed.[13][22][24]
Caption: Experimental workflow for measuring urinary electrolyte excretion.
Conclusion
The potassium-sparing diuretic effect of spironolactone is a direct consequence of its competitive antagonism of the mineralocorticoid receptor in the renal collecting ducts. By blocking the action of aldosterone, spironolactone inhibits the expression and activity of key sodium transport proteins, notably the epithelial sodium channel, leading to increased natriuresis and the retention of potassium. The elucidation of this mechanism has been made possible through a combination of in vitro binding assays, electrophysiological recordings, and in vivo physiological measurements. A thorough understanding of these core principles is essential for the continued development and optimization of mineralocorticoid receptor antagonists in the treatment of cardiovascular and renal diseases.
References
- 1. Spironolactone prevents alterations associated with cardiac hypertrophy produced by isoproterenol in rats: involvement of serum- and glucocorticoid-regulated kinase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldosterone-induced proteins in primary cultures of rabbit renal cortical collecting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldosterone antagonists destabilize the mineralocorticosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor antagonists: the evolution of utility and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eshonline.org [eshonline.org]
- 7. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nedd4-2 induces endocytosis and degradation of proteolytically cleaved epithelial Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of aldosterone on renal collecting tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary sodium excretion predicts blood pressure response to spironolactone in patients with resistant hypertension independent of aldosterone status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New insights into the role of serum- and glucocorticoid-inducible kinase SGK1 in the regulation of renal function and blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Nedd4-2 and the Regulation of Epithelial Sodium Transport [frontiersin.org]
- 16. Nedd4-2 catalyzes ubiquitination and degradation of cell surface ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium transporter abundance profiling in kidney: effect of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coordinated Control of ENaC and Na+,K+-ATPase in Renal Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spot urine sodium excretion as prognostic marker in acutely decompensated heart failure: the spironolactone effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of spironolactone on diuresis and urine sodium and potassium excretion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Research on Rosenonolactone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of early-phase research on rosenonolactone compounds, a class of steroidal spirolactones primarily known for their antagonist activity at the mineralocorticoid receptor (MR). The guide focuses on the core compounds: spironolactone, eplerenone, canrenone, prorenone, and mexrenone, presenting key preclinical and clinical data, experimental methodologies, and an exploration of their mechanisms of action.
Introduction to this compound Compounds
This compound compounds are synthetic steroids characterized by a γ-lactone ring at the C-17 position. They are structurally related to aldosterone, the primary endogenous mineralocorticoid. By competitively binding to the mineralocorticoid receptor, these compounds inhibit the effects of aldosterone, leading to diuretic and antihypertensive effects.[1][2] Spironolactone, the first-in-class and most widely studied this compound, has been in clinical use for decades.[3] Subsequent research has focused on developing more selective agents, such as eplerenone, with fewer side effects.[4][5] This guide delves into the foundational research that has defined the therapeutic potential and mechanistic understanding of these important compounds.
Core Compounds: A Comparative Overview
The primary this compound compounds discussed in this guide are spironolactone and its major active metabolite canrenone, along with the second-generation compound eplerenone, and the earlier developmental compounds prorenone and mexrenone.
| Compound | Key Features | Primary Clinical Use |
| Spironolactone | First-generation, non-selective MR antagonist. Also interacts with androgen and progesterone receptors.[1][3] | Hypertension, heart failure, edema, primary hyperaldosteronism.[2] |
| Canrenone | Active metabolite of spironolactone. Also used as a drug itself in some regions. More potent antimineralocorticoid but less potent antiandrogen than spironolactone.[6][7] | Similar to spironolactone. |
| Eplerenone | Second-generation, selective MR antagonist with lower affinity for androgen and progesterone receptors.[4][5] | Hypertension, heart failure post-myocardial infarction.[5] |
| Prorenone | Early-generation this compound, less potent than spironolactone.[3] | Primarily a research compound, not marketed. |
| Mexrenone | Early-generation this compound with reduced antiandrogenic activity compared to spironolactone.[3][8] | Precursor in the synthesis of eplerenone, not marketed.[8] |
Mechanism of Action and Signaling Pathways
This compound compounds exert their effects through both genomic and non-genomic signaling pathways.
Genomic Pathway: Mineralocorticoid Receptor Antagonism
The primary mechanism of action for this compound compounds is the competitive antagonism of the mineralocorticoid receptor in the distal convoluted tubules of the kidney.[1][9] Aldosterone, the natural ligand for the MR, promotes the reabsorption of sodium and water and the excretion of potassium.[10][11] By blocking this interaction, this compound compounds increase sodium and water excretion while conserving potassium.[1][12]
Non-Genomic Signaling Pathways
Recent research has revealed that this compound compounds also elicit rapid, non-genomic effects that are independent of their MR antagonism. These pathways are thought to contribute to their cardioprotective effects.[9]
-
Spironolactone and Eplerenone: In cardiomyocytes, both spironolactone and eplerenone can increase intracellular calcium (Ca²⁺) levels and cyclic GMP (cGMP), and enhance the activity of ERK1/2. Spironolactone also increases cyclic AMP (cAMP). These actions are believed to be mediated by an unknown receptor and contribute to cardioprotection.[9]
Quantitative In Vitro and In Vivo Data
Receptor Binding Affinity
| Compound | Relative Binding Affinity for Mineralocorticoid Receptor (MR) | Relative Binding Affinity for Androgen Receptor (AR) | Relative Binding Affinity for Progesterone Receptor (PR) |
| Spironolactone | 1 | 1 | 1 |
| Eplerenone | 0.05 | <0.001 | <0.001 |
| Canrenone | ~0.8-1.0 | ~0.1 | ~0.1 |
| Mexrenone | Lower than spironolactone | Markedly reduced vs. spironolactone | Lower than spironolactone |
Note: Data are presented as relative values compared to spironolactone and are compiled from various sources. Exact values can vary depending on the assay conditions.[3][8]
Pharmacokinetic Parameters
| Compound | Bioavailability | Protein Binding | Half-life | Metabolism |
| Spironolactone | >90% | >90% | ~1.4 hours (parent drug) | Extensively metabolized to active metabolites (e.g., canrenone, 7α-thiomethylspironolactone).[13] |
| Eplerenone | Unknown (absolute) | ~50% | 4-6 hours | Primarily by CYP3A4 to inactive metabolites.[12][14] |
| Canrenone | Good oral absorption | ~98% | ~16.5 hours | - |
In Vivo Efficacy (Antihypertensive Effects)
A pooled analysis of clinical trials on eplerenone for hypertension demonstrated the following blood pressure reductions compared to placebo:[15][16]
| Dose of Eplerenone | Seated Systolic BP Reduction (mmHg) | Seated Diastolic BP Reduction (mmHg) |
| 50 mg daily | -8.0 | -4.0 |
| 100 mg daily | -10.0 | -4.8 |
Experimental Protocols
Synthesis of Spironolactone from Canrenone
This protocol describes a common method for the synthesis of spironolactone via the addition of a thioacetyl group to canrenone.
References
- 1. Spironolactone synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 45-year story of the development of an anti-aldosterone more specific than spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Canrenone - Wikipedia [en.wikipedia.org]
- 8. Mexrenone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Canrenone? [synapse.patsnap.com]
- 11. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is Canrenone used for? [synapse.patsnap.com]
- 14. Eplerenone: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antihypertensive effect of the mineralocorticoid receptor antagonist eplerenone: a pooled analysis of patient-level data from comparative trials using regulatory-approved doses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spironolactone's Pivotal Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of spironolactone within the renin-angiotensin-aldosterone system (RAAS). Spironolactone, a potassium-sparing diuretic, serves as a cornerstone in the management of conditions such as hypertension, heart failure, and hyperaldosteronism.[1][2] Its therapeutic efficacy is rooted in its direct interaction with the RAAS, a critical hormonal cascade that regulates blood pressure and fluid balance. This document provides a comprehensive overview of spironolactone's mechanism of action, its impact on RAAS components, and detailed experimental protocols for its study.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a complex signaling pathway essential for maintaining cardiovascular homeostasis. The cascade is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to renal hypoperfusion, decreased sodium delivery, or sympathetic activation.[3] Renin cleaves angiotensinogen, produced by the liver, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), primarily found in the lungs, then converts angiotensin I to the potent octapeptide angiotensin II.[3]
Angiotensin II exerts its effects by binding to type 1 (AT1) and type 2 (AT2) receptors.[3] AT1 receptor activation leads to vasoconstriction, sodium and water retention, and the release of aldosterone from the adrenal cortex.[2][3] Aldosterone, the final key hormone in this pathway, acts on the mineralocorticoid receptors (MR) in the distal convoluted tubules and collecting ducts of the kidneys, promoting sodium and water reabsorption and potassium excretion.[1][2] This intricate system is regulated by a negative feedback loop, where increased blood pressure and sodium levels inhibit further renin release.[4]
Spironolactone's Mechanism of Action
Spironolactone and its active metabolites function as specific pharmacological antagonists of aldosterone.[5] They competitively bind to the mineralocorticoid receptors at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule.[1][5] This competitive inhibition blocks the physiological effects of aldosterone.
By preventing aldosterone from binding to its receptor, spironolactone disrupts the reabsorption of sodium and water, leading to increased excretion of these molecules.[5][6] Concurrently, it inhibits the secretion of potassium, resulting in its retention.[1][7] This dual action as a diuretic and an antihypertensive agent is central to its clinical utility.[1][5]
The blockade of mineralocorticoid receptors by spironolactone interrupts the negative feedback loop of the RAAS.[4] This disruption leads to a compensatory increase in renin release from the kidneys, which in turn elevates the levels of both angiotensin II and aldosterone.[4][8][9] Despite the increase in circulating aldosterone, its effects are mitigated by the presence of the receptor antagonist, spironolactone.
dot
Caption: Spironolactone competitively inhibits the mineralocorticoid receptor.
Quantitative Effects on RAAS Components
The administration of spironolactone induces significant and measurable changes in the components of the Renin-Angiotensin-Aldosterone System. These alterations are a direct consequence of its mechanism of action and the subsequent physiological feedback responses.
| Parameter | Effect of Spironolactone Administration | Condition | Reference |
| Plasma Renin Activity (PRA) | Marked Increase | Normal young men | [8] |
| Restored to normal and showed normal changes with variations in dietary Na | Primary aldosteronism | [10] | |
| Increases | General | [4] | |
| Plasma Aldosterone Concentration (PAC) | Marked Increase | Normal young men | [8] |
| Remained elevated | Primary aldosteronism | [10] | |
| Increases | General | [4] | |
| Aldosterone Secretion Rate | Marked Increase | Normal young men | [8] |
| Plasma Aldosterone/Plasma Renin Activity Ratio | No change | Normal young men | [8] |
| Altered (unreliable for diagnosis) | General | [9] | |
| Blood Pressure in Resistant Hypertension | Mean decrease of 21 ± 20 / 10 ± 14 mm Hg at 6 weeks | Resistant Hypertension | [11] |
| Mean decrease of 25 ± 20 / 12 ± 12 mm Hg at 6 months | Resistant Hypertension | [11] |
Experimental Protocols
The investigation of spironolactone's effects on the RAAS necessitates precise and validated experimental methodologies. Below are detailed protocols for key assays.
Measurement of Plasma Renin Activity (PRA) and Aldosterone Concentration
Objective: To quantify the levels of active renin and aldosterone in plasma samples.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is increasingly preferred due to its high sensitivity and specificity.[12]
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes in the morning after the patient has been ambulatory for at least 2 hours and seated for 5-15 minutes.[13]
-
Centrifuge at 4°C to separate plasma.
-
For PRA, incubate a plasma aliquot at 37°C to allow renin to generate angiotensin I from endogenous angiotensinogen.[14]
-
For aldosterone, perform a liquid-liquid or solid-phase extraction to isolate the steroid from the plasma matrix.[12]
-
-
LC-MS/MS Analysis:
-
Inject the processed samples into a high-performance liquid chromatography (HPLC) system for separation.
-
Introduce the eluent into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for angiotensin I (for PRA) and aldosterone for quantification against a standard curve.
-
Methodology: Radioimmunoassay (RIA)
A traditional method for measuring PRA and aldosterone.[12]
-
Sample Preparation:
-
Follow the same blood collection and plasma separation protocol as for LC-MS/MS.
-
For PRA, incubate plasma to generate angiotensin I.[15]
-
For aldosterone, extract the steroid from plasma.
-
-
RIA Procedure:
-
Incubate the generated angiotensin I or extracted aldosterone with a specific antibody and a known amount of radiolabeled antigen.
-
Separate antibody-bound from unbound antigen.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
Calculate the concentration of the analyte in the sample by comparing the results to a standard curve.
-
dot
Caption: Measurement of PRA and Aldosterone via LC-MS/MS.
Cell-Based Mineralocorticoid Receptor (MR) Antagonism Assay
Objective: To determine the functional antagonist activity of spironolactone on the mineralocorticoid receptor in a cellular context.
Methodology: Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit MR-mediated gene transcription.[16][17]
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) engineered to express the human mineralocorticoid receptor (NR3C2).[16]
-
These cells also contain a reporter plasmid with a luciferase gene under the control of a promoter containing hormone response elements.
-
-
Assay Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Treat the cells with a reference MR agonist (e.g., aldosterone) in the presence and absence of varying concentrations of spironolactone.
-
Incubate for a sufficient period to allow for gene transcription and protein expression.
-
Lyse the cells and add a luciferase detection reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced luciferase activity by spironolactone.
-
Determine the IC50 value (the concentration of spironolactone that causes 50% inhibition) by fitting the data to a dose-response curve.
-
dot
Caption: Workflow for MR antagonist cell-based assay.
Animal Models for Studying Spironolactone's Effects
Objective: To investigate the in vivo efficacy and physiological effects of spironolactone in a preclinical setting.
Methodology: Myocardial Infarction (MI)-Induced Heart Failure Model in Rodents
This model is commonly used to study cardiac remodeling and the effects of therapeutic interventions.[18]
-
Surgical Procedure:
-
Anesthetize adult male rats or mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Sham-operated animals undergo the same procedure without LAD ligation.
-
-
Treatment and Monitoring:
-
Terminal Analysis:
-
At the end of the study, collect blood for RAAS component analysis.
-
Harvest the hearts for histological analysis of fibrosis (e.g., Masson's trichrome or Picrosirius red staining) and myocyte cross-sectional area.[18]
-
Conclusion
Spironolactone exerts its profound therapeutic effects through direct and competitive antagonism of the mineralocorticoid receptor within the renin-angiotensin-aldosterone system. This action leads to increased sodium and water excretion, potassium retention, and a compensatory rise in plasma renin activity and aldosterone levels. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further elucidate the intricate pharmacology of spironolactone and to explore novel therapeutic applications targeting the RAAS. A thorough understanding of spironolactone's interaction with this critical system is paramount for its effective and safe use in clinical practice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. droracle.ai [droracle.ai]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. portlandpress.com [portlandpress.com]
- 9. droracle.ai [droracle.ai]
- 10. Effect of spironolactone on fluid volumes and adrenal steroids in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. droracle.ai [droracle.ai]
- 14. labcorp.com [labcorp.com]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. caymanchem.com [caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Role of a selective aldosterone blocker in mice with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Methodological & Application
Optimizing the Synthesis of Spironolactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and optimized protocols for the synthesis of spironolactone, a widely used potassium-sparing diuretic. The information is compiled from established industrial methods and recent process improvements, focusing on enhancing yield, purity, and environmental sustainability.
Introduction to Spironolactone Synthesis
Spironolactone is a synthetic steroid that acts as an antagonist of the mineralocorticoid receptor. Its chemical structure features a unique spirocyclic γ-lactone ring at the C-17 position and a thioacetyl group at the C-7 position. The synthesis of spironolactone typically originates from readily available steroid precursors, such as dehydroepiandrosterone (DHEA) or androstenedione (4-AD). The core of the synthesis involves the construction of the spiro-lactone ring and the introduction of the 7α-thioacetyl group. Several major industrial routes for its synthesis have been developed, primarily by G.D. Searle & Co., Ciba Geigy, and The Upjohn Company.[1][2] Optimization efforts have focused on improving the efficiency of key steps, particularly the final thioacetylation, and on utilizing more environmentally benign reagents.
Comparative Overview of Key Synthetic Routes
The synthesis of spironolactone can be broadly categorized into several key approaches, each with distinct starting materials and intermediate steps. The final and often optimized step in many of these syntheses is the conjugate addition of a thioacetyl group to a dienone intermediate, canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone).
Established Synthetic Pathways
Several foundational synthetic routes have been established for the industrial production of spironolactone.
-
The Searle Synthesis: This was the first industrial synthesis of spironolactone.[2] It begins with dehydroepiandrosterone and involves the formation of a propargyl alcohol intermediate, which is then converted to the γ-lactone. A key step is the dehydrogenation to form canrenone, followed by the addition of thioacetic acid. This route is notable for achieving a high yield in the final thioacetylation step.[2]
-
The Ciba Geigy Synthesis: This approach also starts from dehydroepiandrosterone and proceeds through an androstadienone intermediate.[2] A notable feature of this route is the introduction of the thioacetyl group before the final lactonization step.[2]
-
The Upjohn Synthesis: This route utilizes a different strategy, starting from an ethynyl steroid building block and involving a rhodium-catalyzed hydroformylation to construct the spirocyclic lactol intermediate.[1]
The following diagram illustrates a generalized workflow for spironolactone synthesis, highlighting the central role of the canrenone intermediate.
Caption: Generalized workflow of spironolactone synthesis.
Optimization of the Thioacetylation Step
The conversion of canrenone to spironolactone via the addition of thioacetic acid is a critical step that has been the subject of significant optimization studies. Key parameters that have been investigated include the choice of thio-reagent, catalyst, solvent, and reaction temperature.
Thio-Reagent and Catalyst Optimization
While thioacetic acid is the traditional reagent, its pungent odor and associated environmental concerns have led to the exploration of alternatives like potassium thioacetate.[3][4] The choice of catalyst is also crucial for driving the reaction to completion and minimizing side products.
| Thio-Reagent | Catalyst | Solvent | Temperature | Yield (%) | Purity (HPLC, %) | Reference |
| Thioacetic Acid | Trimethylsilyl trifluoromethanesulfonate | Tetrahydrofuran | Room Temp | 76 | 99.6 | [5] |
| Potassium Thioacetate | Oxalic Acid | Ethanol | Reflux | 75.8 | 99.3 | [3] |
| Potassium Thioacetate | Methanesulfonic Acid | Ethanol | Reflux | 76.4 | 99.0 | [3] |
| Thioacetic Acid | p-Toluenesulfonic acid monohydrate | N-methyl-2-pyrrolidone | 80°C | Not explicitly stated, but pure product obtained | - | [6] |
| Thioacetic Acid | None | Methanol | Reflux | 78 | 95.06 | [7] |
The following diagram illustrates the logical relationship in optimizing the thioacetylation step.
Caption: Key parameters for optimizing the thioacetylation of canrenone.
Detailed Experimental Protocols
The following protocols are based on optimized procedures reported in the literature.
Protocol 1: Spironolactone Synthesis using Potassium Thioacetate and Oxalic Acid
This protocol utilizes the less odorous potassium thioacetate.
Materials:
-
Canrenone
-
Potassium thioacetate
-
Oxalic acid
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add canrenone (1 equivalent), potassium thioacetate (2.1 equivalents), and ethanol.
-
Heat the mixture to reflux.
-
Slowly add a solution of oxalic acid (2.1 equivalents) in ethanol dropwise over 1 hour.
-
Continue to reflux the reaction mixture for an additional 3 hours.
-
After the reaction is complete, cool the mixture to -10°C and maintain this temperature for 1.5-2.5 hours to allow for crystallization.
-
Filter the solid product.
-
Wash the filter cake with water and then with cold ethanol.
-
Dry the product to obtain spironolactone.
-
Recrystallize from ethanol for further purification.
Expected Outcome:
Protocol 2: High-Yield Spironolactone Synthesis and Purification
This protocol focuses on maximizing yield and purity through a specific purification procedure.
Materials:
-
Canrenone
-
Thioacetic acid
-
Methanol
-
Ethanol
-
Pyridine (stabilizer)
-
Activated carbon
Procedure:
Synthesis:
-
Add canrenone to thioacetic acid and then add methanol.
-
Reflux the mixture for 3 hours.
-
Cool the reaction to 0°C.
-
Filter the crude spironolactone product.
Purification:
-
Dissolve the crude spironolactone in ethanol.
-
Add a small amount of pyridine as a stabilizer.
-
Add activated carbon for decolorization.
-
Stir and then filter to remove the activated carbon.
-
Concentrate the filtrate to induce crystallization.
-
Filter the purified spironolactone and dry.
Expected Outcome:
Conclusion
The synthesis of spironolactone has evolved from its initial industrial-scale production to more optimized and environmentally conscious methods. The key to high-yield and high-purity spironolactone lies in the careful selection of reagents and the optimization of reaction conditions, particularly in the final thioacetylation step. The use of potassium thioacetate offers a viable alternative to the pungent thioacetic acid, and the inclusion of a stabilizer during purification can significantly improve the final yield by preventing degradation of the product. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals working on the synthesis and optimization of spironolactone.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 4. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4211701A - Spironolactone process - Google Patents [patents.google.com]
- 7. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
High-Yield Synthesis of Spironolactone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of spironolactone and its key derivatives. The methodologies outlined are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering reproducible and efficient synthetic routes.
Introduction
Spironolactone is a potassium-sparing diuretic that functions as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] Its derivatives are of significant interest for their potential to fine-tune pharmacological activity and reduce side effects. This document details high-yield synthetic methods for spironolactone and its biologically important metabolites, including 7α-thiomethylspironolactone and 6β-hydroxy-7α-thiomethylspironolactone.
Data Presentation: Synthesis Yields and Purity
The following tables summarize the quantitative data for the high-yield synthesis of spironolactone and its precursor, canrenone.
| Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Spironolactone | Canrenone | Thioacetic acid, Methanol | 99 | 99.5 | [3] |
| Spironolactone | Canrenone | Potassium thioacetate, Ethanol, Oxalic acid | 75.8 | 99.3 | [4] |
| Spironolactone | 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone | Thioacetic acid, Chloranil | 86 | Not Reported | [5] |
| Canrenone | 17β-hydroxy-4-alkene-3-ketone-17α-pregnant steroid-21-carboxylic acid-gamma lactone | Triethyl orthoformate, Tetrachloro-p-benzoquinone | 92.4 | 99.7 | [6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Spironolactone from Canrenone
This protocol describes a highly efficient method for the synthesis of spironolactone from canrenone.
Materials:
-
Canrenone
-
Thioacetic acid
-
Methanol
-
Triethylamine (stabilizer)
-
Activated carbon
-
Standard laboratory glassware and purification equipment
Procedure: [3]
-
To 10g of canrenone, add 5ml of thioacetic acid and 50ml of methanol in a round-bottom flask.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to 0°C to precipitate the crude spironolactone.
-
Filter the crude product.
-
Dissolve the crude spironolactone in 300ml of methanol.
-
Add 0.05g of triethylamine as a stabilizer.
-
Add 0.5g of activated carbon for decolorization.
-
Filter to remove the activated carbon.
-
Concentrate the filtrate, filter the purified product, and dry to obtain spironolactone.
Expected Yield: 9.9g (99%) with a purity of 99.5%.[3]
Protocol 2: Synthesis of 7α-Thiomethylspironolactone
This protocol outlines the synthesis of the major active metabolite of spironolactone, 7α-thiomethylspironolactone, from 7α-thiospironolactone.
Materials:
-
7α-thiospironolactone
-
Methyl iodide
-
N,N-Diisopropylethylamine (Hünig's base)
-
Acetonitrile
-
Standard laboratory glassware and purification equipment
-
Dissolve 7α-thiospironolactone in acetonitrile.
-
Add Hünig's base to the solution.
-
Add methyl iodide as the electrophile for the thioalkylation.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an appropriate work-up to isolate the product.
-
Purify the product using column chromatography to obtain 7α-thiomethylspironolactone.
Expected Yield: A very good yield is reported for this procedure.[1]
Protocol 3: Synthesis of Hydroxylated Spironolactone Derivatives by Microbial Transformation
This protocol describes a method for producing hydroxylated spironolactone derivatives using microbial transformation.
Materials:
-
Spironolactone
-
Cunninghamella elegans ATCC 9245
-
Fermentation medium
-
Phosphate buffer (pH 6.8)
-
Anhydrous ethanol (cosolvent)
-
Standard fermentation and extraction equipment
Procedure: [8]
-
Culture Cunninghamella elegans ATCC 9245 to obtain wet bacteria.
-
Prepare a transformation system in either the original fermentation liquid or a phosphate buffer using the cultured wet bacteria as a catalyst.
-
Add spironolactone as the substrate and anhydrous ethanol as a cosolvent.
-
Conduct the transformation reaction at 25-32°C with shaking at 150-300 r/min.
-
After the reaction is complete, separate and purify the reaction liquid to obtain 12β-hydroxy-spironolactone and 2α-hydroxy-spironolactone.
Expected Outcome: This method is reported to have a high transformation yield.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of spironolactone and a general workflow for its synthesis.
References
- 1. A safe and practical method for the preparation of 7α-thioether and thioester derivatives of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid receptor antagonists and endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103910776A - Spironolactone derivative and microbial transformation preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Spironolactone
These application notes provide detailed methodologies for the quantitative analysis of spironolactone in various samples, including pharmaceutical formulations and biological matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of spironolactone. This method offers high resolution and sensitivity for the separation and determination of spironolactone and its metabolites.
Experimental Protocol: Isocratic Reversed-Phase HPLC for Spironolactone in Tablets[1][2]
This protocol describes an isocratic reversed-phase HPLC method for the determination of spironolactone in tablet dosage forms.
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 analytical column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm)[1] or a Symmetry C8 column (150 x 3.9 mm, 5 µm)[2]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade or purified)
-
Spironolactone reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 4.0) and acetonitrile in a 1:1 ratio.[1] Alternatively, a mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in a 77:21:2 v/v ratio can be used.[2]
-
Flow Rate: 1.5 mL/min[1]
-
Column Temperature: 40°C[1]
-
Injection Volume: 20 µL[2]
4. Standard Solution Preparation:
-
Prepare a stock solution of the spironolactone reference standard by dissolving an accurately weighed amount in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20-30 ppm).[1]
5. Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of spironolactone and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve the spironolactone, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
6. Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of spironolactone in the sample by comparing the peak area with that of the standard.
Workflow for HPLC Analysis of Spironolactone
Caption: Workflow for the HPLC quantification of spironolactone in tablets.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Linearity Range | 20-30 ppm | Not specified | 30-1000 ng/mL | 2.50-100 µg/ml |
| LOD | 0.553 ppm | 0.018% | Not specified | 0.15 µg/ml |
| LOQ | 1.677 ppm | 0.053% | 28 ng/mL | Not specified |
| Recovery | 99.4-101.99% | Not specified | Not specified | Not specified |
| Precision (%RSD) | Not specified | Not specified | Not specified | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying spironolactone in complex biological matrices like plasma.
Experimental Protocol: LC-MS/MS for Spironolactone in Human Plasma[5][6]
This protocol details a sensitive LC-MS/MS method for the determination of spironolactone in human plasma.
1. Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer
-
Electrospray Ionization (ESI) source
-
C18 analytical column (e.g., Cadenza CD-C18, 3.0 x 100 mm, 3 µm)
2. Reagents and Materials:
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Spironolactone reference standard
-
Spironolactone-d6 (Internal Standard, IS)
-
Methyl tert-butyl ether
-
Methylene chloride
3. Chromatographic Conditions:
-
Mobile Phase: 0.1% formic acid in water:methanol (30:70, v/v)
-
Flow Rate: Gradient flow from 180 to 320 µL/min
-
Column Temperature: Not specified
-
Injection Volume: 10 µL[5]
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Spironolactone: m/z 341.2 → 107.2
-
Spironolactone-d6 (IS): m/z 347.1 → 107.2
-
5. Standard Solution Preparation:
-
Prepare stock solutions of spironolactone and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank human plasma with known concentrations of spironolactone.
6. Sample Preparation (Plasma):
-
To a 200 µL plasma sample, add the internal standard.[3]
-
Perform protein precipitation by adding methanol.[5]
-
Alternatively, perform liquid-liquid extraction with a mixture of methyl tert-butyl ether and methylene chloride (8:2, v/v).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Workflow for LC-MS/MS Analysis of Spironolactone in Plasma
Caption: Workflow for the LC-MS/MS quantification of spironolactone in plasma.
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method 1 | Method 2 | Method 3[6] | Method 4[7] |
| Linearity Range | 0.5-150 ng/mL | 2.77–184.50 ng/mL | 2-300 ng/ml | 0.4-5.0 μg mL−1 |
| LOD | Not specified | Not specified | Not specified | 0.07 μg mL−1 |
| LOQ | Not specified | Not specified | 2 ng/ml | 0.20 μg mL−1 |
| Accuracy | 96.90–105.08% | Not specified | 85 to 115% | Not specified |
| Precision (%RSD) | 0.89–10.51% | 3.1 and 13.9 % | < 10% | < 5% |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of spironolactone in bulk and pharmaceutical dosage forms.
Experimental Protocol: UV Spectrophotometry for Spironolactone in Tablets[9][10][11][12]
This protocol outlines a UV spectrophotometric method for the determination of spironolactone.
1. Instrumentation:
-
UV-Visible Spectrophotometer
2. Reagents and Materials:
3. Method Parameters:
-
Wavelength of Maximum Absorbance (λmax): 238 nm[10][11] or derivative spectroscopy at 226 nm and 262 nm[8][9]
4. Standard Solution Preparation:
-
Prepare a stock solution of the spironolactone reference standard in methanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-35 µg/mL).[8][9]
5. Sample Preparation (Tablets):
-
Weigh and powder a number of tablets.
-
Accurately weigh a quantity of the powder equivalent to a known amount of spironolactone and transfer it to a volumetric flask.
-
Dissolve in methanol with the aid of sonication.
-
Dilute to volume with methanol.
-
Filter the solution and make further dilutions if necessary to fall within the calibration range.
6. Analysis:
-
Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of spironolactone in the sample solution from the calibration curve.
Logical Relationship for UV Spectrophotometric Quantification
Caption: Logical flow for spironolactone quantification by UV spectrophotometry.
Quantitative Data Summary for UV Spectrophotometric Methods
| Parameter | Method 1[8][9] | Method 2[10][11] | Method 3[12] |
| Linearity Range | 5-35 µg/mL | 5.0 to 30.0 μg/ml | 0.25-1.25µg/ml |
| LOD | Not specified | 0.5 μg/ml | Not specified |
| LOQ | Not specified | 1.4 μg/ml | Not specified |
| Recovery | 100% | 99.9% and 101.7% | Not specified |
| Correlation Coefficient (r²) | Not specified | 0.9994 | 0.991- 0.999 |
References
- 1. jocpr.com [jocpr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. scispace.com [scispace.com]
- 6. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Spironolactone by first and second order UV Derivative Spectrophotometry in bulk and tablet dosage form - Int J Pharm Chem Anal [ijpca.org]
- 10. mjhs.md [mjhs.md]
- 11. cercetare.usmf.md [cercetare.usmf.md]
- 12. jpsbr.org [jpsbr.org]
Application Notes and Protocols for In Vitro Assay Development of Spironolactone
Introduction
Spironolactone is a well-established potassium-sparing diuretic primarily utilized for its antagonism of the mineralocorticoid receptor (MR).[1][2] It competitively binds to the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule, leading to increased sodium and water excretion while retaining potassium.[3][4] Beyond its diuretic and antihypertensive effects, spironolactone also exhibits anti-androgenic properties by competing with androgens for binding to the androgen receptor (AR).[1][5] These properties have led to its off-label use in treating conditions like hirsutism and adult acne vulgaris.[4] Recent research and high-throughput screening efforts have uncovered novel biological activities of spironolactone, including the inhibition of DNA repair pathways and the modulation of key signaling cascades like PI3K/AKT/mTOR, suggesting its potential for drug repurposing in areas such as oncology.[6][7][8][9]
These application notes provide detailed protocols for a range of in vitro assays essential for characterizing the multifaceted pharmacological profile of spironolactone. The protocols are designed for researchers, scientists, and drug development professionals engaged in studying its canonical mechanisms and exploring its novel therapeutic potentials.
Application Note 1: Mineralocorticoid Receptor (MR) Antagonism Assay
Objective: To quantify the antagonistic activity of spironolactone on the mineralocorticoid receptor in vitro using a cell-based reporter assay.
Principle: This assay utilizes a mammalian cell line co-transfected with a plasmid expressing the human mineralocorticoid receptor and a reporter plasmid containing a hormone response element (HRE) linked to a luciferase reporter gene. In the presence of the agonist aldosterone, MR is activated and binds to the HRE, driving luciferase expression. An antagonist like spironolactone will compete with aldosterone for MR binding, leading to a dose-dependent reduction in the luciferase signal.
Experimental Protocol
Materials and Reagents:
-
HEK293T cells (or other suitable host cells)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
pBIND-hMR (plasmid expressing human MR)
-
pGL4.36[luc2P/MMTV/Hygro] Vector (MMTV HRE-driven luciferase reporter)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Aldosterone
-
Spironolactone
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay System (e.g., Promega ONE-Glo)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA-lipid complex in Opti-MEM containing the MR expression plasmid and the luciferase reporter plasmid.
-
Add the transfection complex to the cells and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of spironolactone in assay medium (e.g., DMEM without phenol red, supplemented with charcoal-stripped FBS).
-
Remove the transfection medium from the cells.
-
Add the spironolactone dilutions to the wells, followed by the addition of aldosterone at a final concentration corresponding to its EC₈₀ (e.g., 1 nM). Include appropriate controls (vehicle, aldosterone only).
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Luciferase Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the "aldosterone only" signal as 100% activation and the "vehicle only" signal as 0% activation.
-
Plot the normalized response against the logarithm of the spironolactone concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
Table 1: Antagonistic Activity of Spironolactone and its Metabolites at the Mineralocorticoid Receptor
| Compound | IC₅₀ (nM) |
| Spironolactone | 24.5 |
| Canrenone | 45.2 |
| 7-α-thiomethylspironolactone | 18.8 |
Note: Data are hypothetical and for illustrative purposes.
Visualization
Caption: Workflow for the MR antagonist reporter assay.
Application Note 2: Anti-Androgenic Activity Assay
Objective: To determine the in vitro antagonistic effect of spironolactone on the human androgen receptor (AR).
Principle: Similar to the MR assay, this protocol uses a cell-based reporter system. Cells are engineered to express the human AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The synthetic androgen R1881 is used as a potent agonist to stimulate AR activity. Spironolactone's ability to inhibit this activity is measured as a decrease in the reporter signal.
Experimental Protocol
Materials and Reagents:
-
PC-3 cells (prostate cancer cell line, AR-negative, suitable for transfection)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
pSG5-hAR (plasmid expressing human AR)
-
pGL4.35[luc2P/ARE/Hygro] Vector (ARE-driven luciferase reporter)
-
Transfection reagent
-
R1881 (Methyltrienolone, synthetic androgen)
-
Spironolactone
-
96-well white, clear-bottom cell culture plates
-
Luciferase Assay System
Procedure:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate at 1.5 x 10⁴ cells per well. Incubate for 24 hours.
-
Transfection: Co-transfect cells with the hAR expression plasmid and the ARE-luciferase reporter plasmid. Incubate for 18-24 hours.
-
Compound Treatment:
-
Replace transfection medium with assay medium (e.g., RPMI-1640 without phenol red, with charcoal-stripped FBS).
-
Add serial dilutions of spironolactone.
-
Add R1881 at its EC₈₀ concentration (e.g., 0.1 nM) to all wells except the vehicle control.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Luciferase Measurement: Perform the luciferase assay and measure luminescence as described in the MR protocol.
Data Analysis: Calculate the IC₅₀ value for spironolactone's inhibition of R1881-induced AR activation, following the same normalization and curve-fitting procedure as the MR assay.
Data Presentation
Table 2: Anti-Androgenic Activity of Spironolactone
| Compound | Receptor Target | IC₅₀ (nM) |
| Spironolactone | Androgen Receptor | 135 |
| Bicalutamide (Control) | Androgen Receptor | 160 |
Note: Data are hypothetical and for illustrative purposes.
Visualization
Caption: Inhibition of the androgen signaling pathway by spironolactone.
Application Note 3: High-Throughput Screening for DNA Repair Inhibition
Objective: To develop a high-throughput assay to screen for compounds that inhibit homology-directed repair (HDR) of DNA double-strand breaks (DSBs), using spironolactone as a reference inhibitor.[7][10]
Principle: This assay utilizes a cell line (e.g., U2OS) stably integrated with a DR-GFP reporter cassette. The cassette contains two inactive GFP genes. One is mutated by the insertion of an I-SceI recognition site (Sce-GFP), and the other is a truncated internal GFP fragment (iGFP) that can be used as a template for repair. Transfection with an I-SceI expression plasmid induces a DSB. If the break is repaired by HDR using the iGFP template, a functional GFP gene is restored, and the cell becomes fluorescent. Inhibitors of HDR will reduce the number of GFP-positive cells.[11]
Experimental Protocol
Materials and Reagents:
-
U2OS-DR-GFP cell line
-
McCoy's 5A Medium with 10% FBS, 1% Penicillin-Streptomycin
-
pCBASceI (I-SceI expression plasmid)
-
Transfection reagent
-
Spironolactone (and other test compounds)
-
384-well black, clear-bottom plates
-
Hoechst 33342 nuclear stain
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed U2OS-DR-GFP cells into 384-well plates.
-
Compound Addition: Add test compounds (e.g., at 10 µM) and spironolactone as a positive control to the wells. Incubate for 24 hours.
-
DSB Induction: Transfect the cells with the pCBASceI plasmid to induce DSBs.
-
Incubation: Incubate for 48 hours to allow for DNA repair and GFP expression.
-
Staining and Imaging:
-
Add Hoechst 33342 to stain cell nuclei.
-
Acquire images of each well in the DAPI (nuclei) and FITC (GFP) channels using a high-content imager.
-
-
Image Analysis:
-
Use image analysis software to count the total number of cells (Hoechst-positive) and the number of repaired cells (GFP-positive).
-
The HDR efficiency is calculated as (GFP-positive cells / Total cells) * 100.
-
Data Analysis: Calculate the Z'-factor to assess assay quality. Normalize the HDR efficiency of compound-treated wells to the DMSO control. Identify "hits" as compounds that reduce HDR efficiency below a certain threshold (e.g., >3 standard deviations from the mean of the control).
Data Presentation
Table 3: Hypothetical HTS Results for HDR Inhibition
| Compound | Concentration (µM) | HDR Efficiency (% of Control) | Hit (Yes/No) |
| DMSO (Control) | - | 100.0 | No |
| Spironolactone | 10 | 45.2 | Yes |
| Compound X | 10 | 98.1 | No |
| Compound Y | 10 | 32.5 | Yes |
Note: Data are hypothetical and for illustrative purposes.
Visualization
Caption: High-throughput screening workflow for HDR inhibitors.
Application Note 4: Antiproliferative and Cytotoxicity Assay
Objective: To evaluate the cytotoxic and antiproliferative effects of spironolactone on cancer cell lines.
Principle: The crystal violet assay is a simple and effective method for quantifying cell viability. Crystal violet is a dye that binds to proteins and DNA of adherent cells. After treatment with a test compound, the cells are fixed and stained. The amount of dye taken up by the cells is proportional to the number of viable, attached cells. The dye is then solubilized, and the absorbance is measured, which correlates with cell number. Studies have shown spironolactone exhibits cytotoxic activity in cancer cell lines such as AMN-3 and Hep-2.[12]
Experimental Protocol
Materials and Reagents:
-
Cancer cell lines (e.g., Hep-2, AMN-3)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Spironolactone
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol (for fixing)
-
33% Acetic Acid (for solubilization)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing two-fold serial dilutions of spironolactone. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[12]
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well for 15 minutes.
-
Remove methanol and air dry the plate.
-
Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Shake the plate for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of spironolactone concentration.
-
Determine the GI₅₀ (concentration causing 50% growth inhibition) from the dose-response curve.
Data Presentation
Table 4: GI₅₀ Values of Spironolactone on Cancer Cell Lines
| Cell Line | 24h GI₅₀ (µg/mL) | 48h GI₅₀ (µg/mL) | 72h GI₅₀ (µg/mL) |
| Hep-2 | >1000 | 85.6 | 42.1 |
| AMN-3 | 450.3 | 75.2 | 35.8 |
Note: Data are hypothetical, based on trends described in the literature, and for illustrative purposes.[12]
Visualization
Caption: Spironolactone inhibits the PI3K/AKT/mTOR pathway.[6][8]
References
- 1. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 2. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pfizermedical.com [pfizermedical.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Spironolactone - Wikipedia [en.wikipedia.org]
- 6. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput chemical screen with FDA approved drugs reveals that the antihypertensive drug Spironolactone impairs cancer cell survival by inhibiting homology directed repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone promotes autophagy via inhibiting PI3K/AKT/mTOR signalling pathway and reduce adhesive capacity damage in podocytes under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spironolactone and XPB: An Old Drug with a New Molecular Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
Application Notes and Protocols for Generating Spironolactone-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone, a potassium-sparing diuretic, has garnered interest in oncology due to its multifaceted mechanisms of action, including androgen receptor antagonism, inhibition of DNA damage repair, and modulation of anti-apoptotic pathways.[1][2] The development of cancer cell lines with acquired resistance to spironolactone is a critical step in understanding the molecular mechanisms that may limit its therapeutic efficacy and in devising strategies to overcome such resistance. These resistant cell lines serve as invaluable preclinical models for screening novel therapeutics and investigating synergistic drug combinations.
This document provides detailed protocols for the generation and characterization of spironolactone-resistant cell lines. Given the absence of established spironolactone-specific resistance models in the current literature, the following protocols are based on well-established methodologies for inducing drug resistance in vitro.[3][4][5][6]
Key Mechanisms of Spironolactone Action in Cancer Cells
Understanding the primary mechanisms of spironolactone's anti-cancer effects is fundamental to hypothesizing and investigating potential resistance pathways. The three predominant mechanisms are:
-
Androgen Receptor (AR) Antagonism : Spironolactone competitively binds to the androgen receptor, inhibiting the downstream signaling that promotes proliferation in hormone-sensitive cancers like prostate cancer.[7]
-
Impairment of DNA Damage Repair : Spironolactone has been shown to induce the degradation of the XPB protein, a critical component of the TFIIH complex involved in nucleotide excision repair (NER). This impairment of DNA repair can lead to the accumulation of DNA damage and subsequent apoptosis.[8][9]
-
Downregulation of Survivin : Spironolactone can reduce the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. By downregulating survivin, spironolactone promotes apoptosis and sensitizes cancer cells to other chemotherapeutic agents.[1][10][11]
Experimental Protocols
Protocol 1: Determination of Initial Spironolactone Inhibitory Concentration (IC50)
Objective: To determine the half-maximal inhibitory concentration (IC50) of spironolactone in the parental cancer cell line of choice. This value will serve as the basis for selecting the starting concentration for the resistance development protocol.
Materials:
-
Parental cancer cell line (e.g., LNCaP for prostate cancer, A549 for lung cancer, U2OS for osteosarcoma)
-
Complete cell culture medium
-
Spironolactone (powder, to be dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of spironolactone in DMSO. Further dilute the stock solution in a complete culture medium to create a series of concentrations (e.g., from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of spironolactone. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubation: Incubate the plate for a period that is appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the spironolactone concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Generation of Spironolactone-Resistant Cell Lines by Dose Escalation
Objective: To gradually select for a population of cells that can survive and proliferate in the presence of increasing concentrations of spironolactone.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Spironolactone stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing spironolactone at a concentration equal to the determined IC50.
-
Monitoring and Maintenance: Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die. The surviving cells will be a mixed population of tolerant and potentially resistant cells.
-
Subculturing: When the surviving cells reach 70-80% confluency, subculture them into a new flask with a fresh medium containing the same concentration of spironolactone.
-
Dose Escalation: Once the cells demonstrate a stable growth rate at the current spironolactone concentration (i.e., their doubling time is consistent), increase the concentration of spironolactone in the medium. A typical increase is 1.5 to 2-fold.
-
Iterative Process: Repeat steps 2-4 for several months. The gradual increase in drug concentration will select for a more robustly resistant population.
-
Cryopreservation: At each successful dose escalation, it is advisable to cryopreserve a batch of cells. This creates a repository of cells at different stages of resistance development.
-
Generation of a Stable Resistant Line: A cell line is generally considered stably resistant when it can consistently proliferate at a spironolactone concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
Protocol 3: Characterization of Spironolactone-Resistant Cell Lines
Objective: To confirm and quantify the resistance of the newly generated cell line and to investigate the potential mechanisms of resistance.
Materials:
-
Spironolactone-resistant cell line
-
Parental cell line
-
Materials for IC50 determination (as in Protocol 1)
-
Reagents for Western blotting, qPCR, or other molecular biology techniques
Procedure:
-
Confirmation of Resistance: Determine the IC50 of spironolactone in the resistant cell line and compare it to the IC50 of the parental cell line. The fold resistance is calculated as (IC50 of resistant line) / (IC50 of parental line).
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50. A stable resistant phenotype will show minimal change in the IC50.
-
Investigation of Resistance Mechanisms:
-
Androgen Receptor: Sequence the androgen receptor gene to identify potential mutations that may alter spironolactone binding.[12][13] Analyze AR expression levels via qPCR or Western blot.
-
DNA Damage Repair: Assess the protein levels of XPB and other key components of the NER pathway (e.g., ERCC3) using Western blotting to determine if their expression is altered in resistant cells.[8]
-
Survivin Pathway: Measure the expression of survivin and other related anti-apoptotic proteins (e.g., Bcl-2, XIAP) at the mRNA and protein levels to see if their expression is upregulated in the resistant line.[10][14]
-
Drug Efflux Pumps: Investigate the expression of multidrug resistance proteins (e.g., MDR1/P-glycoprotein, MRP1) by qPCR or Western blot, as their overexpression is a common mechanism of drug resistance.
-
Data Presentation
Quantitative data from the characterization of parental and resistant cell lines should be summarized in tables for clear comparison.
Table 1: Example of Spironolactone IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Spironolactone IC50 (µM) | Fold Resistance |
| Parental A549 | 25.5 ± 2.1 | 1.0 |
| Spironolactone-Resistant A549 | 153.0 ± 11.8 | 6.0 |
| Parental LNCaP | 15.2 ± 1.5 | 1.0 |
| Spironolactone-Resistant LNCaP | 98.8 ± 8.9 | 6.5 |
Note: The data presented in this table are hypothetical examples for illustrative purposes.
Table 2: Example of Relative mRNA Expression of Potential Resistance-Associated Genes
| Gene | Parental A549 (Relative Expression) | Spironolactone-Resistant A549 (Relative Expression) | Fold Change |
| AR | 1.0 | 1.2 | 1.2 |
| XPB (ERCC3) | 1.0 | 4.5 | 4.5 |
| Survivin (BIRC5) | 1.0 | 6.2 | 6.2 |
| MDR1 (ABCB1) | 1.0 | 1.1 | 1.1 |
Note: The data presented in this table are hypothetical examples for illustrative purposes.
Visualizations of Experimental Workflow and Signaling Pathways
Caption: Workflow for the generation and characterization of spironolactone-resistant cell lines.
Caption: Androgen receptor signaling and potential resistance mechanisms to spironolactone.
Caption: Spironolactone's effect on DNA repair and potential resistance pathways.
Caption: Spironolactone's modulation of the survivin pathway and potential resistance mechanisms.
References
- 1. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Studies of Spironolactone as an Antischistosomal Drug Capable of Clinical Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 6. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 7. Spironolactone, a possible selective androgen receptor modulator, should be used with caution in patients with metastatic carcinoma of the prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.iucc.ac.il [cris.iucc.ac.il]
- 10. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Spironolactone and Resistant Hypertension in Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Bases of Mechanisms Accounting for Drug Resistance in Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spironolactone use and risk of incident cancers: a retrospective, matched cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Designing Clinical Trials for Spironolactone-Based Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing clinical trials involving spironolactone-based therapies. Spironolactone, a potassium-sparing diuretic, also functions as a mineralocorticoid receptor antagonist with antiandrogenic properties.[1][2] Its therapeutic applications extend from cardiovascular diseases to dermatological and endocrine disorders.[1][3] Adherence to rigorous clinical trial design and standardized reporting guidelines, such as the Consolidated Standards of Reporting Trials (CONSORT) statement, is crucial for generating high-quality evidence.[4][5][6]
Therapeutic Indications and Trial Design Considerations
Spironolactone's diverse mechanisms of action necessitate tailored clinical trial designs for each therapeutic area.
Heart Failure
In heart failure, spironolactone's primary role is to counteract the detrimental effects of aldosterone, which include sodium retention, potassium loss, and myocardial fibrosis.[1][7]
Key Design Elements for Heart Failure Trials:
-
Patient Population: Patients with symptomatic heart failure, often with a reduced or preserved ejection fraction.[7][8] Inclusion criteria may specify New York Heart Association (NYHA) class and baseline N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[9][10]
-
Intervention: Spironolactone is typically administered as an adjunct to standard heart failure therapy.[7][8] Dose-ranging studies may be necessary to establish optimal dosing.[10]
-
Primary Endpoints: Composite endpoints are common and may include cardiovascular death, hospitalization for heart failure, or changes in NT-proBNP levels.[7][9]
-
Safety Monitoring: Close monitoring of serum potassium and renal function is critical due to the risk of hyperkalemia.[11][12]
Table 1: Example Quantitative Data from Spironolactone Heart Failure Trials
| Trial Name | Patient Population | Intervention | Comparator | Primary Endpoint | Key Findings |
| RALES | 1663 patients with severe heart failure (NYHA class III-IV) and LVEF ≤35% | Spironolactone (mean dose 26 mg/day) + standard therapy | Placebo + standard therapy | All-cause mortality | 30% reduction in the risk of death in the spironolactone group (p<0.001)[8] |
| TOPCAT | 3445 patients with symptomatic heart failure and LVEF ≥45% | Spironolactone (target dose 30 mg/day) | Placebo | Composite of cardiovascular death, hospitalization for heart failure, or aborted cardiac arrest | No significant reduction in the primary endpoint in the overall population[7] |
| ATHENA-HF | 360 patients with acute heart failure | High-dose spironolactone (100 mg/day) for 96 hours | Usual care (placebo or 25 mg spironolactone) | Change in NT-proBNP levels from baseline to 96 hours | No significant difference in NT-proBNP reduction between groups[9][13][14] |
Acne Vulgaris
Spironolactone's antiandrogenic properties make it an effective treatment for hormonal acne in women by reducing sebum production.[2][15]
Key Design Elements for Acne Vulgaris Trials:
-
Patient Population: Adult women with moderate to severe persistent facial acne.[15][16]
-
Intervention: Oral spironolactone, often with a dose-escalation design.[15][16] Concomitant topical treatments may be permitted.[16]
-
Comparator: Placebo or an active comparator such as oral antibiotics.[15][17]
-
Primary Endpoints: Patient-reported outcomes like the Acne-Specific Quality of Life (Acne-QoL) symptom subscale score, or investigator-assessed outcomes such as the Investigator's Global Assessment (IGA) scale.[16]
-
Safety Monitoring: Monitoring for adverse effects such as headaches, dizziness, and menstrual irregularities.[11][18]
Table 2: Example Quantitative Data from Spironolactone Acne Trials
| Trial Name | Patient Population | Intervention | Comparator | Primary Endpoint | Key Findings |
| SAFA | 410 adult women with moderate to severe facial acne | Spironolactone (50 mg/day, increasing to 100 mg/day) | Placebo | Acne-QoL symptom subscale score at week 12 | Statistically significant improvement in Acne-QoL score at 12 and 24 weeks in the spironolactone group[16][18][19] |
Polycystic Ovary Syndrome (PCOS)
In PCOS, spironolactone is used to manage symptoms of hyperandrogenism, such as hirsutism.[20][21]
Key Design Elements for PCOS Trials:
-
Patient Population: Women diagnosed with PCOS and presenting with hirsutism.[20][22]
-
Intervention: Spironolactone as a monotherapy or in combination with other agents like oral contraceptives or progesterone.[20][23]
-
Comparator: Placebo or another antiandrogen, such as cyproterone acetate.[20]
-
Primary Endpoints: Changes in hirsutism scores (e.g., Ferriman-Gallwey score) and hormone levels (e.g., testosterone, androstenedione).[20]
-
Safety Monitoring: Monitoring for side effects related to its diuretic and antiandrogenic activity.[24]
Table 3: Example Quantitative Data from a Spironolactone PCOS Trial
| Study | Patient Population | Intervention | Comparator | Primary Endpoint | Key Findings |
| Prospective Randomized Study | 46 hirsute women (with and without PCOS) | Spironolactone (200 mg/day) | Cyproterone acetate (50 mg/day) + ethinyl estradiol (35 µ g/day ) | Ferriman-Gallwey score for hirsutism | In patients with idiopathic hirsutism, hirsutism regressed equally with both treatments. In PCOS patients, CPA was more effective in reducing hirsutism scores.[20] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validity of clinical trial results.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of Spironolactone for Acne Vulgaris (based on the SAFA trial)[15][16]
1. Study Population:
- Inclusion criteria: Adult women (≥18 years) with persistent facial acne for at least six months, deemed to warrant systemic therapy.
- Exclusion criteria: Pregnancy, breastfeeding, hyperkalemia, renal impairment, use of interacting medications.
2. Randomization and Blinding:
- Participants are randomized in a 1:1 ratio to receive either spironolactone or a matched placebo.
- Both participants and investigators are blinded to the treatment allocation.
3. Intervention:
- Week 0-6: Participants receive one tablet daily of 50 mg spironolactone or a matched placebo.
- Week 6-24: The dosage is increased to two tablets daily (total of 100 mg spironolactone or placebo), if tolerated.
- Participants are permitted to continue their usual topical acne treatments.
4. Assessments:
- Baseline (Week 0): Collection of demographic data, medical history, and baseline assessment of acne severity (IGA) and quality of life (Acne-QoL).
- Week 12: Primary endpoint assessment of Acne-QoL symptom subscale score. Assessment of adverse events.
- Week 24: Secondary endpoint assessments, including Acne-QoL, participant self-assessed improvement, and IGA. Final assessment of adverse events.
- Follow-up (up to Week 52): An unblinded observational follow-up period may be included.
5. Statistical Analysis:
- The primary analysis should be based on the intention-to-treat (ITT) principle.
- Appropriate statistical tests (e.g., ANCOVA) should be used to compare the primary outcome between the treatment groups, adjusting for baseline values.
Visualizations
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Spironolactone's Mechanism of Action
Spironolactone competitively inhibits the binding of aldosterone to the mineralocorticoid receptor, leading to increased sodium and water excretion and potassium retention.[25][26] It also exhibits antiandrogenic effects by competing with androgens for their receptors.[2]
Caption: Spironolactone's dual mechanism of action.
Experimental Workflow for a Spironolactone Clinical Trial
A typical workflow for a randomized controlled trial (RCT) follows the CONSORT statement guidelines.[4][5]
Caption: A standard clinical trial workflow.
Logical Relationship for Dose Escalation and Safety Monitoring
Dose escalation protocols must be carefully designed with clear safety checkpoints.
Caption: Logic for dose escalation in a clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 4. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consolidated Standards of Reporting Trials - Wikipedia [en.wikipedia.org]
- 6. consort-spirit.org [consort-spirit.org]
- 7. Rationale and design of the treatment of preserved cardiac function heart failure with an aldosterone antagonist trial: a randomized, controlled study of spironolactone in patients with symptomatic heart failure and preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pfizermedical.com [pfizermedical.com]
- 9. Scholars@Duke publication: Efficacy and Safety of Spironolactone in Acute Heart Failure: The ATHENA-HF Randomized Clinical Trial. [scholars.duke.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Analyzing real-world adverse events of spironolactone with the FAERS database | PLOS One [journals.plos.org]
- 12. Automatic Detection of Spironolactone – Related Adverse Drug Events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
- 14. Efficacy and Safety of Spironolactone in Acute Heart Failure: The ATHENA-HF Randomized Clinical Trial | Semantic Scholar [semanticscholar.org]
- 15. Spironolactone for adult female acne (SAFA): protocol for a double-blind, placebo-controlled, phase III randomised study of spironolactone as systemic therapy for acne in adult women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimizing the Trial Design for a Comparative Effectiveness Study of Spironolactone versus Oral Antibiotics for Women With Acne: A Delphi Consensus Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmj.com [bmj.com]
- 19. jwatch.org [jwatch.org]
- 20. Spironolactone as a single agent for long-term therapy of hirsute patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. healthresearchbc.ca [healthresearchbc.ca]
- 22. Cyclic P4/Spironolactone in PCOS | VCH Research Institute [vchri.ca]
- 23. ISRCTN [isrctn.com]
- 24. Treatment of polycystic ovary syndrome with spironolactone plus licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. droracle.ai [droracle.ai]
- 26. pfizermedical.com [pfizermedical.com]
Application of Spironolactone in Preclinical Heart Failure Models: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Spironolactone, a non-selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant therapeutic benefits in clinical settings for heart failure. Its application in preclinical heart failure models is crucial for elucidating its mechanisms of action and exploring its full therapeutic potential. These notes provide an overview of spironolactone's application in various animal models of heart failure, detailing its effects on cardiac remodeling, inflammation, and function. Detailed protocols for key experimental assays are also provided to facilitate the design and execution of studies in this area.
Overview of Spironolactone's Effects in Heart Failure Models
Spironolactone primarily acts by blocking the binding of aldosterone to the MR, thereby mitigating the deleterious effects of excessive aldosterone signaling in the heart.[1] In various preclinical models of heart failure, including those induced by myocardial infarction, pressure overload, and myocarditis, spironolactone has been shown to:
-
Reduce Myocardial Fibrosis: Spironolactone consistently attenuates cardiac fibrosis, a key pathological feature of heart failure.[2][3] It achieves this by inhibiting the proliferation and activation of cardiac fibroblasts and reducing the deposition of extracellular matrix proteins like collagen.[4][5]
-
Suppress Inflammation: The anti-inflammatory effects of spironolactone are well-documented in heart failure models.[2][3] It reduces the infiltration of inflammatory cells into the myocardium and decreases the expression of pro-inflammatory cytokines.
-
Improve Cardiac Function: By mitigating fibrosis and inflammation, spironolactone improves both systolic and diastolic function of the heart.[2][5] Studies have reported improvements in left ventricular ejection fraction (LVEF) and diastolic parameters.[3][6]
-
Attenuate Adverse Cardiac Remodeling: Spironolactone has been shown to prevent or reverse adverse cardiac remodeling, characterized by left ventricular hypertrophy and dilatation.[2][7]
Data Presentation: Efficacy of Spironolactone in Animal Models
The following tables summarize the quantitative data on the effects of spironolactone in various preclinical heart failure models.
Table 1: Effects of Spironolactone on Cardiac Function and Remodeling
| Animal Model | Heart Failure Induction | Spironolactone Dose | Route | Duration | Key Findings | Reference |
| Dog | Myxomatous Mitral Valve Disease | 2 mg/kg/day | Oral | Chronic | 69% reduction in risk for cardiac morbidity and mortality. | [8] |
| Dog | Chronic Rapid Ventricular Pacing | 15 mg/kg/day | Oral | 7 weeks | Improved left atrial ejection fraction.[6] | [6] |
| Mouse | Experimental Autoimmune Myocarditis | Not specified | Not specified | 36 days | Significantly improved LV diastolic function (E/A ratio). No significant change in LVEF.[3] | [3] |
| Rat | Established Hypertension + Myocardial Infarction | Not specified | Not specified | 28 days | Significant reduction in cardiac fibrosis. | [9] |
Table 2: Effects of Spironolactone on Myocardial Fibrosis and Inflammation
| Animal Model | Heart Failure Induction | Spironolactone Dose | Route | Duration | Key Findings | Reference |
| Mouse | Experimental Autoimmune Myocarditis | Not specified | Not specified | 36 days | Significantly decreased myocardial inflammation and collagen deposition.[3] | [3] |
| Mouse | Myxomatous Mitral Valve Disease | Not specified | Not specified | Not specified | Attenuated interstitial and perivascular fibrosis.[4] | [4] |
| Rat | Renovascular Hypertension / Aldosterone Infusion | 20 mg/kg/day | Subcutaneous | 8 weeks | Prevented myocardial fibrosis.[10] | [10] |
| Rat | Established Hypertension + Myocardial Infarction | Not specified | Not specified | 28 days | Significantly reduced myofibroblast and macrophage infiltration in the heart.[9] | [9] |
Signaling Pathways and Experimental Workflow
The therapeutic effects of spironolactone in heart failure are mediated through complex signaling pathways. A key pathway identified is the TGF-β1/Smad-2/3/Ets-1 axis, which plays a crucial role in myocardial fibrosis.[2][11]
Caption: Spironolactone blocks the mineralocorticoid receptor, inhibiting the downstream TGF-β1/Smad2/3/Ets-1 signaling pathway, which leads to reduced MMP activity and attenuation of myocardial fibrosis.
A typical experimental workflow to evaluate the efficacy of spironolactone in a heart failure model is outlined below.
Caption: A generalized workflow for assessing spironolactone's efficacy in a preclinical heart failure model, from induction to endpoint analysis.
Detailed Experimental Protocols
Echocardiography for Cardiac Function Assessment in Mice
Objective: To non-invasively assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., Vevo 2100 or 3100)[12]
-
Anesthesia machine with isoflurane[12]
-
Heating pad and rectal probe for temperature monitoring[7]
-
ECG electrodes[7]
-
Depilatory cream[12]
-
Ultrasound gel[7]
Protocol:
-
One day prior to imaging, remove the chest fur of the mouse using a depilatory cream.[13]
-
Anesthetize the mouse with 1-2% isoflurane.[14]
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.[7]
-
Attach ECG leads to the limbs for heart rate monitoring.[7]
-
Apply pre-warmed ultrasound gel to the chest.[7]
-
Obtain two-dimensional (2D) images in the parasternal long-axis and short-axis views.[15]
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thicknesses.[15]
-
Calculate ejection fraction (EF) and fractional shortening (FS) from the M-mode measurements.
-
Use pulsed-wave Doppler at the mitral valve inflow to assess diastolic function, measuring the E-wave and A-wave velocities to determine the E/A ratio.[15]
Masson's Trichrome Staining for Cardiac Fibrosis
Objective: To visualize and quantify collagen deposition in heart tissue.
Materials:
-
Paraffin-embedded or frozen heart sections (5 μm)
-
Bouin's solution[16]
-
Weigert's iron hematoxylin[17]
-
Biebrich scarlet-acid fuchsin solution[17]
-
Phosphomolybdic-phosphotungstic acid solution[17]
-
Aniline blue solution[17]
-
1% acetic acid solution[17]
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Protocol:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix in Bouin's solution.[16][17]
-
Rinse with running tap water for 5-10 minutes to remove the yellow color from Bouin's solution.[17]
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei black.[17]
-
Rinse in running tap water for 10 minutes.[17]
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes to stain cytoplasm and muscle fibers red.[17]
-
Rinse in distilled water.[17]
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.[17]
-
Transfer to aniline blue solution and stain for 5-10 minutes to stain collagen blue.[17]
-
Rinse briefly in distilled water and differentiate in 1% acetic acid for 2-5 minutes.[17]
-
Dehydrate through an ethanol series and clear in xylene.[17]
-
Mount with a suitable mounting medium.[17]
-
Quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software.
ELISA for Inflammatory Cytokines in Heart Tissue
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in myocardial tissue.
Materials:
-
Heart tissue homogenates
-
Commercially available ELISA kits for specific cytokines (e.g., from eBioscience or Signosis)[1][18]
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Homogenize heart tissue in an appropriate lysis buffer containing protease inhibitors.[1]
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Follow the manufacturer's instructions for the specific ELISA kit. Typically, this involves: a. Coating a 96-well plate with a capture antibody overnight.[19] b. Blocking the plate to prevent non-specific binding.[1] c. Adding standards and samples (tissue homogenates) to the wells and incubating.[1] d. Adding a biotinylated detection antibody.[1] e. Adding an enzyme-conjugated streptavidin (e.g., HRP).[1] f. Adding a substrate to develop a colorimetric reaction.[1] g. Stopping the reaction and reading the absorbance on a plate reader.[1]
-
Calculate the cytokine concentration in the samples based on the standard curve and normalize to the total protein concentration.
Western Blotting for TGF-β Signaling Proteins
Objective: To detect and quantify the expression of proteins in the TGF-β signaling pathway (e.g., TGF-β1, p-Smad2/3).
Materials:
-
Heart tissue lysates
-
RIPA lysis buffer[20]
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20]
-
Primary antibodies against target proteins (e.g., TGF-β1, p-Smad2/3)[20]
-
HRP-conjugated secondary antibody[20]
-
Enhanced chemiluminescence (ECL) substrate[20]
-
Imaging system
Protocol:
-
Extract total protein from heart tissue using RIPA buffer.[20]
-
Determine protein concentration using a standard protein assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.[21]
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with primary antibodies overnight at 4°C.[20]
-
Wash the membrane with TBST.[20]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again with TBST.[20]
-
Apply ECL substrate and visualize the protein bands using an imaging system.[20]
-
Quantify band intensity using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
Gelatin Zymography for MMP Activity
Objective: To assess the enzymatic activity of MMP-2 and MMP-9.
Materials:
-
Heart tissue extracts
-
Non-reducing sample buffer[22]
-
Polyacrylamide gels containing 1 mg/mL gelatin[22]
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)[23]
-
Zymogram developing buffer (e.g., Tris-based buffer with CaCl2 and ZnCl2)[23]
-
Coomassie Brilliant Blue staining solution[22]
-
Destaining solution[22]
Protocol:
-
Extract proteins from heart tissue under non-denaturing conditions.
-
Determine protein concentration.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.[22]
-
Load the samples onto a polyacrylamide gel containing gelatin.[22]
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel in renaturing buffer for 30 minutes at room temperature to remove SDS and allow enzymes to renature.[23]
-
Incubate the gel in developing buffer overnight at 37°C to allow for enzymatic digestion of the gelatin.[23]
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.[22]
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.[22]
-
Quantify the area of the clear bands using image analysis software.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of spironolactone in the treatment of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of spironolactone on electrical and structural remodeling of atrium in congestive heart failure dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical View of In-Gel Gelatin Zymography of Matrix Metalloproteinases 2 and 9 in Cardiac Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Transthoracic Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. signosisinc.com [signosisinc.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. Western blot analysis of TGF-β1 [bio-protocol.org]
- 21. pubcompare.ai [pubcompare.ai]
- 22. docs.abcam.com [docs.abcam.com]
- 23. youtube.com [youtube.com]
Application Notes and Protocols: Utilizing Spironolactone for Hyperaldosteronism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using spironolactone as a tool to study the pathophysiology of hyperaldosteronism and to evaluate potential therapeutic interventions. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Introduction
Hyperaldosteronism, a condition characterized by the excessive production of aldosterone from the adrenal glands, is a common cause of secondary hypertension. Spironolactone, a non-selective mineralocorticoid receptor (MR) antagonist, is a crucial pharmacological tool for both the clinical management and the scientific investigation of this condition. It competitively inhibits the binding of aldosterone to the MR, thereby preventing the downstream signaling that leads to sodium and water retention, and potassium excretion.[1][2][3][4] These notes will detail spironolactone's mechanism of action, its effects on steroidogenesis, and provide protocols for its use in both in vitro and in vivo models of hyperaldosteronism.
Mechanism of Action of Spironolactone
Spironolactone and its active metabolites act as competitive antagonists of aldosterone at the mineralocorticoid receptor, primarily located in the distal convoluted tubules and collecting ducts of the kidneys.[2][3][4] By blocking the receptor, spironolactone inhibits the aldosterone-induced synthesis of proteins that facilitate sodium reabsorption and potassium secretion.[5] This leads to a diuretic and antihypertensive effect.[1][4] Beyond its renal effects, spironolactone has been shown to have direct effects on the cardiovascular system, potentially reducing aldosterone-induced cardiac fibrosis.[6] It also possesses anti-androgenic properties due to its ability to bind to androgen receptors and inhibit enzymes involved in steroidogenesis.[2]
Aldosterone Signaling Pathway and Spironolactone Inhibition
The classical genomic pathway of aldosterone action and its inhibition by spironolactone is depicted below.
Caption: Aldosterone signaling pathway and its inhibition by spironolactone.
Data Presentation: Quantitative Effects of Spironolactone
The following tables summarize the quantitative effects of spironolactone in various experimental settings.
Table 1: Effect of Spironolactone on Steroidogenesis in Human Adrenocortical (H295R) Cells
| Condition | Aldosterone Production (% Inhibition) | Cortisol Production (% Inhibition) |
| Basal | 53% | 91% |
| Angiotensin II Stimulated | 80% | - |
| Pregnenolone Stimulated | 67% | 74% |
| Data extracted from Ye et al., Horm Metab Res, 2009.[7] |
Table 2: Spironolactone Response in Hypertensive Patients
| Patient Group | Mean Blood Pressure Fall (mmHg) |
| Unlikely Primary Aldosteronism | < 10 |
| Probable Primary Aldosteronism | > 12 |
| Established Primary Aldosteronism | 21 |
| Occult Primary Aldosteronism | 23 |
| Data based on a proposed screening method with 25 mg/day spironolactone for 4 weeks.[8] |
Table 3: Effects of Spironolactone on Renin and Aldosterone in Healthy Dogs
| Parameter | Change from Baseline |
| Serum Aldosterone Concentration | Significant Increase (P = 0.07) |
| Angiotensin II | Significant Increase (P = 0.09) |
| Angiotensin I | Significant Increase (P = 0.08) |
| Plasma Renin Activity (surrogate) | Significant Increase (P = 0.06) |
| Data from a study with 2 mg/kg/day and 4 mg/kg/day spironolactone.[9][10] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Spironolactone's Effect on Aldosterone Production in Adrenal Cells
This protocol is designed to assess the direct effects of spironolactone on steroidogenesis in a human adrenocortical cell line (NCI-H295R).
Materials:
-
NCI-H295R cells
-
DMEM/F12 cell culture medium supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics
-
Spironolactone (dissolved in a suitable solvent like DMSO)
-
Angiotensin II or other secretagogues
-
Aldosterone and Cortisol ELISA kits
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Culture NCI-H295R cells in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Seed cells in multi-well plates and allow them to adhere. Once confluent, replace the medium with serum-free medium containing various concentrations of spironolactone or vehicle control.
-
Stimulation: After a pre-incubation period with spironolactone, stimulate the cells with a secretagogue like Angiotensin II (e.g., 100 nM) for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant for hormone analysis. Lyse the cells to determine total protein content for normalization.
-
Hormone Quantification: Measure the concentration of aldosterone and cortisol in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize hormone concentrations to the total protein content of the corresponding well. Calculate the percentage inhibition of hormone production by spironolactone compared to the vehicle control.
Caption: Workflow for in vitro analysis of spironolactone.
Protocol 2: In Vivo Assessment of Spironolactone's Antihypertensive Effects in a Rodent Model of Hyperaldosteronism
This protocol describes the use of an animal model to study the effects of spironolactone on blood pressure in a state of aldosterone excess.
Materials:
-
Male Wistar rats or other suitable rodent strain
-
Aldosterone (for osmotic mini-pump infusion)
-
Osmotic mini-pumps
-
Spironolactone (for oral gavage or inclusion in diet)
-
Telemetry system or tail-cuff for blood pressure measurement
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
Procedure:
-
Model Induction: Induce hyperaldosteronism by subcutaneously implanting osmotic mini-pumps filled with aldosterone. A control group should receive vehicle-filled pumps.
-
Acclimatization and Baseline Measurement: Allow animals to recover from surgery and acclimatize. Measure baseline blood pressure, heart rate, and body weight.
-
Spironolactone Administration: Divide the aldosterone-infused animals into treatment and control groups. Administer spironolactone daily via oral gavage or in the diet to the treatment group. The control group receives the vehicle.
-
Monitoring: Monitor blood pressure and heart rate continuously via telemetry or at regular intervals using the tail-cuff method. Collect urine and blood samples at specified time points.
-
Biochemical Analysis: Measure plasma and urinary concentrations of aldosterone, renin, sodium, and potassium.
-
Data Analysis: Compare the changes in blood pressure, and biochemical parameters between the spironolactone-treated group and the vehicle-treated control group.
Caption: Workflow for in vivo analysis of spironolactone.
Diagnostic Application: The Spironolactone Response Test
In a clinical research setting, spironolactone can be used to identify patients with hypertension who are more likely to have primary aldosteronism.
Protocol 3: Spironolactone Screening for Primary Aldosteronism
Objective: To assess the blood pressure response to a low dose of spironolactone as a potential screening tool for primary aldosteronism.[8]
Procedure:
-
Patient Selection: Recruit hypertensive patients, particularly those with resistant hypertension.
-
Baseline Measurement: Measure baseline blood pressure accurately.
-
Intervention: Administer a fixed low dose of spironolactone (e.g., 25 mg/day) for a defined period (e.g., 4 weeks).[8]
-
Follow-up Measurement: Re-measure blood pressure at the end of the treatment period.
-
Interpretation: A significant drop in blood pressure (e.g., >12 mmHg systolic) is suggestive of aldosterone-dependent hypertension and warrants further diagnostic workup for primary aldosteronism.[8] A fall of less than 10 mmHg makes primary aldosteronism less likely.[8]
Important Considerations:
-
The diagnostic use of spironolactone can interfere with subsequent tests for primary aldosteronism, such as the aldosterone-to-renin ratio (ARR).[11][12] Spironolactone should be discontinued for at least 4-6 weeks before measuring the ARR to avoid falsely elevated renin levels and a subsequent false-negative result.[12]
-
Monitoring serum potassium is crucial during spironolactone administration to prevent hyperkalemia.[1]
Conclusion
Spironolactone is an invaluable tool for researchers studying hyperaldosteronism. Its well-characterized mechanism of action as a mineralocorticoid receptor antagonist allows for the targeted investigation of aldosterone-mediated pathophysiology. The protocols provided here offer a starting point for both in vitro and in vivo studies, which can be further optimized to address specific research questions in the field of endocrine hypertension and cardiovascular disease.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs | PLOS One [journals.plos.org]
- 10. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
Application Notes and Protocols for Preclinical Spironolactone Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and preclinical evaluation of spironolactone. Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is characterized by poor water solubility, which presents challenges for preclinical studies requiring consistent and reproducible dosing.[1][2] These notes offer solutions to overcome these challenges through various formulation strategies and provide protocols for their subsequent in vivo evaluation.
Formulation Strategies for Preclinical Studies
The low aqueous solubility of spironolactone necessitates the use of specialized formulations to achieve adequate bioavailability for preclinical research. The choice of formulation can significantly impact pharmacokinetic outcomes.[3] Below are summaries of common and effective formulation approaches.
Nanosuspensions and Lipid-Based Formulations
Particle size reduction and lipid-based carriers are effective strategies to enhance the dissolution rate and oral bioavailability of spironolactone.
Table 1: Comparison of Bioavailability Enhancement with Different Spironolactone Formulations in Rats [3]
| Formulation Type | Key Components | Relative Bioavailability (AUC ratio vs. coarse suspension) | Relative Cmax Ratio (vs. coarse suspension) |
| Solid Lipid Nanoparticles | Spironolactone, undisclosed lipids and surfactants | 5.7-fold increase | ~5.7-fold increase |
| DissoCubes® (Nanosuspension) | Nanosized spironolactone, surfactant | 3.3-fold increase | 3.0-fold increase |
| Micronized Suspension | Micronized spironolactone, surfactant | Significant improvement | Significant improvement |
AUC: Area Under the Curve; Cmax: Maximum plasma concentration.
Liquisolid Compacts
Liquisolid technology involves dissolving the drug in a non-volatile liquid vehicle and adsorbing the solution onto a carrier powder to create a dry, flowable powder that can be compressed into tablets. This technique can significantly improve the dissolution rate.[1][4]
Table 2: Non-Volatile Liquid Vehicles for Spironolactone Liquisolid Formulations [1][4]
| Liquid Vehicle | Carrier Material | Coating Material | Key Finding |
| PEG400 | Lactose Monohydrate | Aerosil 200 | Enhanced solubility up to 50 mg/mL; 94.5% drug release in 60 minutes.[1] |
| Propylene Glycol | Mannitol | Aerosil 200 | Improved dissolution compared to pure drug.[1] |
| Glycerin | Microcrystalline Cellulose pH 102 | Aerosil 200 | Improved dissolution compared to pure drug.[1] |
| Capryol™ 90 | Not specified | Not specified | Enhanced drug dissolution rate.[4] |
| Solutol® HS-15 & Synperonic® PE/L61 (1:1) | Not specified | Not specified | Showed the highest dissolution enhancement among tested vehicles.[4] |
Signaling Pathways
Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR), blocking the effects of aldosterone. This interaction modulates downstream signaling cascades involved in cardiovascular and renal function.
Caption: Mineralocorticoid Receptor (MR) signaling pathway and site of spironolactone action.
Experimental Protocols
Protocol for Preparation of a Spironolactone Nanosuspension
This protocol is adapted from methodologies aimed at improving the bioavailability of poorly soluble drugs like spironolactone.[3]
Objective: To prepare a stable spironolactone nanosuspension for oral administration in preclinical models.
Materials:
-
Spironolactone powder
-
Stabilizer/surfactant (e.g., Poloxamer 188, Tween 80)
-
High-pressure homogenizer or microfluidizer
-
Purified water
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Premixing: Disperse a specific amount of spironolactone powder (e.g., 2% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Coarse Milling: Stir the mixture with a high-speed stirrer for 30-60 minutes to obtain a coarse suspension.
-
High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer.
-
Set the pressure to approximately 1500 bar.
-
Perform 20-30 homogenization cycles.
-
Maintain the temperature below 10°C using a cooling system to prevent drug degradation.
-
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer. The target is a mean particle size below 500 nm with a narrow PDI (<0.3).
-
Sterilization (if required for IV administration): Filter the final nanosuspension through a 0.22 µm sterile filter.
-
Storage: Store the nanosuspension at 4°C in a light-protected container.
Protocol for an In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a typical PK study to evaluate a novel spironolactone formulation.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a spironolactone formulation after oral administration to rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Spironolactone formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (8-12 hours) before dosing, with water available ad libitum.
-
Dosing: Administer the spironolactone formulation via oral gavage at a predetermined dose (e.g., 20 mg/kg). Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Protocol for a Pharmacodynamic (PD) Study in a Rat Model of Hyperaldosteronism
This protocol is designed to assess the functional activity of a spironolactone formulation by measuring its ability to antagonize the effects of aldosterone.[7]
Objective: To evaluate the pharmacodynamic effect of a spironolactone formulation by measuring changes in the urinary sodium-to-potassium (Na+/K+) ratio in an aldosterone-challenged rat model.
Materials:
-
Male Wistar rats (200-250g)
-
Metabolic cages
-
Aldosterone solution (for subcutaneous injection)
-
Spironolactone formulation
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: Acclimatize rats in metabolic cages for 2-3 days to allow for adaptation and stable urine collection.
-
Baseline Collection: Collect urine over a 24-hour period to establish a baseline urinary Na+/K+ ratio.
-
Treatment Groups: Divide animals into groups (n=6-8 per group):
-
Vehicle control
-
Aldosterone only (e.g., 0.75 µg/h via osmotic minipump or repeated injections)
-
Aldosterone + Spironolactone formulation (at various doses, e.g., 10, 20, 50 mg/kg, oral)
-
Spironolactone formulation only
-
-
Dosing: Administer the spironolactone formulation or vehicle orally one hour before the aldosterone challenge.
-
Urine Collection: Collect urine for a defined period (e.g., 8 or 24 hours) after treatment.
-
Electrolyte Analysis: Measure the sodium and potassium concentrations in the urine samples.
-
Data Analysis: Calculate the urinary Na+/K+ ratio for each animal. Compare the ratios between treatment groups using appropriate statistical tests (e.g., ANOVA). A successful antagonist effect is demonstrated by the reversal of the aldosterone-induced decrease in the Na+/K+ ratio.
Preclinical Toxicity Assessment
Preclinical toxicity studies are crucial to identify potential adverse effects. Spironolactone has been evaluated in various animal models, including rats, dogs, and monkeys.[8]
Key Monitoring Parameters:
-
Hyperkalemia: This is the most significant anticipated toxicity.[9][10] Regularly monitor serum potassium levels.
-
Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN).[10]
-
Antiandrogenic Effects: In longer-term studies, assess for effects on reproductive organs in male animals, such as reduced prostate and seminal vesicle weight.[8]
-
General Toxicity: Include daily clinical observations, body weight measurements, and food/water consumption. At the end of the study, conduct a full necropsy with histopathological examination of key organs.
-
Carcinogenicity: Long-term studies in rats have shown increased incidences of certain tumors, though the relevance to humans is debated.[8]
References
- 1. jetir.org [jetir.org]
- 2. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nanosuspension formulations for low-soluble drugs: pharmacokinetic evaluation using spironolactone as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence assessment of two formulations of spironolactone in Chinese healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A preclinical pharmacokinetic and pharmacodynamic approach to determine a dose of spironolactone for treatment of congestive heart failure in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Measuring Spironolactone and Its Metabolites: A Guide for Researchers
Application Notes & Protocols for the Quantification of Spironolactone and its Active Metabolites in Biological Matrices
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the analytical techniques used to measure spironolactone and its primary active metabolites: canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (OH-TMS). The following sections detail the metabolic pathway of spironolactone, sample preparation, and specific protocols for widely-used analytical methods.
Spironolactone Metabolism
Spironolactone undergoes extensive and rapid metabolism in the body. The drug itself has a short half-life of about 1.4 hours.[1] Its therapeutic effects are largely attributed to its active metabolites, which have longer half-lives.[1] The metabolic transformation of spironolactone can be broadly categorized into two pathways: one involving the removal of the sulfur group and the other retaining it.[1][2] Canrenone is the primary metabolite formed through the removal of the sulfur-containing side chain.[2][3] The sulfur-retaining pathway leads to the formation of metabolites like 7α-thiomethylspironolactone (TMS) and 6β-hydroxy-7α-thiomethylspironolactone (OH-TMS).[1][2]
Below is a diagram illustrating the major metabolic pathways of spironolactone.
Caption: Major metabolic pathways of spironolactone.
Analytical Techniques for Metabolite Quantification
The quantification of spironolactone and its metabolites in biological matrices such as plasma, serum, and urine is predominantly achieved through chromatographic methods coupled with various detection techniques. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[4][5][6][7] Immunoassays have also been explored, but can be limited by cross-reactivity between metabolites.[8]
Data Presentation: Quantitative Method Parameters
The following table summarizes the quantitative parameters of various analytical methods for the determination of spironolactone and its metabolites.
| Analyte | Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Spironolactone | HPLC-UV | Plasma | 30 - 1000 | 28 | [9] |
| Canrenone | HPLC-UV | Plasma | 25 - 1000 | 25 | [9] |
| 7α-thiomethylspironolactone | HPLC-UV | Plasma | 25 - 1000 | 20 | [9] |
| Spironolactone | LC-APCI-MS | Plasma | 2 - 300 | 2 | [6] |
| Canrenone | LC-APCI-MS | Plasma | 2 - 300 | 2 | [6] |
| Spironolactone | LC-MS/MS | Plasma | 2.77 - 184.50 | - | [10] |
| Canrenone | LC-MS/MS | Plasma | 2.69 - 179.20 | - | [10] |
| Spironolactone | LC-MS/MS | Plasma | 0.5 - 150 | 0.5 | [11] |
| Canrenone | HPLC-UV | Plasma & Urine | - | <5 | [7] |
| Canrenone | LC-MS/MS | Plasma | - | 15 | [12] |
| Spironolactone | LC-MS/MS | Plasma | ~0.5 - (not specified) | ~0.5 | [5] |
| 7α-thiomethylspironolactone | LC-MS/MS | Plasma | ~0.5 - (not specified) | ~0.5 | [5] |
| Canrenone | LC-MS/MS | Plasma | ~0.5 - (not specified) | ~0.5 | [5] |
| Canrenone | LC-MS | Plasma | 0.4 - 5.0 (µg/mL) | 0.08 (µg/mL) | [13] |
| 11-α-hydroxy-canrenone | HPLC-UV | Microbial Broth | - | 0.5 - 0.67 (mg/L) | [14] |
| Spironolactone | HPLC-UV | Plasma | 10 - 400 | - | [4] |
| 7α-thiomethylspironolactone | HPLC-UV | Plasma | 10 - 600 | - | [4] |
| Canrenone | HPLC-UV | Plasma | 10 - 600 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for the analysis of spironolactone and its metabolites.
General Experimental Workflow
The general workflow for the analysis of spironolactone and its metabolites from biological samples involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow for metabolite analysis.
Protocol 1: LC-MS/MS Method for Spironolactone and Canrenone in Human Plasma
This protocol is adapted from a method for the simultaneous determination of spironolactone and its active metabolite canrenone.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a clean tube, add the internal standard (e.g., estazolam).
-
Add 1 mL of extraction solvent (methylene chloride : ethyl acetate, 20:80, v/v).
-
Vortex mix for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol-water (57:43, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 48°C.[10]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Single quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Selected-ion monitoring (SIM).
-
Target Ions: m/z 341.25 for spironolactone and canrenone, and a specific m/z for the chosen internal standard (e.g., m/z 295.05 for estazolam).[6]
Protocol 2: HPLC-UV Method for Spironolactone, 7α-thiomethylspironolactone, and Canrenone in Paediatric Plasma
This protocol is based on a method developed for the analysis of spironolactone and its metabolites in paediatric plasma samples.[9]
1. Sample Preparation (Protein Precipitation followed by Solid Phase Extraction)
-
Protein Precipitation:
- To 200 µL of plasma, add a precipitating agent (e.g., methanol).
- Vortex and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
- Condition an appropriate SPE cartridge (e.g., C18).
- Load the supernatant from the protein precipitation step onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the analytes with a suitable solvent.
- Evaporate the eluate to dryness.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: S5 ODS2 (500 mm x 4.6 mm i.d.).[4]
-
Mobile Phase: Acetonitrile-aqueous orthophosphoric acid (pH 3.4).[4]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 5°C.[4]
-
UV Detection Wavelengths: Programmed switchover with detection at 245 nm for spironolactone and 7α-thiomethylspironolactone, and 280 nm for canrenone.[4]
Protocol 3: LC-MS/MS Method for Spironolactone, Canrenone, and 7α-thiomethylspironolactone in Blood Plasma
This protocol is based on a sensitive method requiring a small sample volume, suitable for pediatric and neonatal patients.[5]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add a precipitating agent (e.g., acetonitrile) containing the internal standard.
-
Vortex and centrifuge.
-
Transfer the supernatant for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system.
-
Eluent Additives: Ammonium fluoride and hexafluoroisopropanol (HFIP) can be used to enhance the signal.[5]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI).
Immunoassays
While chromatographic methods are more specific and widely used, immunoassays have also been investigated for the measurement of spironolactone metabolites.[8] However, a significant challenge with immunoassays is the potential for cross-reactivity. For instance, the 7α-TMS metabolite has been shown to cross-react with some digoxin immunoassays, which can lead to erroneously elevated digoxin concentrations.[8] In contrast, the 6β-OH-7α-TMS metabolite and canrenone showed less significant cross-reactivity with certain immunoassays.[8] Researchers should be aware of these potential interferences when considering immunoassays for quantifying spironolactone metabolites.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. The metabolism and biopharmaceutics of spironolactone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of canrenone, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC method for the determination of spironolactone and its metabolites in paediatric plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. scielo.br [scielo.br]
- 14. Simultaneous identification and quantification of canrenone and 11-α-hydroxy-canrenone by LC-MS and HPLC-UVD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Anti-inflammatory Effects of Spironolactone
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory properties of spironolactone.
Introduction
Spironolactone, a potassium-sparing diuretic and mineralocorticoid receptor (MR) antagonist, is primarily used in the management of heart failure, hypertension, and edema.[1] Emerging evidence has revealed its significant anti-inflammatory and immunomodulatory effects, which may be independent of its diuretic action.[2][3][4] These properties suggest its potential therapeutic application in a range of inflammatory conditions.[5] Spironolactone has been shown to suppress pro-inflammatory cytokines, modulate key signaling pathways such as NF-κB, and interact with inflammasome complexes.[6][7][8][9]
This document outlines detailed protocols for assessing the anti-inflammatory effects of spironolactone in both in vitro and in vivo models, presents quantitative data from relevant studies, and illustrates the key signaling pathways involved.
Key Anti-inflammatory Mechanisms of Spironolactone
Spironolactone exerts its anti-inflammatory effects through several mechanisms:
-
Inhibition of Pro-inflammatory Cytokines : Spironolactone has been demonstrated to inhibit the production and release of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[2][7][10][11] This suppression occurs at the transcriptional level.[7]
-
Suppression of the NF-κB Signaling Pathway : A crucial mechanism underlying spironolactone's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][8] This has been observed to be independent of the mineralocorticoid receptor and involves reduced phosphorylation of IκBα.[6][8]
-
Modulation of Inflammasomes : Recent studies suggest that spironolactone can inhibit the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[9][12]
-
Mineralocorticoid Receptor (MR)-Dependent and Independent Effects : While some of spironolactone's anti-inflammatory actions are attributed to its antagonism of the MR, which can itself mediate pro-inflammatory and pro-fibrotic effects, other studies have highlighted MR-independent mechanisms.[4][13][14]
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Effects
1. Assessment of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed to evaluate the effect of spironolactone on the production of pro-inflammatory cytokines by human PBMCs.
-
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Spironolactone (to be dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA) as stimulants
-
Human whole blood
-
ELISA kits for TNF-α, IL-6, and IFN-γ
-
96-well cell culture plates
-
-
Protocol:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of spironolactone (e.g., 10-1000 µM) for 1-2 hours.[7] Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an appropriate inflammatory agent such as LPS (e.g., 1 µg/mL) or PHA (e.g., 10 µg/mL) to induce cytokine production.[7] Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IFN-γ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
2. Assessment of NF-κB Activation in Macrophage-like Cells (e.g., RAW 264.7)
This protocol outlines the steps to investigate the effect of spironolactone on the activation of the NF-κB pathway in a macrophage cell line.
-
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Spironolactone
-
LPS
-
Nuclear extraction kit
-
Western blot reagents and antibodies for p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH)
-
6-well cell culture plates
-
-
Protocol:
-
Culture RAW 264.7 cells in complete DMEM until they reach 80-90% confluency.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of spironolactone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 30-60 minutes) to induce NF-κB activation.
-
For analysis of IκBα phosphorylation and degradation, lyse the whole cells at various time points after LPS stimulation.
-
For analysis of p65 nuclear translocation, perform nuclear and cytoplasmic fractionation using a nuclear extraction kit.
-
Perform Western blotting on the cell lysates or fractions to detect the levels of total and phosphorylated IκBα and p65. An increase in phospho-IκBα and a decrease in total IκBα indicate its degradation, while an increase in nuclear p65 indicates its translocation and activation.
-
In Vivo Assessment of Anti-inflammatory Effects
1. Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation to evaluate the anti-inflammatory activity of a compound.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Spironolactone
-
Carrageenan (1% w/v in sterile saline)
-
Plebthysmometer or digital calipers
-
Vehicle for spironolactone administration (e.g., corn oil, carboxymethyl cellulose)
-
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: a control group, a spironolactone-treated group (at various doses), and a standard drug group (e.g., indomethacin).
-
Administer spironolactone or the vehicle orally or intraperitoneally 1 hour before the induction of inflammation.
-
Measure the initial paw volume of each animal using a plethysmometer or calipers.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
2. Adjuvant-Induced Arthritis in Rats
This is a widely used model of chronic inflammation that mimics rheumatoid arthritis.
-
Materials:
-
Lewis or Wistar rats
-
Complete Freund's Adjuvant (CFA)
-
Spironolactone
-
Digital calipers
-
Micro-CT or X-ray for joint imaging (optional)
-
ELISA kits for serum cytokine analysis
-
-
Protocol:
-
Induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL) into the base of the tail or a footpad.
-
Monitor the animals for the development of arthritis, which typically appears around day 10-14, characterized by paw swelling, redness, and joint stiffness.
-
Once arthritis is established, begin daily administration of spironolactone or vehicle to the respective groups.
-
Measure the paw volume and arthritis score (based on a visual assessment of inflammation in multiple joints) regularly throughout the study (e.g., 2-3 times per week).
-
At the end of the study (e.g., after 21-28 days), collect blood for serum cytokine analysis (TNF-α, IL-6).
-
Optionally, perform histological analysis of the joints to assess synovial inflammation, cartilage destruction, and bone erosion. Micro-CT or X-ray imaging can also be used to evaluate joint damage.
-
Data Presentation
Table 1: Effect of Spironolactone on Pro-inflammatory Cytokine Production
| Cytokine | Cell Type/Model | Stimulant | Spironolactone Concentration/Dose | Inhibition (%) | Reference |
| TNF-α | Human PBMCs | LPS/PHA | In vivo attainable doses | 70-90% | [2][3] |
| IFN-γ | Human PBMCs | LPS/PHA | In vivo attainable doses | 70-90% | [2][3] |
| IL-6 | Human PBMCs | LPS/PHA | In vivo attainable doses | 70-90% | [2][3] |
| TNF-α | Human PBMCs | Angiotensin II | 10 µM | Significant reduction | [11] |
| MCP-1 | Human PBMCs | Angiotensin II | 10 µM | Significant reduction | [11] |
| TNF-α | RAW 264.7 macrophages | LPS | Not specified | Significant inhibition | [8] |
| IL-6 | Patients with T2DM | - | Not specified | Suppressed | [15] |
| IFN-γ | Patients with T2DM | - | Not specified | Suppressed | [15] |
Table 2: In Vivo Anti-inflammatory Effects of Spironolactone
| Model | Animal | Spironolactone Dose | Outcome | Reference |
| Chronic Arthritis | Human (RA, JIA) | 1-3 mg/kg/day | 76% of patients showed favorable response | [2][3] |
| Cotton Pellet-Induced Granuloma | Mice | Not specified | Effective in chronic inflammation | [16] |
| Metabolic Syndrome Model | Rats | 5 mg/kg/day for 6 weeks | Attenuated vascular inflammation and remodeling | [17][18] |
| Letrozole-Induced PCOS | Rats | 0.25 mg/kg/day for 21 days | Attenuated adipose tissue inflammation | [19] |
Signaling Pathways and Experimental Workflows
Caption: Spironolactone's anti-inflammatory signaling pathways.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. goodrx.com [goodrx.com]
- 2. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-alpha and interferon-gamma, and has potential in the treatment of arthritis. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 3. Spironolactone inhibits production of proinflammatory cytokines, including tumour necrosis factor-α and interferon-γ, and has potential in the treatment of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone inhibits production of proinflammatory cytokines by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NLRP3 Inflammasome and Mineralocorticoid Receptors Are Associated with Vascular Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory effect of spironolactone on human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spironolactone inhibits the NLRP1 inflammasome and alleviates defective erythropoiesis in Diamond‐Blackfan anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spironolactone-induced degradation of the TFIIH core complex XPB subunit suppresses NF-κB and AP-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The mineralocorticoid receptor blocker spironolactone lowers plasma interferon-γ and interleukin-6 in patients with type 2 diabetes and treatment-resistant hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of furosemide and spironolactone - UCL Discovery [discovery.ucl.ac.uk]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Spironolactone Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting electrophysiology experiments to investigate the effects of spironolactone on ion channels and cellular excitability. The protocols are intended for researchers familiar with basic patch-clamp techniques.
Scientific Background
Spironolactone is a potassium-sparing diuretic and a mineralocorticoid receptor (MR) antagonist. Its primary clinical applications are in the management of heart failure, hypertension, and edema.[1][2] While its effects on renal sodium and potassium transport are well-established, there is growing interest in its direct electrophysiological actions on various cell types, particularly in the cardiovascular and central nervous systems.
In cardiac tissue, spironolactone and its active metabolite, canrenoic acid, have been shown to directly modulate ion channels, influencing cardiac action potential duration and rhythm.[3][4] Notably, spironolactone has been found to block the human ether-à-go-go-related gene (hERG) potassium channel, a key component of the rapid delayed rectifier potassium current (IKr) that is crucial for cardiac repolarization.[3] Blockade of this channel can have both therapeutic and pro-arrhythmic implications.
In the central nervous system (CNS), the role of mineralocorticoid receptors in regulating neuronal excitability is an active area of research.[5][6] While direct electrophysiological studies of spironolactone on specific neuronal ion channels are limited, its antagonism of MRs suggests potential indirect effects on neuronal function.[5] Furthermore, some evidence suggests that spironolactone may interact with other receptor systems in the brain, such as the GABAA receptor complex.[7]
These application notes will provide detailed protocols for investigating the electrophysiological effects of spironolactone on both cardiac myocytes and a proposed framework for studying its effects on neurons.
Data Presentation: Quantitative Effects of Spironolactone
The following tables summarize the known quantitative effects of spironolactone on various electrophysiological parameters.
Table 1: Effect of Spironolactone on hERG Potassium Channels
| Parameter | Value | Cell Type | Reference |
| IC50 for hERG Blockade | 23.0 ± 1.5 µmol/L | CHO cells stably expressing hERG | [3] |
| Effect on Activation Midpoint (Vh) | Shift to more negative potentials | CHO cells stably expressing hERG | [3] |
| Effect on Deactivation Kinetics | No significant modification | CHO cells stably expressing hERG | [3] |
Table 2: Effects of Spironolactone on Cardiac Action Potential Parameters (Canrenoic Acid)
| Parameter | Effect | Animal Model | Reference |
| Action Potential Duration | Prolonged | Guinea pig ventricular myocytes | [3] |
| Ventricular Refractory Period | Prolonged | Anesthetized canine model | [4] |
| Atrioventricular Conduction | Delayed (at high doses) | Anesthetized canine model | [4] |
| Intraventricular Conduction | Delayed (at high doses) | Anesthetized canine model | [4] |
Experimental Protocols
Part 1: Cardiac Electrophysiology - Investigating Spironolactone's Effects on Cardiomyocytes
This section details the protocols for studying the effects of spironolactone on isolated cardiomyocytes.
1.1. Isolation of Ventricular Cardiomyocytes (Rat/Mouse)
This protocol is adapted from standard enzymatic digestion methods.
-
Materials:
-
Langendorff perfusion system
-
Collagenase Type II
-
Perfusion Buffer (in mM): 120 NaCl, 5.4 KCl, 1.2 MgCl2, 1.2 NaH2PO4, 20 NaHCO3, 10 Glucose, 5 Pyruvic Acid, 0.05 CaCl2. Gassed with 95% O2 / 5% CO2.
-
Digestion Buffer: Perfusion buffer with Collagenase II (0.8-1.2 mg/mL) and 0.1% BSA.
-
Stopping Solution: Perfusion buffer with 10% Fetal Bovine Serum (FBS).
-
-
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse with oxygenated Perfusion Buffer for 5 minutes to clear the blood.
-
Switch to the Digestion Buffer and perfuse for 15-25 minutes, or until the heart becomes flaccid.
-
Detach the heart, remove the atria, and gently mince the ventricular tissue in the Stopping Solution.
-
Triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity, then resuspend in a suitable culture medium.
-
1.2. Whole-Cell Patch-Clamp Recordings from Cardiomyocytes
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with KOH.
-
-
Voltage-Clamp Protocol for hERG (IKr) Current:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to record the deactivating tail current.
-
Repeat this protocol at various concentrations of spironolactone to determine the dose-dependent block.
-
To study the voltage-dependence of the block, vary the depolarizing pulse from -40 mV to +60 mV.
-
-
Current-Clamp Protocol for Action Potential Recording:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Record spontaneous action potentials or elicit them by injecting a brief suprathreshold current pulse (1-2 ms, 1-2 nA).
-
Perfuse the cell with the external solution containing various concentrations of spironolactone.
-
Measure changes in action potential duration at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, and action potential amplitude.
-
Part 2: Neuronal Electrophysiology - Investigating Spironolactone's Effects on Neurons (Investigational Protocol)
This section provides a framework for investigating the potential effects of spironolactone on neuronal excitability, based on its known MR antagonism and potential interaction with GABAA receptors.
2.1. Primary Neuronal Culture (Cortical or Hippocampal)
-
Materials:
-
Embryonic day 18 (E18) rat or mouse pups.
-
Dissection medium (e.g., Hibernate-E).
-
Papain digestion solution.
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin/streptomycin).
-
Poly-D-lysine coated coverslips.
-
-
Procedure:
-
Dissect the cortices or hippocampi from E18 pups in cold dissection medium.
-
Digest the tissue with papain solution according to the manufacturer's instructions.
-
Gently dissociate the tissue into a single-cell suspension.
-
Plate the neurons on poly-D-lysine coated coverslips in the neuronal culture medium.
-
Maintain the cultures for 10-14 days before conducting electrophysiology experiments.
-
2.2. Whole-Cell Patch-Clamp Recordings from Cultured Neurons
-
Solutions:
-
External Solution (aCSF) (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Glucose, 2 CaCl2, 2 MgCl2. Gassed with 95% O2 / 5% CO2.
-
Internal Solution (K-Gluconate based) (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
-
Current-Clamp Protocol for Neuronal Excitability:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA in 20 pA increments, 500 ms duration) to assess the neuron's input resistance and firing properties.
-
Apply spironolactone to the bath and repeat the current injection protocol to observe changes in firing frequency, action potential threshold, and other excitability parameters.
-
-
Voltage-Clamp Protocol for GABA-A Receptor Currents (Hypothesized Interaction):
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of -70 mV.
-
Locally apply GABA (e.g., 100 µM) using a puffer pipette to evoke an inward Cl- current (using a high Cl- internal solution if necessary to enhance the current).
-
Co-apply spironolactone with GABA to determine if it modulates the amplitude or kinetics of the GABA-evoked current.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of spironolactone's effect on cardiac myocyte repolarization.
Caption: General experimental workflow for spironolactone electrophysiology studies.
Caption: Hypothesized mechanisms of spironolactone's action in the central nervous system.
References
- 1. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 3. Spironolactone and its main metabolite, canrenoic acid, block human ether-a-go-go-related gene channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electropharmacological effects of a spironolactone derivative, potassium canrenoate, assessed in the halothane-anesthetized canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mineralocorticoid receptor-mediated enhancement of neuronal excitability and synaptic plasticity in the dentate gyrus in vivo is dependent on the beta-adrenergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of neuronal excitability by corticosteroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifaceted Interaction of Corticosteroids with the Intracellular Receptors and with Membrane GABA Receptor Complex in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Spironolactone Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of spironolactone-loaded nanoparticles. Spironolactone, a potassium-sparing diuretic with antiandrogenic properties, suffers from poor aqueous solubility, which limits its bioavailability and therapeutic efficacy.[1][2][3] Nanoencapsulation is a promising strategy to overcome these limitations by enhancing solubility, improving drug delivery, and enabling targeted therapy.[2][3] This document outlines various methods for nanoparticle formulation, characterization techniques, and summarizes key quantitative data from recent studies.
Introduction to Spironolactone Nanoparticles
Spironolactone is a synthetic steroid that acts as an aldosterone antagonist.[1][2] Its clinical applications include the treatment of heart failure, hypertension, and conditions related to hyperandrogenism such as acne, hirsutism, and androgenic alopecia.[2][4] The primary challenge in its formulation is its low water solubility and slow dissolution rate, leading to variable oral bioavailability.[1][5][6]
Nanoparticle-based delivery systems, including polymeric nanoparticles, lipid-based nanoparticles, and nanocapsules, offer several advantages for spironolactone delivery:
-
Enhanced Bioavailability: By increasing the surface area-to-volume ratio and improving solubility, nanoparticles can significantly enhance the dissolution rate and subsequent absorption of spironolactone.[1][7]
-
Targeted Delivery: Nanoparticles can be engineered to target specific tissues or cells, such as hair follicles for the treatment of alopecia and acne, thereby increasing local drug concentration and reducing systemic side effects.[2][8][9]
-
Controlled Release: Polymeric and lipid matrices can be designed to provide sustained release of spironolactone, maintaining therapeutic drug levels over an extended period.[10]
-
Improved Stability: Encapsulation within nanoparticles can protect spironolactone from degradation, enhancing its shelf-life.[9]
Methods for Spironolactone Nanoparticle Preparation
Several techniques have been successfully employed to prepare spironolactone nanoparticles. The choice of method depends on the desired nanoparticle characteristics, the type of polymer or lipid used, and the intended application.
Nanoprecipitation (Solvent Displacement)
This technique is widely used for preparing polymeric nanoparticles and nanocapsules.[5][6] It involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent.
Protocol:
-
Organic Phase Preparation: Dissolve spironolactone and a polymer (e.g., poly-ε-caprolactone (PCL) or poly(lactic-co-glycolic acid) (PLGA)) in a water-miscible organic solvent (e.g., acetone or ethanol).[6][11]
-
Aqueous Phase Preparation: Prepare an aqueous solution, typically containing a stabilizer or surfactant (e.g., Poloxamer or Tween 80) to prevent particle aggregation.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator or by stirring at room temperature for a sufficient period.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
Antisolvent Precipitation
This method is suitable for producing pure drug nanoparticles with a stabilizer.[1]
Protocol:
-
Drug Solution Preparation: Dissolve spironolactone in a suitable organic solvent in which it is highly soluble (e.g., N-methyl-2-pyrrolidone (NMP)).[1]
-
Antisolvent Preparation: Prepare an aqueous solution containing a stabilizer, such as hydroxypropyl methylcellulose (HPMC).[1]
-
Precipitation: Introduce the drug solution into the antisolvent solution under vigorous stirring. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.
-
Stabilization: The stabilizer in the antisolvent phase adsorbs onto the surface of the newly formed nanoparticles, preventing their aggregation.
-
Collection: The nanoparticles are then collected by centrifugation or filtration and can be lyophilized for long-term storage.
Emulsification-Solvent Evaporation
This technique is commonly used for preparing polymeric nanoparticles, particularly with polymers like PLGA.[11]
Protocol:
-
Organic Phase Preparation: Dissolve spironolactone and the polymer (e.g., PLGA) in a water-immiscible, volatile organic solvent such as dichloromethane (DCM) or chloroform.[11]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA)).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Purification: Wash and collect the nanoparticles by centrifugation, followed by resuspension in deionized water. This process is repeated multiple times to remove excess surfactant. The final product can be lyophilized.
High-Pressure Homogenization and Ultrasonication (for Lipid Nanoparticles)
These methods are used for the preparation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[12][13]
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., stearic acid) at a temperature above its melting point. For NLCs, a liquid lipid (e.g., oleic acid) is also added.[12][13] Dissolve the spironolactone in the molten lipid mixture.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenization/Sonication: Subject the pre-emulsion to high-pressure homogenization or probe ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form SLNs or NLCs.
Characterization of Spironolactone Nanoparticles
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the nanoparticle formulations.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average particle size and the width of the size distribution. A low PDI indicates a monodisperse population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability. |
| Morphology and Surface Topography | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | To visualize the shape, size, and surface characteristics of the nanoparticles. |
| Encapsulation Efficiency (EE) and Drug Loading (DL) | Spectrophotometry (UV-Vis) or High-Performance Liquid Chromatography (HPLC) | To quantify the amount of spironolactone encapsulated within the nanoparticles. |
| Crystallinity | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To assess the physical state of the encapsulated drug (crystalline or amorphous), which affects its dissolution rate.[1] |
| In Vitro Drug Release | Dialysis Bag Method, Sample and Separate Method | To evaluate the rate and extent of spironolactone release from the nanoparticles under simulated physiological conditions. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on spironolactone nanoparticles.
Table 1: Polymeric Nanoparticles
| Polymer | Method | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| PCL | Nanoprecipitation | 180.0 ± 1.6 | - | >75 | [9] |
| PCL | Nanoprecipitation | 126.8 ± 1.0 | - | >75 | [9] |
| EL100 | Nanoprecipitation | 102.7 ± 7.1 | - | >75 | [9] |
| PLGA | Emulsification-Solvent Evaporation | 238.00 ± 7.21 | - | 90.43 ± 8.81 | [11] |
| Poly-ε-caprolactone | Nanoprecipitation | 320 | - | 96.21 | [5][6] |
Table 2: Lipid-Based Nanoparticles
| Nanoparticle Type | Lipid(s) | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| SLN | Stearic Acid | Ultrasonication | ~170 | - | - | [12] |
| NLC | Stearic Acid, Oleic Acid | Ultrasonication | ~170 | - | Increased with oleic acid | [12][13] |
| NLC (Chitosan-coated) | - | Ultrasonication | 238.4 ± 0.74 | -2.8 ± 0.4 | 79.88 ± 1.807 | [10] |
| LeciPlex | Phospholipid, Surfactant | One-step procedure | 108 ± 25.3 to 668.5 ± 120.3 | +49.3 ± 3.5 to +57.7 ± 3.3 | 93.6 ± 6.9 | [14] |
Table 3: Other Nanoparticle Formulations
| Formulation | Method | Particle Size (nm) | Stabilizer | Key Finding | Reference |
| Drug Nanoparticles | Antisolvent Precipitation | Submicron | HPMC | 2.59 times faster dissolution than raw drug | [1] |
| Nanomicelles | Solvent Evaporation | <100 | Soluplus, Tween 20 | Improved solubility and dissolution |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the preparation and characterization of spironolactone nanoparticles.
Spironolactone's Antiandrogenic Signaling Pathway
Caption: Simplified signaling pathway illustrating the antiandrogenic action of spironolactone.
References
- 1. Preparation and characterization of spironolactone nanoparticles by antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20060067892A1 - Topical nanoparticulate spironolactone formulation - Google Patents [patents.google.com]
- 5. Preparation and characterization of spironolactone-loaded nanocapsules for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. Follicular-targeted delivery of spironolactone provided by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green Formulation of Spironolactone Loaded Chitosan-Coated Nano Lipid Carrier for Treatment of Acne Vulgaris: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Development and Optimisation of Spironolactone Nanoparticles for Enhanced Dissolution Rates and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Spironolactone-Loaded LeciPlexes as Potential Topical Delivery Systems for Female Acne: In Vitro Appraisal and Ex Vivo Skin Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Spironolactone Solubility Issues In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with spironolactone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of spironolactone in common laboratory solvents?
Spironolactone is a lipophilic compound with poor aqueous solubility.[1][2] It is practically insoluble in water but shows good solubility in several organic solvents.[1][3][4]
Solubility Data for Spironolactone
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 83 mg/mL (199.24 mM) | [5][6] |
| Ethanol | 20 mg/mL (48.01 mM) | [6] |
| Chloroform | 50 mg/mL (clear solution) | |
| Methanol | Slightly soluble | [1][4] |
| Water | Practically insoluble | [1][4] |
Q2: How should I prepare a stock solution of spironolactone for in vitro experiments?
Given its high solubility, DMSO is the recommended solvent for preparing a high-concentration stock solution of spironolactone.
Protocol for Preparing a 100 mM Spironolactone Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of spironolactone powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 41.66 mg of spironolactone (Molecular Weight: 416.57 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in complete dissolution. Ensure the solution is clear before use.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Why does my spironolactone precipitate when I add it to my cell culture medium?
Precipitation of spironolactone upon addition to aqueous cell culture medium is a common issue due to its low water solubility. This phenomenon, known as "antisolvent precipitation," occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (like culture medium).[7]
Other factors that can contribute to precipitation in cell culture include:
-
High final concentration: Exceeding the solubility limit of spironolactone in the final culture medium.
-
Temperature shifts: Cooling of the medium after adding the DMSO stock.[8]
-
pH of the medium: Changes in pH can affect the solubility of certain compounds.[9]
-
Presence of salts and proteins: Components in the cell culture medium can interact with the compound.[9]
Q4: What is the mechanism of action of spironolactone?
Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR), which is activated by aldosterone.[10][11][12] By blocking this receptor, it inhibits the downstream signaling pathways involved in sodium and water retention.[12][13] Additionally, spironolactone has anti-androgenic effects by acting as an antagonist at the androgen receptor (AR).[5][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with spironolactone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Spironolactone powder does not dissolve in DMSO. | - Low-quality or hydrated DMSO.- Insufficient mixing. | - Use fresh, anhydrous, high-purity DMSO.[5]- Vortex thoroughly. Gentle warming (37°C) or brief sonication can be applied. |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | - Final concentration is too high.- Inadequate mixing upon dilution. | - Lower the final concentration of spironolactone in your experiment.- Add the spironolactone stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion. Pre-warming the medium to 37°C can also help. |
| Cloudiness or precipitate appears in the culture plates after incubation. | - Delayed precipitation of spironolactone.- Interaction with media components or serum.- Evaporation of media leading to increased concentration. | - Reduce the final concentration of spironolactone.- Decrease the serum concentration if possible, or test different serum lots.- Ensure proper humidification in the incubator to prevent evaporation.[9] |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Degradation of spironolactone in the stock solution.- Precipitation in the cell culture medium leading to variable effective concentrations. | - Visually inspect the stock solution for any undissolved particles before each use.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.- Follow the recommendations above to prevent precipitation during the experiment. |
Experimental Protocols
Protocol for Assessing Spironolactone Solubility in Cell Culture Medium
This protocol helps determine the practical working concentration of spironolactone in your specific cell culture medium.
-
Prepare a high-concentration stock solution of spironolactone in DMSO (e.g., 100 mM).
-
Dispense your cell culture medium (e.g., DMEM with 10% FBS) into several tubes or wells of a multi-well plate.
-
Create a serial dilution of the spironolactone stock solution directly into the medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment duration (e.g., 24, 48, 72 hours).
-
Visually inspect for any signs of precipitation or cloudiness at different time points using a light microscope. The highest concentration that remains clear throughout the incubation period is your maximum practical working concentration.
Visualizations
Spironolactone Signaling Pathway
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Controlled antisolvent precipitation of spironolactone nanoparticles by impingement mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
troubleshooting spironolactone synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spironolactone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to spironolactone?
The most widely employed synthetic route to spironolactone involves the conjugate addition of a thiol to canrenone (17α-(2-carboxyethyl)-17β-hydroxy-androsta-4,6-dien-3-one-γ-lactone). Canrenone itself is a key intermediate, which can be synthesized from starting materials like dehydroepiandrosterone (DHEA) or 4-androstenedione (4AD). The final step is typically the 1,6-conjugate addition of thioacetic acid to the dienone system of canrenone.
Q2: What are the critical parameters to control during the addition of thioacetic acid to canrenone?
The key parameters that significantly influence the yield and purity of spironolactone in this reaction are:
-
Temperature: The reaction temperature needs to be carefully controlled to ensure the desired 1,6-addition product is favored and to minimize side reactions.
-
Catalyst: The choice and concentration of the acid catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid) can affect the reaction rate and the formation of byproducts.
-
Solvent: The polarity and boiling point of the solvent (e.g., ethanol, N-methyl-2-pyrrolidone) can impact the solubility of reactants and the reaction kinetics.
-
Stoichiometry: The molar ratio of thioacetic acid (or its salt) to canrenone is crucial for driving the reaction to completion and minimizing unreacted starting material.
Q3: What are the common impurities observed in spironolactone synthesis?
Several process-related impurities and degradation products can be formed during the synthesis of spironolactone. Some of the most frequently encountered impurities include:
-
Canrenone: Unreacted starting material.
-
7α-Thiospironolactone: An intermediate in the synthesis.[1]
-
Spironolactone Impurity B: A bromo-derivative of spironolactone.[2]
-
Spironolactone Impurity C: A related steroidal compound.
-
Spironolactone Impurity G: An oxygenated derivative of spironolactone.[2]
-
Spironolactone Impurity I: A saturated derivative of spironolactone.[2]
A comprehensive list of known impurities is often available from pharmacopeial standards and suppliers of reference materials.[3]
Troubleshooting Guide
Problem 1: Low yield of spironolactone.
Q: My spironolactone synthesis resulted in a low yield. What are the potential causes and how can I improve it?
A: Low yields in spironolactone synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Consider increasing the reaction time or temperature according to the protocol. Ensure the molar ratio of thioacetic acid to canrenone is optimal, as an excess of the thiol is often used to drive the reaction forward.
-
-
Suboptimal Catalyst: The type or amount of acid catalyst may not be ideal.
-
Solution: Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, methanesulfonic acid) and optimize their concentration. The catalyst plays a crucial role in activating the dienone system for the conjugate addition.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude product using techniques like HPLC or TLC to identify the major side products. Understanding the nature of these impurities can provide clues about the underlying side reactions (see Problem 2). Adjusting reaction conditions such as temperature and reaction time can help minimize the formation of these byproducts.
-
-
Product Loss During Work-up and Purification: Spironolactone may be lost during extraction, washing, or crystallization steps.
-
Solution: Review your work-up procedure. Ensure the pH is appropriate during extractions to minimize the solubility of spironolactone in the aqueous phase. For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery.
-
Problem 2: High levels of impurities in the final product.
Q: My purified spironolactone shows significant levels of impurities when analyzed by HPLC. How can I identify and reduce them?
A: High impurity levels are a common challenge. The approach to resolving this depends on the identity of the impurity.
-
Unreacted Canrenone: The presence of the starting material, canrenone, indicates an incomplete reaction.
-
Troubleshooting:
-
Increase the molar excess of thioacetic acid.
-
Increase the reaction time or temperature.
-
Ensure the catalyst is active and present in the correct concentration.
-
Optimize the purification process (e.g., recrystallization solvent system) to effectively remove unreacted canrenone.
-
-
-
Formation of Isomeric Byproducts: The addition of thioacetic acid can potentially occur at other positions of the steroid nucleus, leading to isomeric impurities.
-
Troubleshooting:
-
Careful control of the reaction temperature is critical to favor the thermodynamically more stable 1,6-addition product.
-
The choice of solvent can influence the stereoselectivity of the addition.
-
-
-
Degradation Products: Spironolactone can degrade under certain conditions. For instance, hydrolysis of the thioester group can occur.
-
Troubleshooting:
-
Avoid excessively harsh acidic or basic conditions during the reaction and work-up.
-
Ensure the product is properly dried and stored to prevent degradation.
-
-
-
Oxidation Products: The thioether in spironolactone can be susceptible to oxidation.
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use degassed solvents.
-
-
Analytical Approach to Impurity Identification:
To effectively troubleshoot impurity issues, it is essential to identify the impurities. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying the purity of spironolactone and separating it from its impurities.[4][5]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the impurities, providing valuable information for their identification.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.[1][7]
Data Presentation
Table 1: Summary of Reaction Conditions for Spironolactone Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Canrenone | Canrenone | Canrenone |
| Thiol Source | Thioacetic acid | Potassium thioacetate | Thioacetic acid |
| Catalyst | p-Toluenesulfonic acid | Methanesulfonic acid | Oxalic Acid |
| Solvent | N-methyl-2-pyrrolidone | Ethanol | Ethanol |
| Temperature | 80°C | Reflux | Reflux |
| Reaction Time | 2 hours | 3-5 hours | 3-5 hours |
| Yield | Not specified | ~76% | ~75-76% |
| Purity (HPLC) | Not specified | 99.0% | 99.0-99.3% |
| Reference | PrepChem.com | CN102321139A | CN102321139A |
Experimental Protocols
Protocol 1: Synthesis of Spironolactone from Canrenone using Thioacetic Acid
-
Reactants:
-
Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone)
-
Thioacetic acid
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
N-methyl-2-pyrrolidone (solvent)
-
Acetic acid
-
Water
-
Methanol
-
-
Procedure:
-
A mixture of canrenone, N-methyl-2-pyrrolidone, and p-toluenesulfonic acid monohydrate is heated to 80°C under a nitrogen atmosphere.
-
Thioacetic acid is added, and the mixture is stirred for 2 hours at 80°C.
-
Acetic acid is added, followed by the dropwise addition of water.
-
The mixture is gradually cooled to 30°C to precipitate the product.
-
A mixture of methanol and water is added dropwise, and the mixture is stirred for another hour.
-
The crystals are collected by filtration, washed with a methanol/water mixture, and dried under reduced pressure.
-
Protocol 2: Synthesis of Spironolactone from Canrenone using Potassium Thioacetate
-
Reactants:
-
Canrenone
-
Potassium thioacetate
-
Methanesulfonic acid (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
Canrenone, potassium thioacetate, and ethanol are added to a reaction vessel.
-
The mixture is heated to reflux.
-
Methanesulfonic acid is slowly added dropwise over about 1 hour.
-
The reaction is continued for an additional 3 hours after the addition is complete.
-
After the reaction is complete, the heating is stopped, and the mixture is cooled to -10°C and held at this temperature for about 2.2 hours.
-
The precipitated product is filtered, washed with water and ethanol, and dried to obtain the crude product.
-
The crude product is recrystallized from ethanol to yield pure spironolactone.
-
Visualizations
Caption: Key reaction in the final step of spironolactone synthesis.
References
Technical Support Center: Spironolactone Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving spironolactone in solution.
Frequently Asked Questions (FAQs)
Q1: My spironolactone solution is showing signs of degradation. What are the primary causes?
A1: Spironolactone is known to be unstable in aqueous solutions.[1] The primary cause of degradation is hydrolysis, which leads to the formation of its main degradation product, canrenone.[2][3] Several factors can accelerate this process, including:
-
pH: Spironolactone is susceptible to both acidic and basic conditions, with hydrolysis being a key degradation pathway.[4][5]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[4][6]
-
Light: Exposure to UV light can induce photodegradation.[4][7]
-
Oxidizing Agents: Spironolactone can be degraded by oxidation.[4][8]
-
Solvent Composition: The choice of solvent can impact stability. For instance, decomposition has been observed in polyethylene glycol-based ointments.[9]
Q2: I'm observing a precipitate in my spironolactone solution. What could be the reason?
A2: Spironolactone has poor aqueous solubility (approximately 0.022 mg/mL).[10] If you are working with aqueous or semi-aqueous solutions, precipitation can occur if the concentration of spironolactone exceeds its solubility limit in the chosen solvent system. This can be exacerbated by changes in temperature or solvent composition.
Q3: How can I improve the stability of my spironolactone solution for short-term experiments?
A3: For short-term stability, consider the following:
-
pH Control: Maintain the pH of your solution within a stable range. While specific optimal pH values can depend on the complete formulation, avoiding strongly acidic or basic conditions is crucial.
-
Temperature Control: Store solutions at refrigerated temperatures (e.g., 4-5°C) to slow down the degradation rate.[5][11]
-
Light Protection: Always store spironolactone solutions in amber or light-protecting containers to prevent photodegradation.[12][13]
-
Use of Co-solvents: While spironolactone is soluble in many organic solvents, for aqueous applications, the careful use of co-solvents can enhance solubility and stability.[14] However, compatibility must be assessed, as some solvents like polyethylene glycol can promote degradation.[9]
Q4: For long-term studies, what formulation strategies can enhance spironolactone stability?
A4: For extended stability, consider these advanced formulation approaches:
-
Suspensions: Formulating spironolactone as a suspension is a common and effective method. Various studies have demonstrated good stability of extemporaneously prepared suspensions for periods ranging from 60 to 180 days, especially when stored at controlled room temperature or under refrigeration.[6][11][12][13]
-
Suspending Agents: The use of suspending agents like carboxymethylcellulose or proprietary bases can improve the physical and chemical stability of suspensions.[13]
-
Cyclodextrins: Encapsulation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can significantly increase the aqueous solubility of spironolactone, which may in turn affect its stability profile.[15]
-
Nanoparticle Formulations: Encapsulating spironolactone into lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) or polymeric nanoparticles can protect the drug from degradation and improve its overall stability.[16]
Q5: What are the main degradation products of spironolactone I should monitor?
A5: The primary degradation product formed through hydrolysis is canrenone .[2] Another significant degradation product that can form is 7α-thiospironolactone .[4] When conducting stability studies, it is essential to have analytical methods capable of separating and quantifying spironolactone from these and other potential minor degradation products.
Quantitative Data Summary
The following tables summarize quantitative data on the stability of spironolactone under various conditions.
Table 1: Hydrolysis Rate of Spironolactone
| Medium | Temperature (°C) | First-Order Hydrolysis Rate Constant (s⁻¹) | Reference |
| Pure Water | 25 | 7.4 x 10⁻⁷ | [2][3] |
| Activated Sludge | 25 | 3.80 x 10⁻⁵ | [2][3] |
Table 2: Decomposition of Spironolactone in Different Media
| Medium | Temperature (°C) | Decomposition Constant (day⁻¹) | Kinetics | Reference |
| Water | 65 | 0.0253 | Pseudo-first-order | [9] |
| Polyethylene Glycol Ointment Base | 65 | 0.115 | Pseudo-first-order | [9] |
Table 3: Stability of Spironolactone Suspensions
| Concentration (mg/mL) | Vehicle | Storage Temperature (°C) | Duration (Days) | Remaining Spironolactone (%) | Reference |
| 5 | Proprietary Suspending Vehicle (Oral Mix™) | 4 | 90 | >99 | [5] |
| 5 | Proprietary Suspending Vehicle (Oral Mix™) | 25 | 90 | >93 | [5] |
| 1 | Syrup, Carboxymethylcellulose, Purified Water | 4 and 22 | 91 | >98 | [13] |
| 5 | PCCA Base, SuspendIt | 5 and 25 | 180 | >90 | [11] |
| 2.5, 5.0, 10.0 | Cherry Syrup, NF | 5 and 30 | 28 | >95 | [17] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Spironolactone
This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of spironolactone and its degradation products.
-
Chromatographic System:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 42:58 v/v).[1][8]
-
Detection: UV detector set at an appropriate wavelength (e.g., 238 nm or 254 nm).[1][8]
-
Temperature: Room temperature (e.g., 25°C).[1]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of spironolactone reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations covering the expected range of the samples.
-
-
Sample Preparation:
-
Dilute the spironolactone solution under investigation with the mobile phase or a suitable diluent to a concentration within the calibration range.
-
-
Forced Degradation Studies (Method Validation):
-
To validate the stability-indicating nature of the method, subject spironolactone solutions to stress conditions:
-
Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent spironolactone peak.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of spironolactone in the samples based on the calibration curve generated from the standard solutions.
-
Visualizations
Caption: Primary degradation pathways of spironolactone.
Caption: General workflow for spironolactone stability testing.
References
- 1. Stability-Indicating HPLC Method for Determination of Spironolact...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ageps.aphp.fr [ageps.aphp.fr]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. The formulatiion development and stability of spironolactone suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajptonline.com [ajptonline.com]
- 8. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijraset.com [ijraset.com]
- 11. Stability of Spironolactone Oral Suspension in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Spironolactone-Induced Hyperkalemia in Experimental Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spironolactone-induced hyperkalemia in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which spironolactone induces hyperkalemia?
A1: Spironolactone is a potassium-sparing diuretic that acts as an aldosterone receptor antagonist.[1] By blocking aldosterone, it prevents the reabsorption of sodium and water in the kidneys, leading to diuresis.[1] Concurrently, it reduces the excretion of potassium, which can lead to elevated serum potassium levels (hyperkalemia).[1]
Q2: What are the common signs of hyperkalemia to monitor in laboratory animals?
A2: While regular blood sample analysis is the most definitive method, observable signs in research animals may include muscle weakness, lethargy, and in severe cases, cardiac arrhythmias that might be detected via electrocardiogram (ECG) monitoring.[2] It is crucial to have a monitoring plan in place, as these signs can be subtle.
Q3: Are certain animal models more susceptible to spironolactone-induced hyperkalemia?
A3: Susceptibility can be influenced by the species, strain, and underlying health conditions of the animal model. For instance, models with pre-existing renal insufficiency or those concurrently receiving other medications that affect potassium levels, such as ACE inhibitors, are at a higher risk.[3][4]
Q4: What dietary precautions should be taken when administering spironolactone in an experimental setting?
A4: Standard rodent chow can have variable potassium content. It is advisable to use a controlled, fixed-potassium diet to ensure consistency across experimental groups. High-potassium foods or supplements should be avoided.[5][6][7] If feasible, providing a low-potassium diet can be a prophylactic measure.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Sudden spike in serum potassium across a cohort | Spironolactone dosage too high for the specific animal model; Concurrent administration of other potassium-elevating agents (e.g., NSAIDs, ACE inhibitors)[9]; Underlying renal impairment in the animals. | Immediately reduce the spironolactone dosage. Review all administered compounds for potential drug interactions. Assess renal function via serum creatinine and BUN. Consider temporary discontinuation of spironolactone and administration of a potassium binder.[10] |
| High variability in potassium levels between individual animals | Inconsistent drug administration (e.g., incomplete oral gavage); Variability in food and water intake; Genetic variability within the animal strain. | Refine drug administration techniques to ensure consistent dosing. Monitor and record food and water consumption for each animal. If possible, use a more genetically homogenous animal strain. |
| Progressive, slow increase in potassium levels over several weeks | Chronic effect of spironolactone at the current dose; Gradual decline in renal function. | Consider a dose reduction of spironolactone.[9] Implement weekly or bi-weekly serum potassium monitoring.[9] Introduce a potassium binder like Patiromer or Sodium Zirconium Cyclosilicate to the treatment regimen.[11][12] |
| Signs of cardiac distress (e.g., arrhythmia on ECG) | Severe hyperkalemia leading to cardiotoxicity. | This is a critical situation requiring immediate intervention. Discontinue spironolactone. For acute management in a veterinary setting, options include intravenous calcium gluconate to stabilize cardiac membranes, insulin and glucose to promote intracellular potassium shift, and diuretics to enhance potassium excretion.[2][9][10] |
Experimental Mitigation Strategies & Protocols
Co-administration of Potassium Binders
Potassium binders are non-absorbed polymers that bind potassium in the gastrointestinal tract, increasing its fecal excretion.
a) Patiromer:
-
Mechanism: A cation-exchange polymer that exchanges calcium for potassium in the colon.[11]
-
Experimental Evidence: In a study with hyperkalemic spontaneously hypertensive rats, patiromer significantly reduced serum potassium levels.[13] Doses of 1.5 and 4.5 g/kg/day effectively lowered potassium levels close to those of control animals.[13]
b) Sodium Zirconium Cyclosilicate (SZC):
-
Mechanism: A non-absorbed, selective potassium binder that exchanges sodium and hydrogen for potassium in the gut.[14]
-
Clinical Evidence: In clinical trials with heart failure patients, SZC significantly increased the proportion of individuals who could maintain a therapeutic dose of spironolactone without developing hyperkalemia.[15]
Quantitative Data on Potassium Binder Efficacy
| Intervention | Model/Population | Key Finding | Reference |
| Patiromer | Hyperkalemic Spontaneously Hypertensive Rats | 1.5 and 4.5 g/kg/day doses significantly reduced serum K+ to near control levels (5.8 and 5.4 mmol/L vs. 6.8 mmol/L in untreated).[13] | [13] |
| Patiromer + Spironolactone | Humans with Resistant Hypertension & CKD | 86% of patients on patiromer remained on spironolactone at 12 weeks vs. 66% on placebo.[11] | [11] |
| SZC + Spironolactone | Humans with Heart Failure & Hyperkalemia | 71% of patients on SZC maintained normokalemia on spironolactone ≥25 mg/day for 6 months vs. 36% on placebo.[16] | [16] |
Dietary Management
-
Protocol: Switch animals to a low-potassium diet (content should be specified and consistent) at least one week prior to the commencement of spironolactone administration. Ensure ad libitum access to water.
-
Foods to Avoid in Custom Diets: High-potassium ingredients to avoid include bananas, potatoes, tomatoes, and certain legumes.[5] Soaking vegetables like potatoes can reduce their potassium content.[5]
Dose Titration of Spironolactone
-
Protocol: Instead of starting with a high dose, begin with a lower dose of spironolactone and gradually titrate upwards over several days or weeks. Monitor serum potassium at each dose escalation. For example, in a rat model, a human equivalent dose can be calculated, and the study can start at 50% of the target dose, increasing by 25% each week.[17]
Visualized Pathways and Workflows
Caption: Mechanism of spironolactone-induced hyperkalemia.
Caption: Experimental workflow for managing hyperkalemia.
References
- 1. Why did the vet prescribe spironolactone? - Vet Help Direct [vethelpdirect.com]
- 2. Life-Threatening Hyper- and Hypokalemia - WSAVA 2017 Congress - VIN [vin.com]
- 3. Hyperkalemia associated with spironolactone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of combined angiotensin-converting enzyme inhibitors and spironolactone on serum K+, Mg 2+, and Na+ concentrations in small dogs with degenerative mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. 4 foods to avoid while taking spironolactone [singlecare.com]
- 7. forhers.com [forhers.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. jwatch.org [jwatch.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Pharmacodynamic effects of the K+ binder patiromer in a novel chronic hyperkalemia model in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. Sodium Zirconium Cyclosilicate Enhances Spironolactone Tolerance in Heart Failure Patients with Hyperkalemia: JACC [medicaldialogues.in]
- 17. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spironolactone Metabolite Analysis
Welcome to the technical support center for spironolactone and its metabolite analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of spironolactone and its metabolites?
A1: The analysis of spironolactone and its metabolites presents several key challenges:
-
In-source fragmentation: Spironolactone is known to undergo in-source fragmentation during electrospray ionization (ESI) mass spectrometry, converting it to its active metabolite, canrenone. This makes it difficult to differentiate and accurately quantify the two compounds if they are not chromatographically separated.[1]
-
Poor ionization efficiency: Spironolactone and its metabolites can exhibit poor ionization efficiency with ESI, leading to low sensitivity.[1][2]
-
Complex metabolic profile: Spironolactone is extensively metabolized into several active compounds, including canrenone, 7α-thiomethylspironolactone (7α-TMS), and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS).[3][4] Achieving adequate chromatographic separation of all these structurally similar metabolites can be difficult.[1][5]
-
Analyte stability: Spironolactone can be unstable and degrade to canrenone in certain conditions, such as in aqueous solutions or during sample processing.[6][7][8]
-
Matrix effects: Biological matrices, such as plasma, can cause significant ion suppression or enhancement in mass spectrometry, affecting the accuracy and precision of quantification.[9][10][11]
Q2: Why is chromatographic separation of spironolactone and canrenone critical for mass spectrometry-based assays?
A2: Chromatographic separation is imperative because spironolactone can lose its acetylthio group in the ion source of the mass spectrometer, generating a gas-phase ion that is identical to protonated canrenone.[1] Without prior separation by liquid chromatography, it is impossible to distinguish the signal originating from spironolactone from that of canrenone, leading to inaccurate quantification of both the parent drug and its metabolite.
Q3: What are the major active metabolites of spironolactone that should be monitored?
A3: The major active metabolites of spironolactone that contribute significantly to its therapeutic effects are:
-
Canrenone: A major active metabolite with a longer half-life than spironolactone.[12][13]
-
7α-thiomethylspironolactone (7α-TMS): Considered a major active metabolite, accounting for a significant portion of the potassium-sparing effect of spironolactone.[3][14]
-
6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS): Another important active metabolite.[3]
-
7α-thiospironolactone (7α-TS): A minor active metabolite.[4]
The extended half-lives of these metabolites (e.g., 16.5 hours for canrenone and 13.8 hours for 7α-TMS in healthy individuals) are responsible for the prolonged therapeutic effects of spironolactone.[3][4]
Troubleshooting Guides
Issue 1: Poor sensitivity and low signal intensity for spironolactone and its metabolites.
-
Question: I am observing very low signal intensity for my analytes in my LC-MS/MS analysis. What can I do to improve sensitivity?
-
Answer:
-
Optimize ESI Source Parameters: Ensure that the electrospray ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for spironolactone and its metabolites.
-
Consider Derivatization: Chemical derivatization can significantly improve the ionization efficiency and sensitivity of spironolactone and its metabolites. Derivatization with Girard's Reagent P has been shown to enhance the signal by one to two orders of magnitude.[1][15]
-
Use Eluent Additives: The addition of certain additives to the mobile phase can enhance the signal. For example, ammonium fluoride has been reported to amplify the signal of spironolactone and its metabolites in plasma samples by an average of 70-fold.[16]
-
Sample Preparation: Ensure that your sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) is efficient in removing interfering substances and concentrating the analytes. A simple protein precipitation may be sufficient and efficient for plasma samples.[16][17]
-
Check Instrument Performance: Verify the performance of your mass spectrometer, including detector sensitivity and calibration.
-
Issue 2: Inability to distinguish between spironolactone and canrenone peaks.
-
Question: My mass spectrometer is showing a single peak for what should be spironolactone and canrenone. How can I resolve this?
-
Answer:
-
Improve Chromatographic Separation: This is the most critical step. The in-source fragmentation of spironolactone to canrenone necessitates their separation before they enter the mass spectrometer.[1]
-
Optimize Gradient Elution: Adjust the gradient profile of your mobile phase to improve the resolution between the two compounds.
-
Change Stationary Phase: Experiment with different column chemistries. A C18 column is commonly used, but other stationary phases might provide better selectivity.[9][10][11]
-
Adjust Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation.
-
-
Confirm In-Source Fragmentation: To confirm that you are observing in-source fragmentation, inject a pure standard of spironolactone and observe if a peak corresponding to the m/z of canrenone appears.
-
Issue 3: High variability and poor reproducibility in quantitative results.
-
Question: I am getting inconsistent results for the quantification of spironolactone metabolites in plasma samples. What could be the cause?
-
Answer:
-
Assess Matrix Effects: Biological matrices like plasma can significantly impact the ionization of your analytes.[9][10][11]
-
Perform a Post-Extraction Addition Study: Spike a known amount of your analytes into the extracted matrix from a blank sample and compare the signal to that of the analytes in a clean solvent. This will help you quantify the extent of ion suppression or enhancement.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.[9][10][11]
-
Employ an Internal Standard: Use a stable isotope-labeled internal standard for each analyte to correct for variations in sample preparation and matrix effects.
-
-
Evaluate Analyte Stability: Spironolactone can degrade to canrenone.[7][8]
-
Minimize Sample Processing Time: Process your samples as quickly as possible.
-
Maintain Low Temperatures: Keep samples on ice or at a controlled low temperature during preparation.
-
Assess Stability: Conduct freeze-thaw and bench-top stability experiments to ensure your analytes are stable under your experimental conditions.
-
-
Ensure Complete Protein Precipitation/Extraction: Inefficient protein removal or extraction can lead to variability. Optimize your precipitation solvent and volume or your solid-phase extraction protocol.
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the analysis of spironolactone and its metabolites.
Table 1: Linearity and Sensitivity of LC-MS Methods for Spironolactone and Canrenone.
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Spironolactone | Human Plasma | 2 - 300 | 2 | [5] |
| Canrenone | Human Plasma | 2 - 300 | 2 | [5] |
| Spironolactone | Human Plasma | 400 - 5000 | 200 | [10][11] |
| Canrenone | Human Plasma | 400 - 5000 | 80 | [10][11] |
| Spironolactone | Pediatric Plasma | ~0.5 - | ~0.5 | [16] |
| Canrenone | Pediatric Plasma | ~0.5 - | ~0.5 | [16] |
| 7α-TMS | Pediatric Plasma | ~1 - | 1 | [12] |
| 6β-OH-7α-TMS | Pediatric Plasma | ~1 - | 1 | [12] |
Table 2: Recovery and Matrix Effect Data.
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Spironolactone | Human Plasma | 87.4 - 112.1 | Strong Interference Observed | [9][10][11] |
| Canrenone | Human Plasma | 87.4 - 112.1 | Strong Interference Observed | [9][10][11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of spironolactone and its metabolites from plasma using protein precipitation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer a 100 µL aliquot to a clean microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for Spironolactone and Canrenone
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for specific instruments and applications.
-
Liquid Chromatography:
-
Column: C18, e.g., 150 x 4.6 mm, 3 µm particle size.[8]
-
Mobile Phase B: 0.1% formic acid in methanol/acetonitrile.[9][10][11]
-
Gradient: A linear gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.
-
Column Temperature: 25-40°C.
-
-
Mass Spectrometry:
Visualizations
Caption: Experimental workflow for spironolactone metabolite analysis.
Caption: Troubleshooting decision tree for spironolactone analysis.
References
- 1. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]
- 4. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ageps.aphp.fr [ageps.aphp.fr]
- 9. revistas.usp.br [revistas.usp.br]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CANRENONE-THE PRINCIPAL ACTIVE METABOLITE OF SPIRONOLACTONE- | British Pharmacological Society [bps.ac.uk]
- 14. Conversion of spironolactone to 7 alpha-thiomethylspironolactone by hepatic and renal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Frontiers | Determination and Occurrence of Mineralocorticoids in Taihu Lake of China [frontiersin.org]
Technical Support Center: Refining Spironolactone Cell-Based Assay Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with spironolactone in cell-based assays. The information is designed to address common issues and provide detailed protocols to ensure robust and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during spironolactone cell-based assays in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| High background signal in reporter gene assay. | - Leaky promoter: The reporter construct may have a basal level of transcription in the absence of the ligand. - Cellular autofluorescence/autoluminescence: Some cell types naturally emit light at the detection wavelength. - Reagent contamination: Contamination of assay reagents with luminescent or fluorescent substances. | - Optimize reporter construct: Use a reporter with a minimal promoter that has low basal activity. - Include proper controls: Use untransfected cells or cells with a promoterless reporter to determine background levels. - Use high-quality reagents: Ensure all buffers and media are fresh and free of contaminants. |
| Low signal-to-noise ratio in competitive binding assay. | - Insufficient receptor expression: The cells may not be expressing enough of the target receptor (e.g., mineralocorticoid or androgen receptor). - Radioligand degradation: The labeled ligand may have degraded over time. - Suboptimal incubation conditions: Incubation time or temperature may not be optimal for binding. | - Use a high-expressing cell line: Select a cell line known to express the receptor of interest at high levels or use a transient transfection system to overexpress the receptor. - Check radioligand quality: Aliquot and store the radioligand as recommended by the manufacturer and use it within its shelf-life. - Optimize assay conditions: Perform time-course and temperature-dependence experiments to determine the optimal incubation parameters. |
| Inconsistent IC50/EC50 values for spironolactone. | - Cell passage number: High passage numbers can lead to phenotypic changes and altered drug responses.[1][2] - Inconsistent cell seeding density: Variations in the number of cells seeded per well can affect the results.[3] - Spironolactone degradation: Spironolactone may be unstable in certain media or over long incubation periods. | - Use low passage number cells: Maintain a consistent and low passage number for all experiments.[1][2] - Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure even distribution in the plate.[3] - Prepare fresh spironolactone solutions: Prepare spironolactone solutions fresh for each experiment from a validated stock. |
| Observed cytotoxicity at expected therapeutic concentrations. | - Off-target effects: Spironolactone can have effects on other cellular pathways, potentially leading to cytotoxicity in some cell lines.[4][5] - Solvent toxicity: The solvent used to dissolve spironolactone (e.g., DMSO) may be toxic to the cells at the final concentration used.[2] | - Perform a dose-response curve for cytotoxicity: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of spironolactone in your specific cell line.[6][7] - Include a solvent control: Test the effect of the solvent at the same concentration used for spironolactone to rule out solvent-induced toxicity. |
| Precipitation of spironolactone in culture medium. | - Poor solubility: Spironolactone has limited solubility in aqueous solutions. | - Use a suitable solvent: Dissolve spironolactone in a small volume of a suitable solvent like DMSO before diluting it in the culture medium.[8] - Do not exceed solubility limit: Ensure the final concentration of spironolactone in the medium does not exceed its solubility limit. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of spironolactone in cell-based assays.
1. What is the primary mechanism of action of spironolactone in a cell-based assay?
Spironolactone's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR) and the androgen receptor (AR).[9][10][11] In a cell-based assay, it will compete with aldosterone (for MR) or androgens like testosterone and dihydrotestosterone (for AR) for binding to these receptors, thereby inhibiting their downstream signaling pathways.[10][12]
2. Which cell lines are suitable for spironolactone assays?
The choice of cell line depends on the research question. For studying MR antagonism, cell lines endogenously expressing MR, such as HEK293 cells transfected with an MR expression vector or certain kidney-derived cell lines, are suitable.[6] For investigating AR antagonism, cell lines like LNCaP or PC-3 (prostate cancer cell lines) that express AR can be used. It is crucial to verify receptor expression in the chosen cell line.
3. What are the appropriate controls for a spironolactone cell-based assay?
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve spironolactone.
-
Positive Control: Cells treated with a known agonist of the receptor (e.g., aldosterone for MR, DHT for AR).
-
Negative Control: Untreated cells or cells treated with an unrelated compound.
-
For Reporter Assays: A control plasmid with a constitutively active promoter (e.g., CMV) driving a different reporter gene (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency and cell number.[13][14][15]
4. How can I be sure that the observed effects are specific to spironolactone's action on the intended receptor?
To confirm specificity, you can perform experiments in cells that lack the receptor of interest (knockout or knockdown cells). Additionally, using a structurally different antagonist for the same receptor should produce a similar effect, while an agonist should have the opposite effect.
5. Can spironolactone interfere with common assay detection methods?
Spironolactone itself is not known to directly interfere with common detection methods like fluorescence or luminescence at typical experimental concentrations. However, its metabolites could potentially interfere with certain immunoassays.[16][17] It is always recommended to include a control where spironolactone is added just before the readout to check for any direct interference with the assay signal.
Experimental Protocols
Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of spironolactone for the mineralocorticoid receptor.
Materials:
-
HEK293 cells stably expressing human MR
-
Binding Buffer: Tris-HCl, EDTA, molybdate, glycerol, pH 7.4
-
Radioligand: [3H]-Aldosterone
-
Competitor: Spironolactone
-
Scintillation fluid and counter
Methodology:
-
Cell Preparation: Culture and harvest HEK293-MR cells. Prepare a cell lysate or membrane fraction.
-
Assay Setup: In a 96-well plate, add a constant concentration of [3H]-Aldosterone to each well.
-
Competition: Add increasing concentrations of unlabeled spironolactone to the wells. Include wells for total binding (only [3H]-Aldosterone) and non-specific binding (a high concentration of unlabeled aldosterone).
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 18 hours) to reach binding equilibrium.
-
Separation: Separate bound from free radioligand using a filter-based method (e.g., glass fiber filters) followed by washing with ice-cold binding buffer.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of spironolactone to determine the IC50 value.
Androgen Receptor (AR) Reporter Gene Assay
This protocol is used to measure the antagonistic activity of spironolactone on the androgen receptor.
Materials:
-
PC-3 cells (or another suitable AR-expressing cell line)
-
AR-responsive reporter construct (e.g., MMTV-luciferase)
-
Control reporter construct (e.g., CMV-Renilla luciferase)
-
Transfection reagent
-
Agonist: Dihydrotestosterone (DHT)
-
Antagonist: Spironolactone
-
Dual-luciferase assay reagent
Methodology:
-
Cell Seeding: Seed PC-3 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the MMTV-luciferase and CMV-Renilla luciferase plasmids using a suitable transfection reagent.[18]
-
Incubation: Allow cells to express the reporters for 24-48 hours.[18]
-
Treatment: Treat the cells with a constant concentration of DHT and varying concentrations of spironolactone. Include controls for basal activity (vehicle), maximal activation (DHT alone), and a no-agonist control.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis and Detection: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of spironolactone to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effects of spironolactone on a chosen cell line.
Materials:
-
Selected cell line (e.g., HEK293, PC-3)
-
Spironolactone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of spironolactone concentrations. Include a vehicle control.
-
Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Detection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot against the log concentration of spironolactone to determine the CC50 (cytotoxic concentration 50%).
Data Presentation
Table 1: Spironolactone Binding Affinity and Functional Antagonism
| Assay Type | Receptor | Cell Line | Parameter | Reported Value | Reference |
| Competitive Binding | Mineralocorticoid | Rat Kidney Homogenates | KD | 12.9 ± 0.6 nM | [20] |
| Competitive Binding | Mineralocorticoid | COS-1 (transfected) | IC50 | ~10-100 nM | [21] |
| Competitive Binding | Androgen | Not Specified | - | Spironolactone competes with androgens for binding | [10] |
| Reporter Gene | Mineralocorticoid | Not Specified | IC50 | Not explicitly stated, but shown to be an antagonist | [22] |
| Reporter Gene | Androgen | Not Specified | - | Spironolactone exhibits anti-androgenic effects | [10] |
Table 2: Cytotoxicity of Spironolactone in Different Cell Lines
| Cell Line | Assay | Exposure Time | Effect | Concentration | Reference |
| HEK 293 | MTT | 24 hours | Decreased cell viability in the presence of cisplatin | 10 µM | [6] |
| U2OS (Osteosarcoma) | Clonogenic Survival | Not Specified | Increased sensitivity to DNA damaging agents | 10 µM | [4] |
| AMN-3 (Mammary Adenocarcinoma) | Crystal Violet | 24 hours | 94.5% growth inhibition | 1000 µg/ml | [8] |
| Hep-2 (Laryngeal Carcinoma) | Crystal Violet | 48 hours | 93.6% growth inhibition | 1000 µg/ml | [8] |
Visualizations
Caption: Spironolactone's antagonistic action on MR and AR pathways.
Caption: Workflow for a dual-luciferase reporter gene assay.
Caption: A logical approach to troubleshooting inconsistent data.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 9. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 10. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. レポーターアッセイ | レポーター遺伝子アッセイ [promega.jp]
- 14. promega.com [promega.com]
- 15. youtube.com [youtube.com]
- 16. Spironolactone interference in the immunoassay of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jme.bioscientifica.com [jme.bioscientifica.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Spironolactone in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of spironolactone in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving spironolactone, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in cell-based assays | 1. Vehicle Effects: Dimethyl sulfoxide (DMSO), a common solvent for spironolactone, can have biological effects at certain concentrations.[1][2] 2. Spironolactone Degradation: Spironolactone can be unstable in certain media or under specific storage conditions. 3. Cell Line Variability: Different cell lines may have varying expression levels of on-target (mineralocorticoid receptor) and off-target (androgen, progesterone receptors) proteins. | 1. Optimize Vehicle Concentration: Use the lowest possible DMSO concentration (ideally ≤0.1%) and include a vehicle-only control group in all experiments.[2] 2. Ensure Proper Handling: Prepare fresh spironolactone solutions for each experiment. Store stock solutions at -20°C or below and protect from light. 3. Characterize Cell Lines: Before starting, confirm the expression of relevant receptors in your chosen cell line using techniques like qPCR or Western blotting. |
| High background or low signal in luciferase reporter assays | 1. Suboptimal Transfection Efficiency: The amount of plasmid DNA and transfection reagent is not optimized for your cell line.[3] 2. Promoter Strength: The reporter construct may have a very strong or weak promoter, leading to signal saturation or low signal, respectively.[4] 3. Reagent Stability: Luciferase substrates can degrade over time, leading to a weaker signal.[3][5] | 1. Optimize Transfection: Perform a titration of both plasmid DNA and transfection reagent to determine the optimal ratio for your specific cell line.[3][4] 2. Select Appropriate Reporter: Choose a reporter construct with a promoter strength suitable for your experimental question. Consider using a weaker promoter for the normalization control (e.g., Renilla luciferase) than for the experimental reporter.[4] 3. Use Fresh Reagents: Prepare fresh luciferase substrate for each experiment and use it promptly.[3][5] |
| Observed cytotoxicity at expected therapeutic concentrations | 1. Off-Target Effects: Spironolactone has been shown to induce apoptosis in some cancer cell lines at micromolar concentrations. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[2] | 1. Perform Dose-Response Cytotoxicity Assay: Determine the cytotoxic threshold of spironolactone in your specific cell line using an MTT or similar cell viability assay.[6] 2. Minimize Solvent Concentration: Keep the final solvent concentration as low as possible (ideally ≤0.1% DMSO).[2] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of spironolactone.
1. What are the primary off-target receptors for spironolactone?
Spironolactone is known to bind to several steroid hormone receptors other than its primary target, the mineralocorticoid receptor (MR). Its most significant off-target interactions are with the androgen receptor (AR) and the progesterone receptor (PR).[7][8] It acts as an antagonist at the androgen receptor and has partial agonist activity at the progesterone receptor.[8] Spironolactone has also been reported to have very weak interactions with the estrogen receptor (ER).[8][9]
2. How does the receptor binding affinity of spironolactone for its off-targets compare to its on-target affinity?
Spironolactone has the highest affinity for the mineralocorticoid receptor. Its affinity for the androgen and progesterone receptors is lower but still within a physiologically relevant range, which explains its anti-androgenic and progestogenic side effects.
Receptor Binding Affinity of Spironolactone and its Metabolites
| Compound | Receptor | Binding Affinity (Ki, nM) | IC50 (nM) |
| Spironolactone | Mineralocorticoid Receptor (MR) | 2.32 - 24 | 24 |
| Androgen Receptor (AR) | 39.4 | 77 - 120 | |
| Progesterone Receptor (PR) | 400 | 650 | |
| Glucocorticoid Receptor (GR) | 32.6 - 1400 | - | |
| Canrenone | Mineralocorticoid Receptor (MR) | - | - |
| Androgen Receptor (AR) | - | ~100 times less effective than DHT | |
| Progesterone Receptor (PR) | 300 | - | |
| 7α-thiomethylspironolactone (TMS) | Mineralocorticoid Receptor (MR) | - | - |
| Androgen Receptor (AR) | - | - |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions.
3. What are the active metabolites of spironolactone and do they contribute to off-target effects?
Spironolactone is extensively metabolized in the liver to several active metabolites. The two major active metabolites are canrenone and 7α-thiomethylspironolactone (TMS).[7] Both canrenone and TMS contribute to the mineralocorticoid receptor antagonism of the parent drug.[7] Canrenone is also known to bind to the androgen and progesterone receptors, contributing to the off-target effects of spironolactone.[1][10]
4. Are there alternative compounds with higher selectivity for the mineralocorticoid receptor?
Yes, several more selective mineralocorticoid receptor antagonists have been developed. Eplerenone and Finerenone are two such examples. They have a much lower affinity for androgen and progesterone receptors compared to spironolactone, and therefore, are associated with fewer hormonal side effects.
Comparison of Receptor Selectivity
| Compound | Mineralocorticoid Receptor (MR) Affinity | Androgen Receptor (AR) Affinity | Progesterone Receptor (PR) Affinity |
| Spironolactone | High | Moderate | Moderate |
| Eplerenone | High | Very Low | Very Low |
| Finerenone | High | Negligible | Negligible |
5. How can I experimentally assess the off-target effects of spironolactone?
Several in vitro assays can be used to characterize the off-target effects of spironolactone:
-
Competitive Radioligand Binding Assays: To determine the binding affinity (Ki) of spironolactone to various receptors (MR, AR, PR, etc.).
-
Reporter Gene Assays: To measure the functional consequence of spironolactone binding to its off-target receptors (i.e., whether it acts as an agonist or antagonist) by measuring the expression of a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
-
Enzyme Inhibition Assays: To investigate spironolactone's effect on specific enzymes, such as those in the cytochrome P450 family.[11][12]
Experimental Protocols
Detailed Methodology: Androgen Receptor (AR) Luciferase Reporter Gene Assay
This protocol is designed to determine if spironolactone acts as an antagonist of the androgen receptor.
1. Materials:
-
Cell line expressing the androgen receptor (e.g., T47D, PC-3)[13]
-
AR-responsive luciferase reporter plasmid (e.g., containing Androgen Response Elements (AREs) upstream of the luciferase gene)[3][14]
-
A constitutively active control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (phenol red-free) and supplements
-
Spironolactone
-
Dihydrotestosterone (DHT) or another AR agonist
-
Luciferase assay reagent
-
Luminometer
2. Experimental Workflow:
Workflow for AR Luciferase Reporter Gene Assay
3. Detailed Steps:
-
Day 1: Cell Seeding: Seed your chosen cell line into a 96-well, white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection: Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the normalization plasmid using your optimized transfection protocol.[3]
-
Day 3: Treatment:
-
24 hours post-transfection, replace the medium with fresh phenol red-free medium containing either spironolactone at various concentrations or the vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
-
Add the AR agonist (e.g., DHT) to all wells except the negative control.
-
Incubate for an additional 18-24 hours.
-
-
Day 4: Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of spironolactone. A decrease in DHT-induced luciferase activity with increasing concentrations of spironolactone indicates antagonistic activity.
-
Signaling Pathways
Spironolactone's Off-Target Effect on Androgen Receptor Signaling
Spironolactone competitively binds to the androgen receptor, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blocks the downstream signaling cascade that leads to the transcription of androgen-responsive genes.
Spironolactone's antagonism of the Androgen Receptor.
Spironolactone's Off-Target Effect on Progesterone Receptor Signaling
Spironolactone can act as a partial agonist on the progesterone receptor. It binds to the receptor and can initiate some of the downstream signaling events, though typically to a lesser extent than the natural ligand, progesterone. This can lead to the transcription of a subset of progesterone-responsive genes.
Spironolactone's partial agonism of the Progesterone Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bioagilytix.com [bioagilytix.com]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of spironolactone, canrenone and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of spironolactone treatment on the cytochrome P450-mediated metabolism of the pyrrolizidine alkaloid senecionine by hepatic microsomes from rats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spironolactone in Cancer Cell Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of spironolactone resistance and its anti-cancer effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary established mechanisms of spironolactone's anti-cancer activity?
A1: Spironolactone exerts its anti-cancer effects through two primary mechanisms:
-
Impairment of DNA Damage Response (DDR): Spironolactone inhibits key DNA repair pathways, such as Nucleotide Excision Repair (NER) and Homology-Directed Repair (HDR). This sensitizes cancer cells to DNA-damaging chemotherapeutic agents like cisplatin.[1][2][3] By blocking the cell's ability to repair DNA lesions induced by chemotherapy, spironolactone enhances the cytotoxic effects of these drugs.[1]
-
Reduction of Survivin Expression: Spironolactone has been shown to decrease the expression of survivin, an inhibitor of apoptosis protein (IAP).[4][5][6] Lower levels of survivin lead to increased apoptosis and sensitize cancer cells to non-DNA-damaging chemotherapies like gemcitabine and the EGFR inhibitor, osimertinib.[4][5]
Q2: Is the anti-cancer effect of spironolactone dependent on its mineralocorticoid receptor (MR) antagonist activity?
A2: Several studies suggest that the anti-cancer effects of spironolactone, particularly apoptosis induction, are independent of its MR antagonist activity.[2] This indicates that spironolactone may have novel mechanisms of action in cancer cells that are distinct from its well-known diuretic function.
Q3: How does spironolactone affect cancer stem cells (CSCs)?
A3: Spironolactone is particularly effective against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for chemoresistance, metastasis, and relapse.[7][8][9] It impairs the DNA damage response in CSCs, which often have high basal levels of DNA double-strand breaks, leading to their selective elimination.[7][8] In vivo studies have demonstrated that spironolactone treatment can reduce tumor size and the overall CSC content within tumors.[7][8]
Q4: Can spironolactone overcome resistance to targeted therapies like osimertinib?
A4: Yes, spironolactone can sensitize cancer cells, including those resistant to the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib.[4][5] This effect is primarily mediated by the downregulation of survivin.[4][5] Combining spironolactone with osimertinib has been shown to suppress tumor growth more effectively than either agent alone in preclinical models.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Synergy with DNA-Damaging Agents
-
Possible Cause 1: Suboptimal Spironolactone Concentration.
-
Troubleshooting Tip: Perform a dose-response curve for spironolactone alone in your cancer cell line to determine its IC50. For synergy experiments, use a non-toxic or minimally toxic concentration of spironolactone (e.g., 25 µM has been shown to be effective in several studies) in combination with the DNA-damaging agent.[10]
-
-
Possible Cause 2: Cell Line-Specific Differences in DNA Repair Pathway Dependency.
-
Troubleshooting Tip: Assess the Nucleotide Excision Repair (NER) capacity of your cell line. Cell lines with a higher NER capacity may be more sensitive to the synergistic effects of spironolactone and platinum-based chemotherapy.[3] Consider using cell lines with known NER proficiency to validate your experimental setup.
-
-
Possible Cause 3: Drug Incubation Time.
-
Troubleshooting Tip: Pre-incubating the cancer cells with spironolactone for a sufficient period (e.g., 4 hours) before adding the DNA-damaging agent may be necessary to ensure adequate inhibition of the DNA repair pathways.[3]
-
Issue 2: No Significant Reduction in Survivin Levels
-
Possible Cause 1: Insufficient Treatment Duration.
-
Possible Cause 2: Cell-Specific Regulation of Survivin.
-
Troubleshooting Tip: The regulation of survivin expression can be complex and cell-type specific. Confirm that your cell line expresses detectable levels of survivin at baseline. If the levels are very low, it may be difficult to observe a significant reduction.
-
-
Possible Cause 3: Antibody Quality in Western Blotting.
-
Troubleshooting Tip: Use a validated antibody for survivin. Run positive and negative controls to ensure the antibody is specific and sensitive.
-
Issue 3: High Variability in Cell Viability Assays
-
Possible Cause 1: Spironolactone Precipitation.
-
Troubleshooting Tip: Spironolactone can have limited solubility in aqueous media. Ensure that it is fully dissolved in a suitable solvent like DMSO before diluting it in culture medium. Visually inspect the media for any signs of precipitation.
-
-
Possible Cause 2: Inconsistent Seeding Density.
-
Troubleshooting Tip: Ensure a uniform cell seeding density across all wells of your microplate. Variations in cell number can lead to significant differences in viability readouts.
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Troubleshooting Tip: To minimize "edge effects," avoid using the outer wells of the microplate for experimental conditions. Fill these wells with sterile PBS or media to maintain a humidified environment.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Spironolactone and Combination Treatments
| Cell Line | Cancer Type | Treatment | Concentration | Effect | Reference |
| KU-19-19 | Bladder Cancer | Cisplatin | 1.97 µM | IC50 | [3] |
| KE1 | Bladder Cancer | Cisplatin | 0.54 µM | IC50 | [3] |
| A549 | Lung Cancer | Spironolactone + Gemcitabine | 25 µM SPL + 0.1 µM GEM | Increased cell death | [10] |
| A549 | Lung Cancer | Spironolactone + Osimertinib | 25 µM SPL + 2 µM OSI | Increased cell death | [10] |
| U87-MG | Glioblastoma | Spironolactone | 30 µM | Maximum cytotoxic effect |
Key Experimental Protocols
1. Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of spironolactone, a chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine IC50 values.
2. Western Blotting for Survivin Expression
-
Cell Lysis: Treat cells with spironolactone (e.g., 25 µM) for 72 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody against survivin, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.[4][10]
3. Nucleotide Excision Repair (NER) Capacity Assay (6-4PP Removal)
-
Cell Culture: Grow bladder cancer cell lines on coverslips.
-
UV Irradiation: Expose the cells to a specific dose of UV radiation (e.g., 80 J/m²) to induce 6-4 pyrimidine-pyrimidinone (6-4PP) photoproducts.
-
Drug Treatment: Pre-treat cells with spironolactone for 4 hours before UV exposure.
-
Time Course: Allow the cells to repair the DNA damage for different time points (e.g., 0, 2, 4, 8 hours).
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for 6-4PPs.
-
Quantification: Measure the fluorescence intensity of 6-4PPs at different time points. The rate of decrease in fluorescence indicates the NER capacity.[3]
Signaling Pathways and Workflows
Caption: Spironolactone inhibits DNA repair pathways, enhancing chemotherapy-induced apoptosis.
Caption: Spironolactone downregulates survivin to promote chemotherapy-induced apoptosis.
Caption: Workflow for assessing the synergistic anti-cancer effects of spironolactone.
References
- 1. Drug could enhance effects of chemo | MDedge [mdedge.com]
- 2. brieflands.com [brieflands.com]
- 3. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spironolactone, a Classic Potassium-Sparing Diuretic, Reduces Survivin Expression and Chemosensitizes Cancer Cells to Non-DNA-Damaging Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Spironolactone inhibits the growth of cancer stem cells by impairing DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Spironolactone Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of spironolactone formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work.
Issue 1: Low in vitro dissolution rate despite using a solid dispersion technique.
-
Question: We prepared a spironolactone solid dispersion using the solvent evaporation method with PVP K30, but the dissolution profile is not significantly better than the pure drug. What could be the cause?
-
Answer:
-
Potential Cause 1: Incomplete Amorphization. Spironolactone may not have been fully converted from its crystalline to an amorphous state. The crystalline form has lower solubility.
-
Recommended Solution: Verify the physical state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (PXRD).[1] The absence of the drug's characteristic melting peak (in DSC) or crystalline peaks (in PXRD) indicates successful amorphization. If crystalline drug is still present, consider increasing the polymer-to-drug ratio or optimizing the solvent evaporation process (e.g., using a higher evaporation rate).
-
-
Potential Cause 2: Polymer Selection. The chosen polymer may not be the most suitable for spironolactone. The interaction between the drug and the polymer is crucial for maintaining the amorphous state and enhancing dissolution.
-
Potential Cause 3: Method of Preparation. The solvent evaporation method might not be optimal for your specific drug-polymer combination.
-
Recommended Solution: Try the fusion (hot melt) method.[1][5] This involves melting the polymer and dissolving the drug in the molten carrier. This method can sometimes lead to better molecular dispersion. Ensure the processing temperature is not high enough to cause degradation of the drug or polymer.
-
-
Issue 2: Physical instability of a Self-Emulsifying Drug Delivery System (SEDDS) formulation upon storage.
-
Question: Our spironolactone SEDDS formulation, composed of castor oil, Tween 80, and PEG 400, shows signs of phase separation and drug precipitation after two weeks of storage at room temperature. How can we improve its stability?
-
Answer:
-
Potential Cause 1: Sub-optimal Component Ratios. The formulation may be in a metastable region of the phase diagram, leading to separation over time.
-
Potential Cause 2: Drug Supersaturation. The drug concentration might exceed its equilibrium solubility in the SEDDS pre-concentrate, leading to crystallization over time.
-
Recommended Solution: Determine the saturation solubility of spironolactone in the selected oil, surfactant, and co-surfactant mixture. The final drug load should be kept below this saturation point to ensure long-term stability. Consider screening different oils or co-solvents that may offer higher solubilization capacity for spironolactone.[8]
-
-
Potential Cause 3: Environmental Factors. Exposure to temperature fluctuations or light can affect the stability of the formulation.
-
Recommended Solution: Conduct formal stability studies under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) in appropriate light-protective packaging.[9]
-
-
Issue 3: Low encapsulation efficiency in polymeric nanoparticles.
-
Question: We are preparing spironolactone-loaded poly-ε-caprolactone (PCL) nanoparticles using an emulsion-solvent evaporation method, but the encapsulation efficiency is below 50%. How can we improve this?
-
Answer:
-
Potential Cause 1: Drug Partitioning into the External Phase. Spironolactone, while poorly water-soluble, may still have some affinity for the external aqueous phase, especially in the presence of surfactants, leading to its loss during nanoparticle formation.
-
Recommended Solution: Increase the viscosity of the internal (organic) phase to slow drug diffusion. You can also try to "salt out" the drug by adding a non-solvent for spironolactone to the external aqueous phase, which can drive the drug into the organic droplets.
-
-
Potential Cause 2: Rapid Solvent Evaporation. If the solvent evaporates too quickly, the polymer may precipitate before effectively entrapping the drug.
-
Recommended Solution: Optimize the evaporation rate. Reducing the temperature or the speed of magnetic stirring can slow down solvent removal, allowing more time for the polymer to precipitate around the drug molecules.
-
-
Potential Cause 3: Formulation Parameters. The drug-to-polymer ratio and the type/concentration of surfactant can significantly impact encapsulation.
-
Recommended Solution: Systematically vary the drug-to-polymer ratio. A lower initial drug load can sometimes lead to higher encapsulation efficiency. Also, optimize the surfactant concentration; enough is needed to stabilize the emulsion, but an excess can increase drug solubility in the external phase. Studies have successfully entrapped more than 75% of spironolactone in PCL nanoparticles.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for enhancing the oral bioavailability of spironolactone? A1: The primary challenge with spironolactone is its poor aqueous solubility, which limits its dissolution and subsequent absorption.[11][12] Key strategies focus on improving its solubility and dissolution rate:
-
Particle Size Reduction: Micronization of the drug substance increases the surface area available for dissolution, leading to significantly higher bioavailability.[13]
-
Solid Dispersions: Dispersing spironolactone in a hydrophilic polymer matrix (like HPMC or PEGs) can transform it into an amorphous state, which has higher solubility and dissolves more rapidly than the crystalline form.[1][2][5]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract.[6][8] This large surface area facilitates rapid drug release and absorption.
-
Nanoformulations: Encapsulating spironolactone into nanocarriers like lipid nanoparticles, polymeric nanoparticles, or nanomicelles can significantly enhance its solubility, protect it from degradation, and improve its absorption profile.[14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of spironolactone.[15]
Q2: How does food affect the bioavailability of spironolactone? A2: Food, particularly a high-fat meal, significantly increases the bioavailability of spironolactone.[16][17] The area under the curve (AUC) can increase by approximately 90-95%.[16][17][18] This is likely due to increased drug solubilization by bile salts secreted in response to the meal and delayed gastric emptying, which allows more time for the drug to dissolve. Patients are typically advised to establish a consistent pattern of taking spironolactone with regard to meals to ensure predictable therapeutic effects.[17]
Q3: Can different crystalline forms (polymorphs) of spironolactone affect formulation performance? A3: Yes, polymorphism can significantly impact performance. Different polymorphs of a drug can have different physical properties, including solubility and dissolution rate. For spironolactone, it has been shown that tablets manufactured with an API containing a mix of polymorphs (Form I and Form II) can lead to an increased dissolution rate compared to tablets made with a pure polymorphic form.[19][20] Therefore, it is critical to characterize the solid-state properties of the raw material during formulation development to ensure batch-to-batch consistency.
Q4: What is a typical target for dissolution enhancement? A4: While pure spironolactone may show limited release (e.g., around 35% in one study), well-optimized formulations aim for much faster and more complete dissolution.[2] For example, SEDDS formulations have demonstrated over 96% drug release within 3 hours, and some solid dispersions have achieved over 90% release.[3][6] Immediate-release tablets are often designed to release over 95% of the drug within 60 minutes.[21] The ultimate goal is to enhance the dissolution rate to a point where it is no longer the rate-limiting step for absorption.
Data Presentation
Table 1: Comparison of In Vitro Dissolution of Spironolactone from Solid Dispersions.
| Formulation Type | Carrier/Polymer | Method | % Drug Release | Time | Reference |
| Pure Drug | N/A | N/A | 35.27% | Not Specified | [2][3] |
| Solid Dispersion | Hydroxypropyl cellulose (HPC) | Solvent | 96.81% | Not Specified | [2][3] |
| Solid Dispersion | HPMC 6cp | Solvent | 93.05% | Not Specified | [2][3] |
| Solid Dispersion | Poloxamer 407 | Solvent | 90.84% | Not Specified | [2][3] |
| Solid Dispersion | PEG 4000 | Fusion | >80% (approx.) | 60 min | [22] |
| Solid Dispersion | PEG 6000 + 1.5% Tween 80 | Fusion | >90% (approx.) | 60 min | [1] |
Table 2: Bioavailability Enhancement of Different Spironolactone Formulations.
| Formulation | Comparison | Bioavailability Increase (AUC) | Key Finding | Reference |
| Micronized Tablet | Standard Tablet | Significantly Higher | Particle size reduction is critical. | [13] |
| Oral Suspension (25 mg) | 25 mg Tablet | ~15% higher | Suspension enhances absorption over tablets. | [18][23] |
| Oral Suspension (100 mg) | 100 mg Tablet | ~37% higher | Bioavailability gain is not linear with dose. | [18][23] |
| Oral Suspension (with food) | Oral Suspension (fasted) | ~90% higher | Food has a profound positive effect. | [18][23] |
| SEDDS | Plain Drug Suspension | Significantly Higher | SEDDS formulation showed 96.16% drug release in 3 hrs. | [6] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion by Fusion (Hot Melt) Method
This protocol is adapted from studies using polyethylene glycol (PEG) as a carrier.[1][5]
-
Preparation: Accurately weigh spironolactone and the hydrophilic carrier (e.g., PEG 6000) in the desired drug-to-carrier weight ratio (e.g., 1:1, 1:2).
-
Melting: Place the carrier in a suitable container and heat it on a water bath to a temperature just above its melting point (e.g., ~70°C for PEG 6000).
-
Dispersion: Once the carrier is completely melted, add the spironolactone powder and stir continuously until a homogenous liquid dispersion is formed. If using surfactants like Tweens, they can be added at this stage.[1]
-
Cooling: Immediately transfer the molten mixture onto an ice bath or a stainless steel plate to facilitate rapid cooling and solidification. This rapid cooling is crucial to prevent drug crystallization.
-
Processing: Once solidified, the mass is pulverized using a mortar and pestle and then sieved to obtain a uniform particle size.
-
Storage: Store the resulting powder in a desiccator to protect it from moisture.
Protocol 2: In Vitro Dissolution Testing
This is a general protocol for evaluating the release profile of spironolactone formulations.[1][5]
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of a suitable medium, such as 0.1N HCl, to simulate gastric fluid. Maintain the temperature at 37°C ± 0.5°C.
-
Paddle Speed: Set the paddle rotation speed to a specified rate, typically 50 or 100 rpm.
-
Sample Introduction: Place a quantity of the formulation (e.g., solid dispersion powder, nanoparticle suspension, or a whole tablet) equivalent to a specific dose of spironolactone (e.g., 25 mg) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for spironolactone content using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 242 nm) or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, making sure to correct for the drug removed in previous samples.
Visualizations
Caption: Workflow for Solid Dispersion Preparation by the Fusion Method.
Caption: Development and Evaluation Workflow for a SEDDS Formulation.
Caption: Core Problem and Strategies for Spironolactone Bioavailability.
References
- 1. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissolution study of Spironolactone by using solid dispersion technique | Stamford Journal of Pharmaceutical Sciences [banglajol.info]
- 5. Development and evaluation of solid dispersion of spironolactone using fusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
- 7. FORMULATION AND CHARACTERIZATION OF SELF EMULSIFYING DRUG DELIVERY SYSTEM OF SPIRONOLACTONE | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 8. ijpsr.com [ijpsr.com]
- 9. pharmacypractice.org [pharmacypractice.org]
- 10. Follicular-targeted delivery of spironolactone provided by polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds [mdpi.com]
- 13. Effect of micronization on the bioavailability and pharmacologic activity of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Review of Spironolactone Nano-Formulations for Topical Treatment of Skin Hyperandrogenic Disorders and Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US9757394B2 - Spironolactone aqueous formulations - Google Patents [patents.google.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Spotlight on Spironolactone Oral Suspension for the Treatment of Heart Failure: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Navigating the Nuances of Spironolactone Research: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for spironolactone research. This resource is designed to assist you in troubleshooting inconsistent results and navigating the complexities of spironolactone studies. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. This guide also provides detailed experimental protocols, quantitative data summaries, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and sources of variability encountered during spironolactone experiments, providing actionable solutions and insights.
Clinical and In Vivo Studies
Question 1: Why do clinical trials of spironolactone in Heart Failure with Preserved Ejection Fraction (HFpEF) show inconsistent results?
Answer: The inconsistent efficacy of spironolactone in HFpEF trials is a well-documented issue stemming from several factors:
-
Patient Heterogeneity: HFpEF is a syndrome with diverse underlying pathophysiologies. The effectiveness of spironolactone may depend on the specific patient phenotype, which is not always accounted for in broad clinical trials. A meta-analysis of seven randomized controlled trials (RCTs) with 4147 participants showed that while spironolactone improved some echocardiographic measures of diastolic function, it had no effect on all-cause mortality and hospitalization[1].
-
Regional Differences in Patient Populations: The TOPCAT (Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist) trial, a landmark study in this area, exhibited significant regional variations in patient characteristics and outcomes, which may have contributed to the overall neutral result[2].
-
Variability in Left Ventricular Ejection Fraction (LVEF): Subgroup analyses of the TOPCAT trial suggest that the treatment effect of spironolactone may be more pronounced in patients at the lower end of the preserved ejection fraction spectrum (LVEF <50%)[2].
-
Endpoint Selection: The primary endpoints chosen for clinical trials can influence the perceived efficacy of the drug. For instance, some studies show a reduction in hospitalizations for heart failure but not in the composite primary outcome[3].
Troubleshooting Inconsistent Clinical Outcomes:
-
Refine Patient Selection: In your study design, consider stratifying patients based on biomarkers (e.g., natriuretic peptides), imaging parameters (e.g., echocardiographic evidence of diastolic dysfunction), and comorbidities to identify subgroups that may be more responsive to spironolactone.
-
Standardize Endpoints: When comparing across studies, carefully evaluate the specific endpoints used and their clinical relevance.
-
Consider Geographic and Ethnic Diversity: Be mindful of potential regional and ethnic differences in patient populations that might influence treatment response.
Question 2: We are observing a high incidence of hyperkalemia in our animal study with spironolactone. What are the potential causes and how can we mitigate this?
Answer: Hyperkalemia is a known and dose-dependent side effect of spironolactone. Several factors can increase the risk of developing high potassium levels:
-
Renal Impairment: Reduced kidney function significantly impairs potassium excretion, exacerbating the potassium-sparing effect of spironolactone.
-
Concomitant Medications: The risk of hyperkalemia is increased when spironolactone is co-administered with other drugs that can elevate potassium levels, such as ACE inhibitors, angiotensin II receptor blockers (ARBs), and NSAIDs.
-
High Doses: Higher doses of spironolactone are associated with a greater risk of hyperkalemia.
-
Dietary Potassium Intake: While less common in controlled animal studies, variations in dietary potassium can contribute to fluctuations in serum potassium.
Troubleshooting Hyperkalemia in Preclinical Studies:
-
Monitor Renal Function: Regularly assess kidney function in your animal models.
-
Control for Concomitant Medications: If your study design involves co-administration of other drugs, be aware of their potential effects on potassium homeostasis.
-
Dose-Response Studies: Conduct pilot dose-response studies to determine the optimal therapeutic dose with an acceptable safety margin for hyperkalemia in your specific animal model.
-
Standardize Diet: Ensure all animals receive a standardized diet with a known potassium content.
In Vitro and Mechanistic Studies
Question 3: Our in vitro receptor binding assays are showing variable affinity (Ki or IC50) for spironolactone with the mineralocorticoid receptor (MR). What could be the cause?
Answer: Inconsistent binding affinities in in vitro assays can arise from several experimental variables:
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can all influence ligand-receptor binding kinetics.
-
Receptor Source: The source of the receptor (e.g., cell line, tissue homogenate) and its preparation can impact its conformation and binding properties.
-
Radioligand Purity and Specific Activity: The quality of the radiolabeled ligand used in competitive binding assays is critical for obtaining accurate results.
-
Data Analysis Methods: The mathematical model used to calculate binding constants from raw data can affect the final values.
Troubleshooting Inconsistent Binding Data:
-
Standardize Assay Protocol: Ensure that all assay parameters are consistent across experiments. A detailed protocol for a competitive radioligand binding assay is provided below.
-
Validate Receptor Preparation: Characterize your receptor preparation to ensure its integrity and functionality.
-
Quality Control of Reagents: Use high-quality reagents and verify the purity and specific activity of your radioligand.
-
Use Appropriate Data Analysis: Employ non-linear regression analysis to fit your data to the appropriate binding model.
Question 4: We are having trouble with our androgen receptor (AR) luciferase reporter gene assay to assess the anti-androgenic effect of spironolactone. The results are not reproducible.
Answer: Luciferase reporter gene assays are sensitive to a variety of factors that can lead to variability:
-
Cell Line Instability: The expression of the reporter construct and the androgen receptor can vary over time in stably transfected cell lines.
-
Transfection Efficiency: In transient transfection assays, variability in transfection efficiency is a major source of inconsistent results.
-
Cell Health: The health and confluency of the cells at the time of the assay can significantly impact their responsiveness.
-
Compound Cytotoxicity: At higher concentrations, spironolactone or other test compounds may be cytotoxic, leading to a decrease in the luciferase signal that is not due to receptor antagonism.
-
Promoter Interference: The promoter used to drive the reporter gene can sometimes be affected by off-target effects of the test compound.
Troubleshooting Reporter Gene Assay Variability:
-
Cell Line Maintenance: Maintain a consistent cell culture practice and periodically re-validate your stable cell line.
-
Normalize for Transfection Efficiency: Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for variations in transfection efficiency.
-
Monitor Cell Viability: Perform a cell viability assay in parallel with your reporter assay to rule out cytotoxicity.
-
Optimize Assay Conditions: Titrate the amount of reporter plasmid, cell number, and incubation times to optimize the assay window and reduce variability. A detailed protocol for an AR luciferase reporter assay is provided below.
Quantitative Data Summary
The following tables summarize key quantitative data from various spironolactone studies to facilitate comparison.
Table 1: Spironolactone Binding Affinities and Potency
| Receptor | Parameter | Value | Species | Reference |
| Mineralocorticoid Receptor (MR) | IC50 | 24 nM | Not Specified | [4] |
| Androgen Receptor (AR) | IC50 | 77 nM | Not Specified | [4] |
| Glucocorticoid Receptor (GR) | IC50 | ~2.4 µM | In vitro | [5] |
| Progesterone Receptor (PR) | EC50 | ~740 nM | In vitro | [5] |
| Mineralocorticoid Receptor (MR) | Kd | 12.9 ± 0.6 nM | Rat | [6] |
Table 2: Clinical Trial Outcomes in Heart Failure with Preserved Ejection Fraction (HFpEF)
| Study/Meta-analysis | Primary Outcome | Result | LVEF Change | Hospitalization Rate Change | Reference | | :--- | :--- | :--- | :--- | :--- | | Meta-analysis (7 RCTs, n=4147) | All-cause mortality and hospitalization | No significant effect | Not reported | No significant reduction |[1] | | Meta-analysis (11 RCTs, n=4539) | Hospitalizations | Reduced (OR 0.84) | Not reported | Significantly reduced |[7] | | TOPCAT (n=3445) | Composite of CV death, aborted cardiac arrest, or HF hospitalization | No significant reduction | Not reported | Significantly reduced for HF |[4] | | Individual Patient Data Meta-analysis (n=984) | Change in echocardiographic parameters | Improved LAVi, LVMi, IVS thickness, E/e' ratio; Increased LVEF | +1.7% | Not reported |[8] |
Table 3: Incidence of Key Side Effects
| Side Effect | Dose | Incidence | Population | Reference |
| Gynecomastia | 25-50 mg/day | 9% | Men with heart failure | [9] |
| Gynecomastia | >150 mg/day | Up to 52% | Men | [10] |
| Menstrual Irregularities | Not specified | Varies | Women | Not specified |
| Hyperkalemia | 26 mg/day (mean) | 9% | Men with heart failure | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in spironolactone research.
Protocol 1: Mineralocorticoid Receptor (MR) Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of spironolactone for the mineralocorticoid receptor using a competitive binding assay with [³H]-aldosterone.
Materials:
-
Receptor Source: Rat kidney cytosol preparation or cells overexpressing the human mineralocorticoid receptor.
-
Radioligand: [³H]-aldosterone (specific activity ~80-100 Ci/mmol).
-
Unlabeled Ligands: Aldosterone (for non-specific binding) and spironolactone (test compound).
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), MgCl₂ (10 mM), glycerol (10%).
-
Wash Buffer: Ice-cold Tris-HCl (50 mM, pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from adrenalectomized rat kidneys or a membrane preparation from cells overexpressing the MR. Determine the protein concentration of the preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor preparation, [³H]-aldosterone (at a concentration close to its Kd, e.g., 1-2 nM), and assay buffer.
-
Non-specific Binding: Receptor preparation, [³H]-aldosterone, and a high concentration of unlabeled aldosterone (e.g., 1 µM).
-
Competition Binding: Receptor preparation, [³H]-aldosterone, and varying concentrations of spironolactone (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of spironolactone.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-aldosterone and Kd is its dissociation constant.
-
Protocol 2: Androgen Receptor (AR) Luciferase Reporter Gene Assay
This protocol describes a transient transfection method to assess the antagonistic effect of spironolactone on the androgen receptor using a luciferase reporter gene.
Materials:
-
Cell Line: A suitable cell line that does not endogenously express AR (e.g., HEK293, CV-1).
-
Expression Plasmids:
-
An expression vector for the human androgen receptor (pCMV-hAR).
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of firefly luciferase (pARE-Luc).
-
A control plasmid for normalization of transfection efficiency, expressing Renilla luciferase (pRL-TK).
-
-
Transfection Reagent: (e.g., Lipofectamine 2000, FuGENE 6).
-
Cell Culture Medium: DMEM supplemented with 10% charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Ligands: Dihydrotestosterone (DHT) as the agonist and spironolactone as the antagonist.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the pCMV-hAR, pARE-Luc, and pRL-TK plasmids at an optimized ratio.
-
Mix the DNA with the transfection reagent according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh cell culture medium.
-
-
Compound Treatment: 24 hours post-transfection, treat the cells with:
-
Vehicle control (e.g., DMSO).
-
DHT alone (at a concentration that gives a submaximal response, e.g., EC80).
-
DHT in the presence of increasing concentrations of spironolactone (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the cells for another 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of DHT-induced activity by spironolactone for each concentration.
-
Plot the percentage of inhibition against the log concentration of spironolactone and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a method to evaluate the antihypertensive effect of spironolactone in the spontaneously hypertensive rat (SHR) model.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
Materials:
-
Spironolactone: To be dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Blood Pressure Measurement System: Non-invasive tail-cuff system or implantable telemetry system for continuous monitoring.
-
Animal restrainers (for tail-cuff method).
Procedure:
-
Acclimatization: Acclimate the rats to the housing facility and handling procedures for at least one week. If using the tail-cuff method, acclimatize the rats to the restrainer and cuff for several days before starting the experiment.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate for all rats for 3-5 consecutive days.
-
Grouping and Treatment: Randomly divide the SHR into two groups:
-
Vehicle Control Group: Receives the vehicle daily.
-
Spironolactone Group: Receives spironolactone daily by oral gavage at the desired dose (e.g., 20-50 mg/kg/day).
-
Include a group of WKY rats receiving the vehicle as a normotensive control.
-
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study period (e.g., 4-8 weeks). If using telemetry, continuous data can be collected.
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) from the systolic and diastolic blood pressure readings.
-
Compare the changes in blood pressure and heart rate from baseline between the spironolactone-treated group and the vehicle-treated SHR group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
Compare the final blood pressure values of the treated SHR group to both the vehicle-treated SHR and the normotensive WKY groups.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to spironolactone research.
Caption: Mineralocorticoid Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Androgen Receptor Reporter Gene Assay Workflow.
References
- 1. Effects of spironolactone in heart failure with preserved ejection fraction: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of ejection fraction on outcomes and efficacy of spironolactone in patients with heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 5. Efficacy and safety of spironolactone in the heart failure with mid-range ejection fraction and heart failure with preserved ejection fraction: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Male Gynecomastia - PMC [pmc.ncbi.nlm.nih.gov]
optimization of spironolactone purification techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of spironolactone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of spironolactone.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SP-T01 | Low Yield After Recrystallization | Spironolactone degradation into canrenone during the refining process.[1] | - Add a stabilizer (e.g., pyridine, N,N-dimethylacetamide, dimethylamino pyridine, or N-methyl-pyrrolidone) to the solvent before recrystallization.[1] - Ensure the refluxing time is optimized (typically 2-5 hours).[1] - Cool the solution to 0°C to maximize precipitation before filtering.[1] |
| Incomplete precipitation of spironolactone. | - After reflux, cool the solution to a lower temperature (e.g., -10°C) and allow sufficient time for crystallization (e.g., 2 hours).[2] - Use an appropriate anti-solvent if necessary to induce precipitation. | ||
| Loss of product during filtration and washing. | - Use a minimal amount of cold solvent to wash the crystals. - Ensure the filter paper is properly seated and sealed to prevent sample loss. | ||
| SP-T02 | High Impurity Content (Especially Canrenone) | Degradation of spironolactone during purification.[1] | - The primary strategy is to prevent degradation by adding a stabilizer during recrystallization, as mentioned in SP-T01.[1] - Perform recrystallization using a suitable solvent system. For example, ethanol has been shown to be effective.[2] |
| Inefficient removal of impurities by a single purification step. | - Employ multiple purification techniques. For instance, follow recrystallization with column chromatography. - Use activated carbon during the recrystallization process to decolorize and remove certain impurities.[1] | ||
| SP-T03 | Poor Crystal Formation or Oily Product | The chosen solvent is not ideal for crystallization. | - Experiment with different solvents or solvent mixtures. Common solvents for spironolactone recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1][3][4] - A mixture of dichloromethane and acetone has also been used.[1] |
| The cooling rate is too fast, preventing the formation of well-defined crystals. | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. | ||
| Presence of residual impurities that inhibit crystallization.[3] | - Purify the crude product using flash chromatography before recrystallization. A mobile phase of ethyl acetate/hexane (1:8) with a silica gel stationary phase has been documented.[3] | ||
| SP-T04 | Inconsistent Results Between Batches | Variation in the polymorphic form of the purified spironolactone. | - Control the crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired polymorph. Different polymorphs can have different solubilities and stabilities.[4][5] |
| Variations in the purity of the starting material. | - Analyze the crude spironolactone for impurity profiles before purification to anticipate challenges. |
Quantitative Data Summary
The following tables summarize quantitative data from various purification protocols.
Table 1: Purity and Yield from Different Recrystallization Methods
| Starting Material | Solvent(s) | Stabilizer | Purity (%) | Canrenone Impurity (%) | Yield (%) | Reference |
| 10g Canrenone | Methanol, then Ethanol | None | 95.06 | 3.756 | 78 | [1] |
| 10g Canrenone | Methanol, then Ethanol | Pyridine (0.01g) | 98.593 | 0.232 | 99 | [1] |
| 10g Canrenone | Methanol, then Isopropanol | Dimethylamino pyridine (0.1g) | 99.2 | Not specified | 98 | [1] |
| 10g Canrenone | Methanol, then Dichloromethane/Acetone | N-methyl-pyrrolidone (0.1g) | 98.4 | Not specified | 90 | [1] |
| 12.25g Canrenone | Ethanol | Acetic Acid (as catalyst in synthesis) | 99.1 | Not specified | 77.2 | [2] |
Experimental Protocols
Recrystallization of Spironolactone
Objective: To purify crude spironolactone by recrystallization to remove impurities.
Materials:
-
Crude spironolactone
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Stabilizer (e.g., pyridine)
-
Activated carbon
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
-
Beakers
-
Spatula
Methodology:
-
Place the crude spironolactone into an Erlenmeyer flask of appropriate size.
-
Add the chosen solvent (e.g., 50ml of ethanol for 10g of crude product). The volume of the solvent can be 5-10 times the weight of the spironolactone.[1]
-
Add a small amount of stabilizer (e.g., 0.01g of pyridine for 10g of crude product).[1]
-
Add a small amount of activated carbon for decolorization (e.g., 0.2g for 10g of crude product).[1]
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle until all the solid has dissolved.
-
Once dissolved, continue to reflux for a specified period (e.g., 3 hours).[1]
-
After reflux, remove the heat source and allow the solution to cool slightly.
-
Filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to 0°C to maximize crystal precipitation.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified spironolactone crystals in a vacuum oven at a suitable temperature.
Column Chromatography of Spironolactone
Objective: To purify spironolactone from impurities using silica gel column chromatography.
Materials:
-
Crude spironolactone
-
Silica gel (40–63 μm)[3]
-
Ethyl acetate
-
Hexane
-
Chromatography column
-
Beakers
-
Round bottom flasks
-
Rotary evaporator
-
TLC plates and developing chamber
Methodology:
-
Prepare the stationary phase by making a slurry of silica gel in the mobile phase (e.g., ethyl acetate/hexane 1:8 v/v).[3]
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Dissolve the crude spironolactone in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combine the fractions containing the pure spironolactone.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified spironolactone.
Visualizations
Caption: Major degradation pathways of spironolactone.
Caption: General experimental workflow for spironolactone purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in spironolactone?
A1: The most common impurities include synthetic intermediates, process-related compounds, and degradation products. Canrenone is a major degradation product that can form during the refining process. Other identified impurities include 7α-thiospironolactone.[6][7]
Q2: Which solvent is best for the recrystallization of spironolactone?
A2: The choice of solvent can depend on the desired polymorphic form and the impurity profile. Commonly used and effective solvents include ethanol, methanol, isopropanol, and acetone.[1][3] Ethanol has been used to achieve high purity (99.1%).[2] The use of a stabilizer in the recrystallization solvent is recommended to prevent degradation and improve yield.[1]
Q3: How can I prevent the degradation of spironolactone to canrenone during purification?
A3: The degradation of spironolactone to canrenone, especially under basic or high-temperature conditions, is a known issue. Adding a stabilizer such as pyridine, N,N-dimethylacetamide, or dimethylamino pyridine to the recrystallization solvent can significantly increase the yield and purity of the final product by minimizing this degradation.[1]
Q4: What is the expected yield for spironolactone purification?
A4: The yield can vary significantly depending on the purification method and the prevention of degradation. Without a stabilizer, yields around 75-78% have been reported.[1] By incorporating a stabilizer into the refining process, yields can be improved to as high as 99%.[1]
Q5: What analytical techniques are used to assess the purity of spironolactone?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of spironolactone and quantifying its related substances.[1][2][8] A typical HPLC setup might use a C8 or C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and sometimes methanol or tetrahydrofuran.[8] UV detection is typically performed at wavelengths around 254 nm and 283 nm.[8]
References
- 1. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 2. CN102321139B - Synthetic method of spironolactone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymorphism of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ageps.aphp.fr [ageps.aphp.fr]
- 8. ijpsr.com [ijpsr.com]
Technical Support Center: Spironolactone Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of spironolactone to minimize degradation and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for spironolactone?
A1: Spironolactone is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. Under basic conditions, it can hydrolyze to form canrenone.[1][2] Acidic conditions, heat, and exposure to UV light can also lead to degradation.[1][3] The main degradation products identified are canrenone and 7α-thiospironolactone.[1]
Q2: What are the ideal storage conditions for spironolactone?
A2: To ensure its stability, spironolactone should be stored in tight, light-resistant containers at a controlled room temperature, generally between 15°C and 25°C (59°F and 77°F).[4][5][6] It is crucial to protect it from light and moisture.[5][7] While it is stable in air, it should be kept away from strong oxidizing agents, acids, and bases.[8][9]
Q3: How long can I store a compounded spironolactone suspension?
A3: The stability of compounded spironolactone suspensions can vary depending on the vehicle used. However, studies have shown that spironolactone in certain oral suspensions can be stable for extended periods. For instance, a suspension using a proprietary base, SuspendIt, was found to be physically and chemically stable for 180 days at refrigerated (5°C) and room temperature (25°C).[10] Another study using a suspension with syrup, carboxymethylcellulose, and purified water demonstrated stability for up to three months at both 4°C and 22°C in amber glass bottles.[11]
Q4: What are the visual signs of spironolactone degradation?
A4: While chemical degradation may not always be visible, any change in the physical appearance of the spironolactone powder or solution, such as a change in color, the presence of a mild mercaptan-like odor, or precipitation in a solution, could indicate degradation.[8] For suspensions, changes in viscosity, color, or the formation of agglomerates can be signs of instability.[10]
Q5: Which analytical methods are suitable for assessing spironolactone stability?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and robust stability-indicating method for quantifying spironolactone and its degradation products.[1][11][12][13] UV-Visible Spectrophotometry can also be a simple and cost-effective method for analyzing forced degradation, although it may be less specific than HPLC.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of bioactivity. | Spironolactone degradation due to improper storage. | Verify storage conditions (temperature, light, and humidity). Use a fresh, properly stored batch of spironolactone for subsequent experiments. Consider performing an analytical test (e.g., HPLC) to confirm the purity of the stored compound. |
| Change in physical appearance of the solid compound (e.g., color change, clumping). | Exposure to light, moisture, or high temperatures. | Discard the affected batch. Review and improve storage protocols to ensure protection from environmental factors. Store in tightly sealed, light-resistant containers in a controlled environment. |
| Precipitation or cloudiness in a spironolactone solution. | The solution may be supersaturated, or degradation may have occurred, leading to the formation of less soluble byproducts. | Confirm the solubility of spironolactone in the chosen solvent at the experimental concentration. If degradation is suspected, prepare a fresh solution and analyze it for purity. |
| Inconsistent results between different batches of spironolactone. | Variability in the initial purity of the batches or different storage histories leading to varying levels of degradation. | Always source high-purity spironolactone from a reputable supplier. Implement standardized storage procedures for all batches. If possible, perform an initial purity check on new batches before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Spironolactone
This protocol outlines the methodology to intentionally degrade spironolactone under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Spironolactone
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., Luna phenyl hexyl, 3 µm, 150 × 4.6 mm)[1]
-
pH meter
-
UV lamp (254 nm)
-
Oven
Procedure:
-
Acid Degradation: Dissolve spironolactone in methanol and add 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 24-48 hours).[1]
-
Base Degradation: Dissolve spironolactone in methanol and add 0.1 N NaOH. Keep the solution at room temperature for a shorter period due to higher reactivity (e.g., 15 minutes).[1]
-
Oxidative Degradation: Dissolve spironolactone in methanol and add 30% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).[1]
-
Thermal Degradation: Place solid spironolactone in an oven at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2 hours).[1]
-
Photodegradation: Expose a solution of spironolactone in methanol to UV light (254 nm) for a defined period (e.g., 48 hours).[1]
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a validated HPLC method.
HPLC Conditions (Example): [1]
-
Column: Luna phenyl hexyl (3 µm, 150 × 4.6 mm)
-
Mobile Phase: Water/Acetonitrile/Methanol (63:30:7, v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 254 nm
Protocol 2: Stability Testing of a Compounded Spironolactone Suspension
This protocol describes a method to assess the chemical stability of a compounded spironolactone suspension over time.
Materials:
-
Compounded spironolactone suspension (e.g., 5 mg/mL)
-
Amber glass or PET bottles
-
HPLC system with a UV or PDA detector
-
C18 column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Refrigerator (4°C)
-
Controlled temperature chamber (25°C)
Procedure:
-
Preparation: Prepare the spironolactone suspension according to the desired formulation.
-
Storage: Aliquot the suspension into multiple amber glass and/or PET bottles. Store half of the bottles at 4°C and the other half at 25°C.[14]
-
Sampling: At predetermined time points (e.g., day 0, 7, 14, 28, 45, 60, 90), withdraw a sample from each storage condition.[14]
-
Sample Preparation: Accurately weigh a portion of the suspension, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute it to a known concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of spironolactone.
-
Data Analysis: Calculate the percentage of the initial spironolactone concentration remaining at each time point. A stable formulation is generally defined as retaining >90% of the initial concentration.
Data Summary
Table 1: Summary of Forced Degradation Studies on Spironolactone
| Stress Condition | Reagent/Parameter | Duration | Spironolactone Degradation (%) | Reference |
| Acidic | 0.1 M HCl | 48 hours | 15 | [1] |
| Basic | 0.01 M NaOH | 15 minutes | 11 | [1] |
| Oxidative | 30% H₂O₂ | 24 hours | 12 | [1] |
| Thermal | 60°C | 2 hours | 15 | [1] |
| Photodegradation | UV lamp | 48 hours | 7 | [1] |
Table 2: Stability of Compounded Spironolactone Suspensions
| Concentration | Vehicle | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 5 mg/mL | Oral Mix™ | 25°C (PET bottle) | 90 days | >93 | [14] |
| 5 mg/mL | Oral Mix™ | 25°C (Amber glass) | 90 days | 100 | [14] |
| 5 mg/mL | Oral Mix™ | 4°C (PET & Amber glass) | 90 days | 100 | [14] |
| 1 mg/mL | Syrup, CMC, Purified Water | 22°C & 4°C | 91 days | >98 | [11] |
| Not specified | SuspendIt | 5°C, 25°C, 40°C | 180 days | >90 | [10] |
Visualizations
Caption: Major degradation pathways of spironolactone.
References
- 1. ageps.aphp.fr [ageps.aphp.fr]
- 2. researchgate.net [researchgate.net]
- 3. ajptonline.com [ajptonline.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pfizermedical.com [pfizermedical.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gps.mylwebhub.com [gps.mylwebhub.com]
- 10. Stability of Spironolactone Oral Suspension in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved high-performance liquid chromatography assay for spironolactone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability-Indicating HPLC Method for Determination of Spironolact...: Ingenta Connect [ingentaconnect.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Addressing Variability in Spironolactone Experimental Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spironolactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent diuretic or antihypertensive effects with spironolactone in my animal models?
A1: Variability in the diuretic and antihypertensive response to spironolactone can arise from several factors:
-
Metabolism and Active Metabolites: Spironolactone is rapidly and extensively metabolized into several active metabolites, including canrenone, 7-α-(thiomethyl) spirolactone (TMS), and 6-β-hydroxy-7-α-(thiomethyl) spirolactone (HTMS).[1] These metabolites have different half-lives and potencies, contributing to the overall effect.[1][2][3] Species-specific differences in metabolism can lead to significant variations in the levels and profiles of these active metabolites.[4]
-
Pharmacokinetics: The absorption of spironolactone can be influenced by factors such as food intake, which has been shown to increase its bioavailability by approximately 95.4%.[1] Establishing a consistent administration routine with regard to meals is crucial for minimizing variability.[1] The half-life of spironolactone itself is short (around 1.4 hours), while its active metabolites have much longer half-lives (e.g., canrenone at 16.5 hours).[1][5]
-
Baseline Aldosterone Levels: The efficacy of spironolactone as a mineralocorticoid receptor (MR) antagonist is dependent on the level of aldosterone. In conditions of high aldosterone (hyperaldosteronism), its effects are more pronounced.[1][6] In healthy animals with normal aldosterone levels, the physiological effects of spironolactone may be modest.[7][8]
-
Time of Administration: Studies in rats have shown that the natriuretic effect of spironolactone can vary depending on the time of administration, which may be linked to the circadian rhythm of aldosterone secretion.[9]
Q2: My experiment is showing unexpected hormonal effects, such as changes in reproductive tissues. Is this related to spironolactone?
A2: Yes, spironolactone has well-documented "off-target" steroidal effects.[10][11] In addition to its primary action as a mineralocorticoid receptor antagonist, it can also bind to other steroid hormone receptors:
-
Anti-androgenic Effects: Spironolactone is a known androgen receptor antagonist and also inhibits androgen production.[6][12][13][14] This is the basis for its off-label use in conditions like hirsutism and acne in women.[6][12] In animal studies, these anti-androgenic effects can manifest as feminization of male fetuses or changes in male reproductive organs.[4][15]
-
Pro-progestin and Pro-glucocorticoid Actions: Spironolactone can also exhibit weak progestogenic and glucocorticoid effects.[10] These are generally less pronounced than its anti-androgenic effects but can contribute to experimental variability.
These off-target effects are dose- and time-dependent.[10]
Q3: I am seeing a great deal of variability in Renin-Angiotensin-Aldosterone System (RAAS) biomarker responses after spironolactone administration. How can I mitigate this?
A3: High variability in RAAS analytes is a known challenge in studies with spironolactone.[7][8]
-
Individual Variability: There is significant baseline variability in circulating RAAS analytes between individual animals.[7]
-
Feedback Mechanisms: Spironolactone blocks the mineralocorticoid receptor, which leads to a compensatory increase in renin and aldosterone levels as the body tries to overcome the blockade.[12] This feedback loop can contribute to dynamic and variable biomarker measurements.
-
Feeding Status: The feeding status of the animals can affect RAAS analyte values.[8] Standardizing feeding protocols and sample collection times relative to feeding is important.
-
Metabolite Activity: The active metabolites of spironolactone also contribute to the effects on the RAAS, and their variable concentrations can add to the complexity.
To mitigate this, ensure strict standardization of experimental conditions, including diet, housing, and sample collection timing. It may also be beneficial to measure multiple RAAS components to get a more complete picture of the system's response.
Troubleshooting Guides
Issue 1: Poor Oral Bioavailability and Inconsistent Absorption
-
Problem: You are observing low or erratic plasma concentrations of spironolactone and its metabolites, leading to inconsistent downstream effects. This can be due to spironolactone's low aqueous solubility.
-
Troubleshooting Steps:
-
Formulation: Consider using a vehicle that enhances solubility. Nano-formulations, such as lipid or polymeric nanoparticles, have been developed to improve the solubility and bioavailability of spironolactone.
-
Administration with Food: As food can significantly increase bioavailability, consistently administering spironolactone with or without food across all experimental groups is critical.[1]
-
Route of Administration: For preclinical studies where precise dosing is critical, consider alternative routes of administration, such as intraperitoneal or subcutaneous injection, to bypass absorption variability, though this may alter the metabolic profile.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Problem: Potent effects of spironolactone observed in cell-based assays are not translating to animal models.
-
Troubleshooting Steps:
-
Metabolism: Remember that in vivo, spironolactone is rapidly converted to its active metabolites.[1] The in vitro system may not adequately replicate this metabolic profile. Consider testing the primary metabolites (canrenone, TMS) directly in your in vitro assays to see if they recapitulate the in vivo findings.
-
Protein Binding: Spironolactone and its metabolites are highly bound to plasma proteins (over 90%).[1] This reduces the free fraction of the drug available to interact with receptors. Standard in vitro assays often lack this protein component, leading to an overestimation of potency. Consider incorporating serum albumin into your assays.
-
Off-Target Effects: The in vivo response is a composite of spironolactone's effects on mineralocorticoid, androgen, and other receptors.[10][12] An in vitro system using a specific cell line may only express one of these targets, thus not reflecting the complex pharmacology in vivo.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Spironolactone and its Major Metabolites
| Compound | Mean Time to Peak Plasma Concentration (Tmax) | Mean Half-life (t1/2) | Plasma Protein Binding |
| Spironolactone | 2.6 hours[1] | 1.4 hours[1] | >90%[1] |
| Canrenone | 4.3 hours[1] | 16.5 hours[1] | >90%[1] |
| 7-α-(thiomethyl) spirolactone (TMS) | Not specified | 13.8 hours[1] | >90%[1] |
| 6-β-hydroxy-7-α-(thiomethyl) spirolactone (HTMS) | Not specified | 15.0 hours[1] | >90%[1] |
Note: Pharmacokinetic parameters can vary significantly based on species and disease state (e.g., cirrhosis).[2][3]
Experimental Protocols
Protocol: Assessment of Antihypertensive Effect of Spironolactone in a Hypertensive Rat Model (e.g., Spontaneously Hypertensive Rat - SHR)
-
Animal Model: Use age- and weight-matched male or female SHRs. House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Acclimatization and Baseline Measurement: Allow animals to acclimatize for at least one week. Measure baseline systolic blood pressure (SBP) and heart rate (HR) for 3-5 consecutive days using a non-invasive tail-cuff method to ensure stable readings.
-
Grouping and Dosing: Randomly assign animals to vehicle control and spironolactone treatment groups. A typical oral dose for rats might range from 10 to 100 mg/kg/day.[16][17] The drug should be administered at the same time each day, for a predetermined duration (e.g., 4-8 weeks).
-
Blood Pressure Monitoring: Measure SBP and HR weekly throughout the study.
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of electrolytes (potassium), renal function markers (creatinine), and RAAS biomarkers (aldosterone, renin).[18] Tissues such as the heart and kidneys can be harvested for histological or molecular analysis (e.g., fibrosis markers).
-
Data Analysis: Analyze changes in SBP and HR over time using appropriate statistical methods (e.g., two-way repeated measures ANOVA). Compare terminal biomarker and histology data between groups using a t-test or one-way ANOVA.
Visualizations
Caption: Spironolactone's primary mechanism of action.
Caption: Key factors contributing to spironolactone variability.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Related Videos - Spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites [visualize.jove.com]
- 4. Effects in animals of chronic administration of spironolactone--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 7. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs | PLOS One [journals.plos.org]
- 9. Administration time-dependent change in the effect of spironolactone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. When off Target Effects are on Target: The Role of Spironolactone in Patients with Covid-19 [innovationinfo.org]
- 11. preprints.org [preprints.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. droracle.ai [droracle.ai]
- 14. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 15. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Spironolactone Binding Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with spironolactone binding assays.
Troubleshooting Guides
This section addresses common issues encountered during spironolactone binding experiments.
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Inadequate blocking of non-specific sites. 2. Suboptimal concentration of the competing unlabeled ligand. 3. Issues with the assay buffer composition. 4. Problems with the separation of bound and unbound ligand. | 1. Optimize the concentration of blocking agents like bovine serum albumin (BSA) in the assay buffer. 2. Use a high excess (e.g., 500-fold) of a suitable unlabeled ligand to define non-specific binding. For mineralocorticoid receptor (MR) binding, unlabeled aldosterone is commonly used.[1][2][3] 3. Ensure the buffer pH and ionic strength are optimized for the receptor-ligand interaction. 4. For radioligand assays, ensure complete separation using methods like dextran-coated charcoal or rapid filtration.[4][5] |
| Low Signal-to-Noise Ratio | 1. Insufficient receptor concentration in the preparation. 2. Low specific activity of the radioligand. 3. Suboptimal incubation time or temperature. 4. Degradation of the receptor or ligand. | 1. Increase the amount of cell membrane preparation or purified receptor in the assay.[6] 2. Use a radioligand with high specific activity to increase the signal. 3. Optimize incubation time and temperature to reach binding equilibrium without causing degradation. Binding is often performed at low temperatures (0-4°C) to minimize degradation.[4][5] 4. Add protease inhibitors to the lysis buffer during receptor preparation.[6] Store ligands and receptor preparations at appropriate temperatures (-80°C for long-term). |
| Inconsistent Results Between Experiments | 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 4. Cell passage number affecting receptor expression. | 1. Prepare fresh reagents and use consistent stock solutions. 2. Use a calibrated incubator and a precise timer for all experiments. 3. Calibrate pipettes regularly and use appropriate pipetting techniques. 4. Maintain a consistent cell passage number for experiments, as receptor expression levels can change over time. |
| Spironolactone Shows Weak Binding to the Target Receptor | 1. Spironolactone has a very low affinity for the glucocorticoid receptor (GR).[3][7] 2. The experimental conditions are not optimized for spironolactone binding to the mineralocorticoid receptor (MR). | 1. If studying GR, weak binding is expected. Ensure the assay is sensitive enough to detect low-affinity interactions if that is the goal. 2. Optimize assay conditions (e.g., buffer composition, pH) specifically for the MR. Spironolactone binds with high affinity to the MR.[8] |
Frequently Asked Questions (FAQs)
1. What are the most common types of assays used to study spironolactone binding?
The most common methods are competitive radioligand binding assays and, increasingly, non-radioactive techniques like fluorescence polarization (FP) assays. Radioligand assays often use tritiated ligands such as [³H]-aldosterone or [³H]-dexamethasone to compete with spironolactone for binding to the mineralocorticoid receptor (MR) or glucocorticoid receptor (GR).[1][2][7] FP assays offer a non-radioactive alternative by measuring changes in the polarization of fluorescently labeled ligands upon binding to the receptor.[9][10]
2. How can I determine the non-specific binding in my spironolactone assay?
Non-specific binding is typically determined by adding a large molar excess of an unlabeled ligand that has high affinity for the receptor of interest. For example, when studying spironolactone binding to the mineralocorticoid receptor (MR) using [³H]-aldosterone, a 500-fold excess of unlabeled aldosterone is commonly used to saturate the specific binding sites.[2][3] Any remaining bound radioligand is considered non-specific.
3. What cell lines are suitable for expressing the mineralocorticoid receptor for binding assays?
COS-1 (monkey kidney fibroblast) cells are frequently used for transiently expressing recombinant mineralocorticoid receptors (MR) and glucocorticoid receptors (GR) for binding studies, as they lack endogenous MR and GR.[1]
4. What is the typical affinity of spironolactone for the mineralocorticoid receptor (MR)?
Spironolactone is a potent antagonist of the MR, exhibiting high binding affinity.[8] While the exact Kd can vary depending on the assay conditions, it is significantly higher than its affinity for the glucocorticoid receptor (GR), for which it has a very low affinity.[3][7]
5. Can I use a fluorescence polarization (FP) assay for spironolactone binding?
Yes, an FP assay is a suitable non-radioactive method for studying spironolactone binding. This would involve a competitive binding format where spironolactone competes with a fluorescently labeled ligand (a tracer) for binding to the MR. The displacement of the tracer by spironolactone leads to a decrease in the fluorescence polarization signal.[9][10]
Experimental Protocols
Radioligand Competitive Binding Assay Protocol
This protocol is adapted from studies investigating spironolactone binding to the mineralocorticoid receptor (MR) expressed in COS-1 cells.[1][2]
1. Cell Culture and Transfection:
- Culture COS-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
- Transfect cells with an expression vector for the human mineralocorticoid receptor using a suitable transfection reagent.
- Incubate for 48 hours to allow for receptor expression.
2. Membrane Preparation:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[6]
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
- Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
- Wash the membrane pellet with fresh lysis buffer and resuspend in the final assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
3. Binding Assay:
- Set up the assay in a 96-well plate.
- To each well, add:
- Membrane preparation (e.g., 50-120 µg of protein).[6]
- [³H]-aldosterone at a final concentration near its Kd (e.g., 2 nM for the wild-type MR).[2]
- Varying concentrations of unlabeled spironolactone or other competitors.
- For non-specific binding control wells, add a 500-fold molar excess of unlabeled aldosterone.[2][3]
- Bring the final volume to 250 µL with assay buffer.
- Incubate the plate, for example, at 4°C for 2 hours with gentle agitation.
4. Separation and Detection:
- Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in a buffer.[6]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
- Subtract the non-specific binding counts from all other measurements to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Competitive Binding Assay Protocol
This is a generalized protocol for a competitive FP assay for spironolactone.
1. Reagent Preparation:
- Prepare a purified mineralocorticoid receptor (MR) solution in an appropriate assay buffer.
- Prepare a fluorescently labeled ligand (tracer) that binds to the MR.
- Prepare a stock solution of spironolactone and other test compounds.
2. Assay Setup:
- In a low-binding 96-well or 384-well plate, add the assay buffer.
- Add a fixed concentration of the MR and the fluorescent tracer. The optimal concentrations need to be determined empirically by titrating the receptor against the tracer to find a concentration that gives a stable and significant polarization signal.
- Add varying concentrations of spironolactone or other unlabeled competitor compounds.
- Include control wells with:
- Tracer only (for minimum polarization).
- Tracer and MR without competitor (for maximum polarization).
3. Incubation and Measurement:
- Incubate the plate at room temperature for a predetermined time to reach binding equilibrium. The incubation time should be optimized for the specific interaction.
- Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
4. Data Analysis:
- Plot the fluorescence polarization values against the logarithm of the spironolactone concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
- Calculate the Ki value using a suitable equation, such as the Nikolovska-Coleska equation, which is recommended for FP assays.[9]
Quantitative Data Summary
Table 1: Example Concentrations for Radioligand Binding Assays
| Component | Receptor | Concentration | Reference |
| [³H]-aldosterone | Wild-type MR | 2 nM | [2][3] |
| [³H]-dexamethasone | Wild-type MR, GR, and chimeras | 20 nM | [1][2] |
| Unlabeled Aldosterone (for non-specific binding) | MR | 500-fold molar excess | [2][3] |
| Unlabeled Dexamethasone (for non-specific binding) | GR | 500-fold molar excess | [2] |
| Spironolactone (competitor) | MR | 10-, 100-, 500-fold molar excess of radioligand | [1] |
Visualizations
Caption: Workflow for a radioligand spironolactone binding assay.
Caption: Workflow for a fluorescence polarization binding assay.
Caption: Spironolactone's antagonist action at the MR.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tracerDB | FP [tracerdb.org]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiandrogenic Effects of Spironolactone: A Comparative Guide
It is important to note that the initial query for "rosenonolactone" did not yield relevant results in scientific literature. Based on the context of antiandrogenic effects, this guide will focus on the well-researched compound, spironolactone, assuming a typographical error in the original topic.
This guide provides a comprehensive comparison of the antiandrogenic properties of spironolactone with other relevant alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Androgen Receptor Antagonism
Spironolactone exerts its primary antiandrogenic effect by acting as a direct competitive antagonist of the androgen receptor (AR).[1][2][3][4][5] In target tissues, it binds to the AR, preventing the binding of endogenous androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT). This blockade inhibits the subsequent translocation of the receptor to the nucleus, preventing the transcription of androgen-responsive genes.[3][6] While its primary mechanism is receptor antagonism, some studies suggest spironolactone may also have minor effects on steroidogenesis.[1][7]
Quantitative Comparison of Antiandrogenic Potency
The antiandrogenic potency of spironolactone has been evaluated in various in vitro and in vivo assays, allowing for a quantitative comparison with other antiandrogens.
In Vitro Androgen Receptor Binding Affinity
The following table summarizes the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of spironolactone and other antiandrogens for the androgen receptor. Lower IC50 and higher RBA values indicate greater binding affinity.
| Compound | IC50 (nM) | Relative Binding Affinity (%) (DHT = 100%) | Species | Assay Type |
| Dihydrotestosterone (DHT) | 3 | 100 | Rat | Prostate Cytosol AR Binding |
| Spironolactone | 67 | 2.70 | Human | AR Binding Assay |
| Cyproterone Acetate | 24 | 11.5 | Rat/Human | Prostate Cytosol AR Binding / AR Binding Assay |
| Flutamide | - | Not Reported | - | - |
Data compiled from multiple sources.[3][8]
In Vivo Antiandrogenic Activity
The Hershberger assay is a standard in vivo method to assess the antiandrogenic potential of a compound by measuring the reduction in weight of androgen-dependent tissues in castrated, testosterone-supplemented male rats.
| Compound | Effect on Ventral Prostate Weight | Species | Assay |
| Spironolactone | Dose-dependent reduction | Rat | Hershberger Assay |
| Cyproterone Acetate | Dose-dependent reduction, similar potency to Flutamide | Rat | Hershberger Assay |
| Flutamide | Dose-dependent reduction, similar potency to Cyproterone Acetate | Rat | Hershberger Assay |
Qualitative comparison based on available data.[8]
Experimental Protocols
Androgen Receptor Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]DHT) for binding to the androgen receptor.
Materials:
-
Androgen receptor source (e.g., rat prostate cytosol, recombinant human AR)
-
Radiolabeled androgen ([3H]DHT)
-
Test compound (e.g., spironolactone)
-
Unlabeled DHT (for determining non-specific binding)
-
Assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled DHT.
-
Incubate the androgen receptor source with a fixed concentration of [3H]DHT in the presence of varying concentrations of the test compound or unlabeled DHT.
-
After incubation, separate the bound from the unbound radioligand (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Hershberger Assay
This in vivo bioassay evaluates the antiandrogenic activity of a substance in castrated male rodents.
Materials:
-
Immature, castrated male rats
-
Testosterone propionate (TP)
-
Test compound (e.g., spironolactone)
-
Vehicle for administration
Procedure:
-
Acclimate the castrated rats for a period.
-
Administer the test compound daily via oral gavage or subcutaneous injection for a specified duration (e.g., 10 days).
-
Co-administer a maintenance dose of testosterone propionate to all animals (except a control group) to stimulate the growth of androgen-dependent tissues.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the ventral prostate, seminal vesicles, and other androgen-sensitive tissues.
-
A statistically significant decrease in the weight of these tissues in the group receiving the test compound and TP, compared to the group receiving TP alone, indicates antiandrogenic activity.
Visualizing Pathways and Workflows
Androgen Signaling Pathway
Caption: Androgen signaling pathway and the inhibitory action of spironolactone.
Experimental Workflow for Antiandrogen Validation
Caption: A typical experimental workflow for validating antiandrogenic compounds.
References
- 1. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 2. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 3. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Interaction of spironolactone with rat skin androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiandrogenic effects of spironolactone: hormonal and ultrastructural studies in dogs and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. File:Androgen receptor antagonistic potency of spironolactone, cyproterone acetate, and flutamide in male rats.png - Wikimedia Commons [commons.wikimedia.org]
Validating Spironolactone as a Mineralocorticoid Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spironolactone's performance as a mineralocorticoid receptor (MR) antagonist against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Comparative Analysis of Mineralocorticoid Receptor Antagonists
Spironolactone, a steroidal lactone, has long been a cornerstone in antagonizing the mineralocorticoid receptor. However, its clinical utility is often tempered by a lack of receptor selectivity, leading to hormonal side effects.[1][2][3] This has spurred the development of more selective antagonists, namely eplerenone and the non-steroidal finerenone. This section compares these three agents based on their receptor binding affinity, functional antagonism, and in vivo efficacy.
Data Presentation: Quantitative Comparison of MR Antagonists
The following table summarizes the in vitro binding affinities (IC50 values) of spironolactone, eplerenone, and finerenone for the mineralocorticoid receptor (MR), as well as their off-target effects on the androgen (AR) and progesterone (PR) receptors. Lower IC50 values indicate higher binding affinity.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Receptor Selectivity Profile |
| Spironolactone | 24[4] | 77[4] | High Affinity | Non-selective |
| Eplerenone | 990[5] | >10,000 | >10,000 | Selective |
| Finerenone | 18[5] | >10,000 | >10,000 | Highly Selective |
Note: Some sources may report varying IC50 values due to different experimental conditions.
Key Experimental Validations
The validation of a compound as a mineralocorticoid receptor antagonist relies on a series of well-defined experiments. These assays are crucial for determining a drug's potency, selectivity, and therapeutic potential.
Experimental Protocols
1. Receptor Binding Assay: Competitive Radioligand Binding
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the mineralocorticoid receptor, thereby determining its binding affinity.
-
Materials:
-
Human recombinant mineralocorticoid receptor
-
[³H]-Aldosterone (radioligand)
-
Test compounds (Spironolactone, Eplerenone, Finerenone)
-
Binding buffer (e.g., Tris-HCl, EDTA, molybdate)
-
Scintillation fluid
-
Glass fiber filters
-
-
Procedure:
-
Incubate a fixed concentration of the human recombinant MR with increasing concentrations of the unlabeled test compound.
-
Add a constant amount of [³H]-Aldosterone to the mixture.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Aldosterone.
-
2. Functional Antagonism Assay: Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the mineralocorticoid receptor induced by an agonist, such as aldosterone.
-
Materials:
-
A mammalian cell line (e.g., HEK293, CHO) stably transfected with:
-
A plasmid expressing the full-length human mineralocorticoid receptor.
-
A reporter plasmid containing a luciferase gene under the control of a mineralocorticoid response element (MRE).
-
-
Aldosterone (agonist)
-
Test compounds (Spironolactone, Eplerenone, Finerenone)
-
Cell culture medium
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of the test compound in the presence of a fixed, sub-maximal concentration of aldosterone (e.g., EC50 concentration).
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The inhibitory effect of the compound is determined by the reduction in luciferase expression compared to cells treated with aldosterone alone.
-
Calculate the IC50 value, representing the concentration of the antagonist that produces 50% inhibition of the aldosterone-induced response.
-
3. In Vivo Efficacy Model: Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This animal model is widely used to evaluate the in vivo efficacy of mineralocorticoid receptor antagonists in a state of MR overactivation.
-
Animals:
-
Male Sprague-Dawley or Wistar rats
-
-
Procedure:
-
Unilaterally nephrectomize the rats.
-
Implant a slow-release pellet of deoxycorticosterone acetate (DOCA) subcutaneously.
-
Provide the rats with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.
-
After a period to allow for the development of hypertension, treat groups of rats with the vehicle, spironolactone, or other MR antagonists at various doses for several weeks.[6][7]
-
Monitor systolic blood pressure regularly using the tail-cuff method.
-
At the end of the study, collect tissues (heart, kidney) for histological analysis of fibrosis and inflammation.
-
Measure relevant biomarkers in blood and urine (e.g., proteinuria, electrolytes).
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Mineralocorticoid Receptor Signaling Pathway
Caption: Aldosterone-mediated mineralocorticoid receptor signaling pathway and its inhibition by spironolactone.
Experimental Workflow for MR Antagonist Validation
Caption: A typical preclinical experimental workflow for the validation of a novel mineralocorticoid receptor antagonist.
References
- 1. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Spironolactone decreases DOCA-salt-induced organ damage by blocking the activation of T helper 17 and the downregulation of regulatory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spironolactone's Efficacy Under the Microscope: A Comparative Analysis in Preclinical Disease Models
For researchers and drug development professionals, understanding the comparative efficacy of established drugs like spironolactone against newer or alternative therapies is crucial for informing future research and clinical trial design. This guide provides a detailed comparison of spironolactone's performance in various preclinical disease models, supported by experimental data and detailed methodologies.
Spironolactone, a mineralocorticoid receptor (MR) antagonist, has long been a cornerstone in managing conditions characterized by aldosterone excess, including heart failure, hypertension, and kidney disease. Its primary mechanism of action involves blocking aldosterone from binding to the MR, thereby preventing the downstream signaling that leads to sodium and water retention, potassium excretion, and pathological tissue remodeling.[1][2] This guide delves into the preclinical evidence supporting spironolactone's efficacy and compares it directly with other therapeutic agents in relevant animal models.
Comparative Efficacy of Spironolactone
To provide a clear overview of spironolactone's performance, the following tables summarize key quantitative data from preclinical studies in models of hypertension, heart failure, and diabetic nephropathy.
Hypertension Model: Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose | Duration | Key Findings | Reference |
| Spironolactone | 80 mg/kg/day (s.c.) | 8 weeks | - Ameliorated salt-induced cardiac dysfunction and hypertrophy- Reduced left ventricular stiffness | [3] |
| Spironolactone | 20 mg/kg/day (in chow) | 6 months | - Decreased frequency of heart failure development- Improved myocardial systolic and diastolic function- Attenuated myocardial hypertrophy and fibrosis | [4] |
| Spironolactone | Not specified | 4 months | - Markedly prevented aortic fibrosis with only a slight reduction in blood pressure | [5] |
| Quinapril (ACE Inhibitor) | Not specified | 4 months | - Completely prevented the development of hypertension- Significantly prevented aortic hypertrophy- Completely prevented aortic collagen accumulation | [5] |
| L-Citrulline | 50 or 100 mg/kg/day (p.o.) | 4 weeks | - Dose-dependently ameliorated elevated blood pressure parameters- Improved cardiac hypertrophy and vascular reactivity | [6] |
| Spironolactone + L-Citrulline | 50 or 100 mg/kg/day each (p.o.) | 4 weeks | - Synergistic effect in improving all evaluated parameters compared to monotherapy | [6] |
Heart Failure Model
| Animal Model | Treatment Group | Key Findings | Reference |
| Chronic Heart Failure with Reduced Ejection Fraction (HFrEF) Patients | Spironolactone | - Improved cardiac remodeling parameters | [7] |
| Chronic Heart Failure with Reduced Ejection Fraction (HFrEF) Patients | Eplerenone | - Favorable effects on cardiac remodeling parameters- Reduction of cardiovascular and all-cause mortality compared to spironolactone | [7] |
| Isolated Working Rat Heart | Spironolactone (10 nmol/L) | - Increased myocardial contractility by 41% | [8] |
| Isolated Working Rat Heart | Aldosterone (10 nmol/L) | - Increased myocardial contractility by 45% | [8] |
| Isolated Working Rat Heart | Spironolactone + Aldosterone | - Increased contractility by 106%, suggesting different pathways of action | [8] |
Diabetic Kidney Disease Model
| Animal Model | Treatment Group | Key Findings | Reference |
| Diabetic and Hypertensive Rats | Spironolactone | - Not directly tested in this study, but known to have anti-inflammatory and anti-fibrotic effects. | [9] |
| Diabetic and Hypertensive Rats | Finerenone (10 mg/kg/day) | - Reduced systolic blood pressure, gliosis, vascular leakage, and microglial/macrophage density- Lowered VEGF, ICAM-1, and IL-1ß | [10] |
| Diabetic Kidney Disease Patients | Spironolactone | - Effective in reducing albuminuria but carries a higher risk of hyperkalemia | [2] |
| Diabetic Kidney Disease Patients | Finerenone | - Superior renal and cardiovascular outcomes compared to spironolactone- Lower incidence of hyperkalemia | [2] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of research findings. Below are the experimental protocols for some of the key studies cited.
Spontaneously Hypertensive Rat (SHR) Model for Hypertension
-
Study Objective: To investigate the effects of a high-salt diet on adult hypertensive rats and the impact of spironolactone on left ventricular hypertrophy and stiffness.[3]
-
Animal Model: 32-week-old male Spontaneously Hypertensive Rats (SHRs).[3]
-
Groups:
-
Duration: 8 weeks.[3]
-
Key Parameters Measured: Left ventricular and arterial blood pressure, in situ left ventricular pressure-volume curves.[3]
Transgenic Hypertensive Rat Model for Renal Fibrosis
-
Study Objective: To determine if spironolactone treatment, initiated after the establishment of hypertension, can modify the progression of renal fibrosis.[11]
-
Animal Model: Male Cyp1a1Ren2 rats.[11]
-
Hypertension Induction: Addition of 0.167% indole-3-carbinol to the rat chow for 2 weeks.[11]
-
Groups:
-
Duration: 4 and 12 weeks.[11]
-
Key Parameters Measured: Systolic blood pressure, proteinuria, glomerulosclerosis, renal cortical fibrosis, macrophage infiltration, and expression of CTGF and pSMAD2.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using Graphviz (DOT language), illustrate the mineralocorticoid receptor signaling pathway and a typical experimental workflow for evaluating spironolactone's efficacy.
Caption: Experimental workflow for preclinical evaluation of spironolactone.
Caption: Spironolactone's mechanism of action via the mineralocorticoid receptor pathway.
Conclusion
The preclinical data robustly supports the efficacy of spironolactone in mitigating pathological remodeling in models of hypertension, heart failure, and diabetic kidney disease. In direct comparisons, while spironolactone consistently demonstrates significant benefits, newer agents like finerenone may offer a superior safety profile, particularly concerning hyperkalemia. Furthermore, combination therapies, such as with L-citrulline, may provide synergistic effects. These findings underscore the continued importance of spironolactone in cardiovascular and renal therapeutics while highlighting promising avenues for future drug development and combination strategies. Researchers are encouraged to consider these comparative data and detailed protocols when designing future studies to further elucidate the therapeutic potential of mineralocorticoid receptor antagonism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Prevention of aortic fibrosis by spironolactone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The significance of finerenone as a novel therapeutic option in diabetic kidney disease: a scoping review with emphasis on cardiorenal outcomes of the finerenone phase 3 trials [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spironolactone Synthetic Routes for Researchers and Drug Development Professionals
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is a widely used pharmaceutical for treating conditions such as heart failure, high blood pressure, and edema. The efficiency and cost-effectiveness of its synthesis are of paramount importance to the pharmaceutical industry. This guide provides a comparative study of the prominent synthetic routes to spironolactone, offering detailed experimental data, protocols, and visual pathway diagrams to aid researchers and drug development professionals in understanding and evaluating these processes.
Comparative Summary of Synthetic Routes
The industrial synthesis of spironolactone has evolved since its first reported synthesis in 1957, with several key routes being developed by major pharmaceutical companies. These routes primarily differ in their starting materials and the strategy for constructing the characteristic spiro-γ-lactone ring at the C-17 position of the steroid nucleus. The two main precursors utilized are dehydroepiandrosterone (DHEA) and androstenedione (4-AD).
| Parameter | G. D. Searle & Co. Route | Ciba Geigy Route | The Upjohn Co. Route | Androstenedione-Based Route |
| Starting Material | Ethynyl Steroid (from DHEA) | Dehydroepiandrosterone (DHEA) | Ethynyl Steroid (with protected ketone) | 4-Androstenedione (4-AD) |
| Key Intermediate | Canrenone | Androstadienone derivative | Spirocyclic lactol | Testosterone Lactone |
| Key Reactions | Oppenauer oxidation, Dehydrogenation (Chloranil), Thioacetic acid addition | Grignard reaction, Oxidation, Dehydrobromination, Thioacetic acid addition, Lactonization | Rhodium-catalyzed hydroformylation, Oxidation | Addition of a protected C3 unit, Oxidative cyclization |
| Reported Yields | 86% for the final step (Canrenone to Spironolactone)[1] | 75% overall yield to the androstadienone intermediate; 51% yield for the final two steps[1] | Multi-gram scale synthesis reported[1] | Up to 56.5% overall yield to testosterone lactone intermediate[2] |
| Final Step Yield | ~75-99% (Canrenone + Thioacetic Acid/Thioacetate)[3][4] | Not explicitly separated | Not explicitly separated | Not explicitly separated |
Detailed Synthetic Pathways and Methodologies
The G. D. Searle & Co. Synthesis
This classic industrial synthesis commences with an ethynyl steroid building block derived from DHEA. A key feature of this route is the formation of the intermediate canrenone, which is then converted to spironolactone.
Experimental Protocol: Synthesis of Spironolactone from Canrenone
This final step is common to several synthetic routes.
-
Reaction Setup: In a suitable reaction vessel, dissolve canrenone (1 equivalent) in methanol.
-
Reagent Addition: Add thioacetic acid (approximately 1.2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 65 °C) and maintain for 3-5 hours.[5]
-
Work-up and Isolation: Cool the reaction mixture to 0 °C to induce crystallization. Filter the resulting solid, which is the crude spironolactone.
-
Purification: Recrystallize the crude product from ethanol to obtain purified spironolactone.[3] A reported yield for this step is as high as 99%.[3]
The Ciba Geigy Industrial Synthesis
Patented in 1980, this route also starts from DHEA but employs a different strategy for constructing the lactone ring.
Experimental Protocol: Key Steps in the Ciba Geigy Synthesis
The sequence from the tertiary alcohol (22) to the androstadienone (23) proceeds with a reported 75% overall yield.[1] The final two steps, the addition of thioacetic acid and subsequent oxidation and lactonization, afford spironolactone in a 51% yield from the androstadienone intermediate.[1]
-
Formation of Androstadienone (23): This multi-step process from tertiary alcohol (22) involves:
-
Bromination of the double bond.
-
Oxidation of the secondary alcohol to a ketone.
-
Base-promoted double dehydrobromination to form the α,β,γ,δ-unsaturated ketone system.
-
-
Conversion to Spironolactone:
-
Treat the androstadienone (23) with thioacetic acid. This reaction also leads to the deprotection of the aldehyde.
-
The resulting aldehyde intermediate (24) is then oxidized to a carboxylic acid in the presence of sulfuric acid, which concurrently catalyzes the closure of the lactone ring to yield spironolactone.[1]
-
The Upjohn Co. Synthesis
Developed in the late 1980s, this route is notable for its use of a rhodium-catalyzed hydroformylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. CN104327149A - Synthesis method of spironolactone intermediate testosterone lactone - Google Patents [patents.google.com]
- 3. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]
- 4. Synthetic method of spironolactone - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]
Head-to-Head Comparison: Spironolactone vs. Finasteride in Androgen-Mediated Conditions
A comprehensive guide for researchers and drug development professionals, this document provides an objective, data-driven comparison of spironolactone and finasteride. We delve into their distinct mechanisms of action, comparative efficacy in treating hirsutism and androgenetic alopecia, and their respective side effect profiles, supported by experimental data from clinical trials.
Mechanism of Action: A Tale of Two Pathways
Spironolactone and finasteride both modulate androgenic signaling, a cornerstone in the pathophysiology of conditions like hirsutism and androgenetic alopecia. However, they achieve this through fundamentally different mechanisms.
Spironolactone: This drug exhibits a dual antagonism. Primarily known as a potassium-sparing diuretic through its blockade of mineralocorticoid receptors, it also functions as a direct antagonist of the androgen receptor.[1][2][3] By competitively binding to androgen receptors, spironolactone prevents testosterone and dihydrotestosterone (DHT) from exerting their effects on target tissues.[2][4][5] Additionally, it has been shown to inhibit enzymes involved in androgen biosynthesis, further reducing androgen levels.[3][4]
Finasteride: In contrast, finasteride acts as a specific and competitive inhibitor of the 5-alpha-reductase enzyme, particularly the type II isoenzyme.[6][7][8] This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT.[6][7][8] By blocking this conversion, finasteride significantly reduces serum and tissue concentrations of DHT.[6][9] This targeted approach leaves testosterone levels largely unaffected, with some studies noting a slight increase that remains within the physiological range.[6][9]
Signaling Pathway Diagrams
Caption: Mechanism of action for spironolactone.
References
- 1. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 2. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 4. Spironolactone and Androgen Receptors - Oana - Posts [oanahealth.com]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. xyonhealth.com [xyonhealth.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Off-Label Applications of Spironolactone: A Comparative Guide for Researchers
Spironolactone, a potassium-sparing diuretic with antiandrogenic properties, has garnered significant interest for its off-label applications in various dermatological and cardiovascular conditions. This guide provides an objective comparison of spironolactone's performance against alternative treatments for female pattern hair loss, hirsutism, acne vulgaris, and its investigational use in heart failure with preserved ejection fraction (HFpEF). The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways to support further research and drug development.
Dermatological Applications
Female Pattern Hair Loss (FPHL)
Spironolactone is used off-label to treat FPHL by blocking androgen receptors in the hair follicle, thereby mitigating androgen-mediated hair thinning.
Comparative Efficacy of Treatments for Female Pattern Hair Loss
| Treatment Comparison | Study | Primary Outcome(s) | Results |
| Spironolactone + Minoxidil vs. Finasteride + Minoxidil | Bazargan et al. | Hair Density & Thickness | After 4 months, the spironolactone group showed a significant improvement in hair density compared to the finasteride group. No significant difference in hair thickness was observed between the two groups. |
| Low-Dose Spironolactone + Low-Dose Minoxidil | Sinclair et al. (2017) | Hair Loss Severity & Shedding Score | At 12 months, there was a mean reduction in hair loss severity score of 1.3 and a mean reduction in hair shedding score of 2.6 from baseline.[1] |
Experimental Protocols: Key Studies in FPHL
-
Bazargan et al.: This randomized, single-blind clinical trial included 60 female patients with androgenic alopecia. Participants were randomly assigned to receive either topical minoxidil 2% and oral spironolactone 100 mg/day or topical minoxidil 2% and oral finasteride 5 mg/day for four months. Efficacy was evaluated through clinical examination and photographic assessment of hair density and thickness at baseline and after the treatment period.
-
Sinclair et al. (2017): This pilot study involved 100 women with FPHL (Sinclair stages 2-5). Patients were treated with a combination of oral minoxidil 0.25 mg and spironolactone 25 mg daily for 12 months. Hair loss severity was assessed using the Sinclair scale, and hair shedding was scored by the patients. Evaluations were performed at baseline, 6 months, and 12 months.[1]
Signaling Pathway in FPHL
Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a central role in the pathophysiology of FPHL. The conversion of testosterone to DHT is catalyzed by the enzyme 5-alpha-reductase. DHT then binds to androgen receptors in the dermal papilla cells of hair follicles, leading to follicular miniaturization and a shortened anagen (growth) phase of the hair cycle.
Hirsutism
Spironolactone's antiandrogenic effects make it a therapeutic option for hirsutism, a condition of excessive male-pattern hair growth in women.
Comparative Efficacy of Treatments for Hirsutism
| Treatment Comparison | Study | Primary Outcome(s) | Results |
| Spironolactone vs. Finasteride | Erenus et al. (1997) | Ferriman-Gallwey (F-G) Score | After 9 months, the mean percent reduction in F-G score was significantly greater in the spironolactone group (42.36%) compared to the finasteride group (15.15%).[2] |
| Spironolactone vs. Flutamide vs. Finasteride | Moghetti et al. (2000) | Mean Hair Shaft Diameter & F-G Score | After 6 months, all three active treatments showed similar and significant reductions in mean hair shaft diameter and F-G scores compared to placebo. |
Experimental Protocols: Key Studies in Hirsutism
-
Erenus et al. (1997): In this prospective, randomized, single-blind study, 40 women with idiopathic hirsutism were assigned to receive either finasteride 5 mg/day or spironolactone 100 mg/day for 9 months. The primary outcome was the change in hirsutism score, as measured by the Ferriman-Gallwey scoring system, at 3, 6, and 9 months.[2]
-
Moghetti et al. (2000): This randomized, double-blind, placebo-controlled trial enrolled 40 hirsute women who were treated with spironolactone (100 mg/day), flutamide (250 mg/day), finasteride (5 mg/day), or placebo for 6 months. Efficacy was assessed by measuring the mean hair shaft diameter of hairs from the linea alba and by the Ferriman-Gallwey score at baseline and at the end of the treatment period.
Acne Vulgaris
By blocking androgen receptors on sebaceous glands, spironolactone can reduce sebum production, a key factor in the pathogenesis of acne.
Comparative Efficacy of Treatments for Acne Vulgaris
| Treatment Comparison | Study | Primary Outcome(s) | Results |
| Spironolactone vs. Placebo | Systematic Review Data | Patient-Assessed Improvement & Clear/Almost Clear Skin | At 24 weeks, 82% of patients on spironolactone (100mg/day) reported improvement versus 63% on placebo. 32% on spironolactone achieved clear or almost clear skin compared to 11% on placebo.[3][4] |
| Combined Oral Contraceptives (COCs) vs. Placebo | Systematic Review Data | Patient-Assessed Improvement & Clear/Almost Clear Skin | At ~24 weeks, 80-90% of patients on COCs reported improvement versus 50-80% on placebo. 30-50% on COCs achieved clear or almost clear skin compared to 10-40% on placebo.[3][4] |
Experimental Protocols: Key Studies in Acne Vulgaris
The data presented are from systematic reviews of multiple randomized controlled trials. A typical experimental design for these trials involves:
-
Population: Adult females with moderate to severe acne vulgaris.
-
Intervention: Spironolactone (typically 50-200 mg/day) or a combined oral contraceptive.
-
Comparator: Placebo or another active treatment.
-
Duration: Commonly 12 to 24 weeks.
-
Outcome Measures: Lesion counts (inflammatory and non-inflammatory), investigator global assessment, and patient self-assessment of acne severity and improvement.
Signaling Pathway in Hormonal Acne
Androgens stimulate the sebaceous glands to produce excess sebum. This, combined with abnormal keratinization of the hair follicle, creates a microenvironment conducive to the proliferation of Cutibacterium acnes and subsequent inflammation.
References
Spironolactone and its Metabolites: A Comparative Efficacy Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug metabolism and the activity of resulting metabolites is paramount for optimizing therapeutic strategies. This guide provides a detailed comparative analysis of the efficacy of spironolactone and its primary active metabolites, focusing on their interaction with the mineralocorticoid receptor (MR).
Spironolactone, a widely used potassium-sparing diuretic and aldosterone antagonist, is a prodrug that undergoes extensive metabolism to form several active metabolites. These metabolites are largely responsible for the therapeutic effects of the parent drug.[1] The primary mechanism of action for both spironolactone and its metabolites is the competitive antagonism of the mineralocorticoid receptor, which plays a crucial role in the regulation of blood pressure and electrolyte balance.
Unveiling the Key Players: Major Metabolites of Spironolactone
Spironolactone is rapidly metabolized into a variety of compounds, which can be broadly categorized based on the retention or removal of the sulfur moiety from the parent molecule. The most significant active metabolites include:
-
7α-thiomethylspironolactone (7α-TMS): A sulfur-containing metabolite that is considered the primary contributor to the mineralocorticoid receptor antagonism of spironolactone, accounting for approximately 80% of its potassium-sparing effect.[1]
-
Canrenone: A metabolite in which the sulfur group has been removed. It is a major active metabolite and contributes to the overall therapeutic effect of spironolactone, accounting for about 10-25% of the potassium-sparing action.[1]
-
6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS): Another sulfur-containing metabolite that contributes to the overall activity of spironolactone.[2]
Comparative Efficacy at the Mineralocorticoid Receptor
The primary measure of efficacy for spironolactone and its metabolites is their ability to antagonize the mineralocorticoid receptor. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological response. A lower IC50 value indicates a higher potency.
| Compound | Receptor Binding Affinity (IC50) vs. Mineralocorticoid Receptor | Relative Potency |
| Spironolactone | ~24 - 66 nM[2] | - |
| 7α-thiomethylspironolactone (7α-TMS) | Similar to Spironolactone | High |
| Canrenone | 5-10 fold lower than Spironolactone | Moderate |
| 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS) | Data not available | Contributes to overall activity |
Pharmacokinetic Profile: A Glance at Half-life
The duration of action of spironolactone is significantly influenced by the half-lives of its active metabolites.
| Compound | Mean Half-life (hours) |
| Spironolactone | 1.4[2] |
| 7α-thiomethylspironolactone (7α-TMS) | 13.8[2] |
| Canrenone | 16.5[2] |
| 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS) | 15.0[2] |
Signaling Pathway and Metabolism
The metabolic conversion of spironolactone and the subsequent action of its metabolites on the mineralocorticoid receptor can be visualized as follows:
Experimental Protocols
Mineralocorticoid Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of spironolactone and its metabolites for the mineralocorticoid receptor.
Objective: To quantify the binding affinity (IC50) of test compounds to the mineralocorticoid receptor.
Materials:
-
Recombinant human mineralocorticoid receptor
-
Radiolabeled aldosterone (e.g., [3H]-aldosterone) as the ligand
-
Test compounds (spironolactone and its metabolites)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a multi-well plate, incubate the recombinant MR with a fixed concentration of radiolabeled aldosterone in the presence of varying concentrations of the test compounds.
-
Include control wells with no test compound (total binding) and wells with a high concentration of a known MR antagonist (non-specific binding).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification
This protocol describes a method for the simultaneous quantification of spironolactone and its major metabolites in plasma samples.
Objective: To measure the concentrations of spironolactone, 7α-TMS, canrenone, and 6β-OH-7α-TMS in plasma.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Plasma samples
-
Acetonitrile, methanol, and water (HPLC grade)
-
Formic acid or other mobile phase modifier
-
Internal standard
-
Centrifuge and solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
Add an internal standard to each sample.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.
-
Further purify the supernatant using solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Set the column temperature.
-
Prepare the mobile phase, typically a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Set the flow rate.
-
-
Injection and Detection:
-
Inject the prepared sample onto the HPLC column.
-
Detect the separated compounds using a UV detector at a specific wavelength or a mass spectrometer for higher sensitivity and specificity.
-
-
Quantification:
-
Create a calibration curve using known concentrations of spironolactone and its metabolites.
-
Determine the concentration of each analyte in the plasma samples by comparing their peak areas (or heights) to the calibration curve.
-
References
Validating Novel Biomarkers for Spironolactone Response: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of novel biomarkers for predicting patient response to spironolactone, a mineralocorticoid receptor antagonist widely used in treating conditions like heart failure and hypertension. As patient response to spironolactone can be variable, the identification of reliable biomarkers is crucial for personalizing treatment and optimizing clinical outcomes. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of emerging biomarkers with supporting experimental data and detailed methodologies.
Executive Summary
The validation of novel biomarkers is paramount in advancing precision medicine. For spironolactone, recent research has moved beyond traditional markers to explore urinary metabolomics, proteomics, and genetic polymorphisms. This guide synthesizes the current evidence for these novel approaches, presenting their potential to predict therapeutic efficacy and offering detailed protocols for their implementation in a research setting.
Spironolactone's Mechanism of Action and the Need for Biomarkers
Spironolactone competitively inhibits the binding of aldosterone to the mineralocorticoid receptor, primarily in the distal convoluted renal tubule. This leads to increased sodium and water excretion and potassium retention.[1][2][3] Beyond its diuretic and antihypertensive effects, spironolactone also exhibits anti-androgenic properties.[4] However, the clinical response to spironolactone is not uniform.[2][4] This variability necessitates the development of biomarkers to identify patients most likely to benefit and those at risk for adverse effects.
Below is a diagram illustrating the signaling pathway of spironolactone.
Caption: Spironolactone's mechanism of action in the kidney.
Comparison of Novel Biomarkers for Spironolactone Response
Recent advances in 'omics' technologies have led to the discovery of promising new biomarkers for predicting spironolactone response. This section compares three key types: urinary metabolomic profiles, urinary proteomic signatures, and genetic polymorphisms.
| Biomarker Category | Specific Examples | Principle | Key Findings |
| Urinary Metabolomics | 18-metabolite urinary score | Measures a panel of small molecule metabolites in urine to create a predictive score. | A baseline urinary metabolite score was found to predict the albuminuria-lowering response to spironolactone in patients with type 2 diabetes. Patients in the lowest tertile of the score showed a significantly greater reduction in the urinary albumin-to-creatinine ratio (UACR) compared to those in the middle and upper tertiles (-58% vs. -28% and -40%, respectively).[4] |
| Urinary Proteomics | CKD273 urinary peptide classifier | Analyzes a panel of 273 urinary peptides to generate a classifier for chronic kidney disease. | Higher baseline values of the CKD273 classifier were associated with a greater reduction in UACR in patients with type 2 diabetes and resistant hypertension treated with spironolactone. Patients in the highest tertile of the CKD273 score had a 63% reduction in UACR, compared to a 16% reduction in the other two tertiles combined.[5][6][7] |
| Genetic Polymorphisms | AGT rs699, CYP11B2 rs1799998, NR3C2 rs5522 | Identifies single nucleotide polymorphisms (SNPs) in genes related to the renin-angiotensin-aldosterone system and the mineralocorticoid receptor. | - The AGT rs699 CC and CYP11B2 rs1799998 TT/TC genotypes were associated with a greater improvement in left ventricular ejection fraction (LVEF) and a more significant increase in serum potassium in heart failure patients treated with spironolactone.[1] - The NR3C2 rs5522 G allele was associated with a greater reduction in diastolic blood pressure in patients with diastolic heart failure receiving spironolactone.[8] |
| Established Biomarkers | Serum Potassium, Aldosterone, NT-proBNP | Measures levels of electrolytes, hormones, and cardiac stress markers in the blood. | Spironolactone treatment leads to an increase in serum potassium and a decrease in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.[1][9] Canrenone, an active metabolite of spironolactone, can be measured to assess adherence and drug exposure.[10] |
Experimental Protocols
Detailed methodologies are crucial for the validation and implementation of these novel biomarkers in clinical research.
Experimental Workflow for Biomarker Validation
Caption: A generalized workflow for validating spironolactone response biomarkers.
Urinary Metabolomics Profiling
-
Sample Collection and Preparation: Collect mid-stream urine samples in sterile containers. To minimize degradation, process samples promptly or store them at -80°C. For analysis, thaw samples and centrifuge to remove particulate matter. Standard operating procedures for pre-analytical handling should be strictly followed to ensure sample integrity.[11]
-
Instrumentation: Employ either high-performance liquid chromatography-mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy for metabolite separation and detection.
-
Data Analysis: Utilize multivariate statistical analysis, such as partial least squares discriminant analysis (PLS-DA), to identify metabolites that differ between responder and non-responder groups. A predictive model can be built using these differentiating metabolites. For the 18-metabolite score, a penalized ridge regression with leave-one-out cross-validation was used.[4]
Urinary Proteomics Analysis (Capillary Electrophoresis-Mass Spectrometry - CE-MS)
-
Sample Preparation: Centrifuge urine samples to remove cells and debris. Use a cutoff filter to concentrate proteins and remove smaller molecules.
-
CE-MS Analysis: Perform capillary electrophoresis coupled to mass spectrometry as previously described.[5] This technique separates peptides based on their charge and size.
-
Data Processing: Normalize MS signal intensities relative to internal standard peptides to account for analytical and dilution variances. A minimum of 800 peptides should be detected with a minimal MS resolution of 8000 for high data consistency.[5] The CKD273 classifier is a pre-defined panel of 273 urinary peptides.
Genotyping of Polymorphisms
-
DNA Extraction: Extract genomic DNA from peripheral blood leukocytes using a commercially available kit, such as the QIAcube system.[1]
-
Genotyping:
-
TaqMan Allelic Discrimination: This method is suitable for genotyping specific SNPs like AGT rs699 and CYP11B2 rs1799998. It uses fluorescently labeled probes that are specific to each allele.[1]
-
Pyrosequencing: This technique can be used for SNPs such as NR3C2 rs5522. It involves sequencing the DNA region containing the SNP.[3][8]
-
-
Quality Control: Ensure genotype calls are accurate by including positive and negative controls and by having a call rate of >95%.
Alternative Therapies
For patients who are not suitable candidates for spironolactone or who experience adverse effects, several alternatives are available. Eplerenone is another mineralocorticoid receptor antagonist with a higher selectivity for the mineralocorticoid receptor, resulting in fewer anti-androgenic side effects.[12][13][14] Other classes of drugs, such as angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), and beta-blockers, are also used in the management of heart failure and hypertension.[12]
Conclusion
The validation of novel biomarkers for spironolactone response holds immense promise for advancing personalized medicine in cardiovascular and renal diseases. Urinary metabolomics, proteomics, and genetic testing offer new avenues for predicting treatment efficacy. While these approaches show significant potential, further research is needed to directly compare their predictive power in large, prospective clinical trials and to standardize the analytical methodologies for broader clinical adoption. This guide provides a foundational framework for researchers to design and execute robust validation studies, ultimately aiming to translate these discoveries into clinical practice.
References
- 1. Effect of Genetic and Nongenetic Factors on the Clinical Response to Mineralocorticoid Receptor Antagonist Therapy in Egyptians with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NR3C2 genotype is associated with response to spironolactone in diastolic heart failure patients from the Aldo-DHF trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baseline urinary metabolites predict albuminuria response to spironolactone in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Predicting albuminuria response to spironolactone treatment with urinary proteomics in patients with type 2 diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. NR3C2 Genotype is Associated with Response to Spironolactone in Diastolic Heart Failure Patients from the Aldo-DHF Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Effects of Spironolactone on Cardiovascular and Renal Biomarkers in Heart Failure With Preserved Ejection Fraction: A TOPCAT Biorepository Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spironolactone Metabolites in TOPCAT — New Insights into Regional Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standard operating procedures for pre-analytical handling of blood and urine for metabolomic studies and biobanks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real world comparison of spironolactone and eplerenone in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, randomized study comparing the antihypertensive effect of eplerenone and spironolactone in patients with hypertension and evidence of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spironolactone's Specificity: A Comparative Analysis for Receptor Binding
Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, is a widely utilized therapeutic agent. However, its clinical application is often nuanced by its interaction with other steroid receptors. For researchers and drug development professionals, a thorough understanding of spironolactone's binding specificity is paramount. This guide provides a comparative analysis of spironolactone's receptor binding profile against other mineralocorticoid receptor (MR) antagonists, supported by experimental data and detailed protocols.
Comparative Receptor Binding Profiles
The specificity of a mineralocorticoid receptor antagonist is determined by its relative affinity for the MR compared to other steroid receptors, such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR). Spironolactone, a steroidal MRA, exhibits significant affinity for the MR but also interacts with other steroid receptors, leading to potential side effects.[1][2][3] In contrast, newer generations of MRAs, particularly the non-steroidal finerenone, have been designed for higher selectivity.[1][4][5]
Below is a summary of the in vitro binding affinities (IC50 in nM), where a lower value indicates a stronger binding affinity.
Table 1: Binding Affinity (IC50, nM) of MRAs for Steroid Receptors
| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) |
| Spironolactone | 24[6] | 77[6] | High Affinity | Low Affinity |
| Eplerenone | 81[6] | >10,000 | >10,000 | >10,000 |
| Finerenone | 18[6] | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources.[1][6][7][8][9][10][11]
As the data indicates, spironolactone is a potent antagonist of the mineralocorticoid receptor, but also demonstrates significant binding to the androgen receptor.[6] This lack of selectivity is the molecular basis for some of its known side effects, such as gynecomastia.[2][11] Eplerenone, a second-generation steroidal MRA, shows a marked improvement in selectivity, with a significantly lower affinity for the androgen and progesterone receptors.[7][8] Finerenone, a non-steroidal MRA, exhibits both high potency for the MR, comparable to spironolactone, and excellent selectivity over the other steroid receptors.[1][5][6]
Signaling Pathways and Mechanism of Action
Aldosterone, the primary endogenous ligand for the MR, enters the cell and binds to the cytoplasmic MR. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the receptor-ligand complex binds to hormone response elements on the DNA, recruiting co-activators and initiating the transcription of target genes that regulate sodium and potassium transport.
Spironolactone competitively inhibits this pathway by binding to the mineralocorticoid receptor, preventing aldosterone from binding and subsequently blocking the downstream signaling cascade.
Caption: Mineralocorticoid Receptor Signaling and Spironolactone Inhibition.
Experimental Protocols
Validating the specificity of a compound like spironolactone involves both assessing its binding affinity and its functional activity at various receptors. The following are outlines of standard experimental protocols used for this purpose.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., spironolactone) for a receptor by measuring its ability to compete with a radiolabeled ligand.[12][13][14][15]
1. Receptor Preparation:
-
Harvest cells or tissue expressing the target steroid receptor (e.g., MR, AR).
-
Homogenize the cells or tissue in a cold lysis buffer containing protease inhibitors.[13]
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash and resuspend the membrane pellet in a suitable assay buffer.[13]
-
Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
-
In a multi-well plate, add a fixed concentration of a high-affinity radioligand (e.g., [³H]-aldosterone for MR).
-
Add increasing concentrations of the unlabeled competitor compound (spironolactone).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[13]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Nuclear Receptor Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to act as an agonist or antagonist of a nuclear receptor.[16][17][18][19]
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T) that does not endogenously express the receptor of interest.[16]
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for the steroid receptor (e.g., MR or AR).
-
A reporter plasmid containing a hormone response element upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
2. Assay Procedure:
-
Plate the transfected cells in a multi-well plate.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound (spironolactone).
-
Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80 of aldosterone for MR).[18]
-
Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 16-24 hours).[16][18]
3. Data Analysis:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Plot the reporter activity against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reduces the agonist-induced reporter activity by 50%.
Caption: Logic of a Nuclear Receptor Antagonist Reporter Assay.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. uwyo.edu [uwyo.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. eubopen.org [eubopen.org]
- 17. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of Spironolactone's Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Spironolactone, a steroidal mineralocorticoid receptor antagonist (MRA), has been a cornerstone in the management of conditions such as heart failure, hypertension, and hyperaldosteronism for decades. Its therapeutic benefits are primarily attributed to its ability to block the effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system. However, its clinical utility is often tempered by a distinct side-effect profile stemming from its non-selective nature. This guide provides a detailed comparative analysis of the safety profile of spironolactone against its main alternatives: the selective steroidal MRA eplerenone, the non-steroidal MRA finerenone, and the potassium-sparing diuretic amiloride. This comparison is supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of relevant signaling pathways.
Comparative Safety Data
The following tables summarize the incidence of key adverse events associated with spironolactone and its alternatives, based on data from comparative clinical trials and meta-analyses.
Table 1: Incidence of Hyperkalemia (Serum Potassium ≥5.5 mmol/L)
| Medication | Incidence Rate (%) | Comparator | Study/Analysis |
| Spironolactone | 12.7% - 64% | Finerenone, Placebo | ARTS, FIDELITY-TRH (post-hoc)[1][2][3] |
| Eplerenone | 2.8% - 5.5% | Spironolactone, Placebo | EPHESUS, Retrospective study[4][5][6] |
| Finerenone | 5.3% - 18.3% | Spironolactone, Placebo | ARTS, FIDELIO-DKD[1][7][8] |
| Amiloride | 16.1% | Spironolactone | Lee et al. (2025)[9] |
Table 2: Incidence of Gynecomastia in Male Patients
| Medication | Incidence Rate (%) | Comparator | Study/Analysis |
| Spironolactone | 9% - 21.2% | Placebo, Eplerenone | RALES, Double-blind trial[5][10][11] |
| Eplerenone | 0.5% - 4.5% | Placebo, Spironolactone | EPHESUS, Double-blind trial[5][11][12] |
| Finerenone | Not significantly different from placebo | Placebo | FIDELITY analysis |
| Amiloride | 0% | Spironolactone | Lee et al. (2025)[9] |
Experimental Protocols
The assessment of safety profiles in clinical trials for these compounds follows rigorous protocols to ensure patient safety and data accuracy.
Monitoring for Hyperkalemia
A primary safety concern with all agents that interfere with potassium excretion is hyperkalemia. Clinical trial protocols for MRAs typically include the following measures:
-
Inclusion/Exclusion Criteria: Patients with baseline serum potassium levels above a certain threshold (commonly >5.0 mmol/L) are typically excluded from trials.[13] Similarly, patients with severe renal impairment (e.g., eGFR <30 mL/min/1.73m²) are often excluded.[13]
-
Monitoring Frequency: Serum potassium levels are monitored frequently, especially during the initiation and dose-titration phases of treatment. For instance, in the FIDELIO-DKD trial for finerenone, potassium levels were checked at 4 weeks after initiation and regularly thereafter.[14]
-
Dose Adjustment and Discontinuation Rules: Protocols define specific serum potassium thresholds for dose reduction or permanent discontinuation of the study drug. For example, a common threshold for temporary discontinuation is a potassium level exceeding 5.5 mmol/L, with permanent cessation if it surpasses 6.0 mmol/L.[8][13]
-
Concomitant Medications: The use of other medications that can increase serum potassium, such as NSAIDs and high-dose ACE inhibitors or ARBs, is carefully managed and often restricted.
Assessment of Gynecomastia
Gynecomastia, the benign proliferation of glandular breast tissue in males, is a well-documented side effect of spironolactone. Its assessment in clinical trials is typically conducted as follows:
-
Patient-Reported Outcomes: Patients are questioned at regular study visits about the presence of breast tenderness, pain, or enlargement.
-
Clinical Examination: Physical examination by a trained clinician is performed to confirm the presence of palpable glandular tissue, distinguishing it from adipose tissue (pseudogynecomastia).
-
Standardized Grading: While not always detailed in publications, clinical studies may use a standardized grading system to classify the severity of gynecomastia.
-
Adverse Event Reporting: Any report or finding of gynecomastia is recorded as an adverse event, noting its severity and the action taken (e.g., dose reduction, discontinuation). In some studies, the incidence of mastodynia (breast pain) is also recorded separately.[11]
Signaling Pathways and Mechanisms of Action
The differences in the safety profiles of these drugs can be attributed to their distinct interactions with various signaling pathways.
Mineralocorticoid Receptor (MR) Signaling Pathway
Spironolactone, eplerenone, and finerenone all exert their primary therapeutic effect by antagonizing the mineralocorticoid receptor. Aldosterone, the natural ligand for the MR, promotes sodium and water retention and potassium excretion. By blocking this interaction, these drugs induce diuresis and potassium retention.
Caption: Mineralocorticoid receptor signaling pathway and points of antagonism.
Off-Target Effects of Spironolactone
Spironolactone's lack of selectivity leads to its binding to other steroid hormone receptors, notably the androgen and progesterone receptors. This is the primary mechanism behind its endocrine side effects.[15]
Caption: Off-target receptor binding of spironolactone leading to endocrine side effects.
Amiloride and the Epithelial Sodium Channel (ENaC)
Amiloride's mechanism of action is distinct from the MRAs. It directly blocks the epithelial sodium channel (ENaC) on the apical membrane of the principal cells in the distal nephron and collecting ducts.[16] This inhibition of sodium reabsorption leads to a mild diuresis and potassium retention.
Caption: Mechanism of action of amiloride on the epithelial sodium channel (ENaC).
Conclusion
The safety profile of spironolactone is characterized by a notable incidence of hyperkalemia and endocrine-related adverse effects such as gynecomastia. Eplerenone offers a significant advantage in terms of a lower risk of gynecomastia due to its higher selectivity for the mineralocorticoid receptor.[4][12] Finerenone, a non-steroidal MRA, also demonstrates a favorable profile with a potentially lower risk of hyperkalemia compared to spironolactone, although direct head-to-head long-term comparisons are limited.[1][7] Amiloride, with its distinct mechanism of action, provides an alternative for potassium-sparing diuresis without the endocrine side effects of spironolactone. The choice of agent should be guided by the specific clinical scenario, patient characteristics, and a thorough understanding of the comparative safety profiles presented herein. Continuous monitoring of serum potassium and renal function is paramount for all these medications to mitigate the risk of serious adverse events.
References
- 1. A comparative post hoc analysis of finerenone and spironolactone in resistant hypertension in moderate-to-advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A comparative post hoc analysis of finerenone and spironolactone in resistant hypertension in moderate-to-advanced chronic kidney disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effectiveness of Eplerenone vs Spironolactone on Left Ventricular Systolic Function, Hospitalization and Cardiovascular Death in Patients With Chronic Heart Failure–HFrEF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Guideline Concordance of Testing for Hyperkalemia and Kidney Dysfunction During Initiation of Mineralocorticoid Receptor Antagonist Therapy in Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Novel Non-steroidal Mineralocorticoid Receptor Antagonist Finerenone in the Management of Diabetic Kidney Disease: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management Strategies for Potassium Levels During Non-steroidal Mineralocorticoid Receptor Antagonist Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spironolactone or amiloride? Expanding options for managing resistant hypertension [pharmacist.com]
- 10. Gynecomastia and Antihypertensive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Spironolactone and endocrine dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]
Independent Replication of Key Spironolactone Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key clinical findings related to the potassium-sparing diuretic, spironolactone. While direct, bench-level replication of large clinical trials is uncommon, the scientific community validates initial findings through subsequent, independent studies and meta-analyses. This document summarizes the results of pivotal trials and compares them with broader, independent analyses to offer a comprehensive overview of the evidence supporting spironolactone's use in resistant hypertension and heart failure.
Spironolactone in Resistant Hypertension
Resistant hypertension, defined as uncontrolled high blood pressure despite the use of three or more antihypertensive agents of different classes, presents a significant clinical challenge. Spironolactone has emerged as a key fourth-line agent.
Key Study: ASPIRANT Trial
The ASPIRANT (Addition of Spironolactone in Patients with Resistant Arterial Hypertension) trial was a randomized, double-blind, placebo-controlled study designed to assess the efficacy of adding spironolactone to existing antihypertensive regimens.
-
Objective: To determine the effect of 25 mg of spironolactone on blood pressure in patients with resistant arterial hypertension.[1]
-
Design: Randomized, double-blind, placebo-controlled trial.[1][2]
-
Participants: 161 patients with resistant arterial hypertension were randomly assigned to receive either spironolactone or a placebo.[1]
-
Intervention: 25 mg of spironolactone daily or a matching placebo was added to the patients' existing antihypertensive drug regimens.[1][2]
-
Primary Endpoint: The primary endpoint was the difference in the change of mean daytime systolic and diastolic blood pressure, as measured by ambulatory blood pressure monitoring (ABPM), after 8 weeks of treatment.[1]
Independent Validation: Meta-Analyses
Multiple meta-analyses have been conducted, pooling data from various randomized controlled trials to provide a broader, independent assessment of spironolactone's effectiveness in this patient population.
-
Objective: To systematically review and quantify the effect of spironolactone as an add-on therapy for resistant hypertension.
-
Design: Meta-analysis of published randomized controlled trials (RCTs). Databases such as Pubmed, EMBASE, and Cochrane were searched to identify relevant studies.[3]
-
Participants: Patients from multiple RCTs who had resistant hypertension.
-
Intervention: Spironolactone as an add-on treatment compared with placebo or other antihypertensive drugs.[3][4]
-
Primary Endpoint: The primary outcome is typically the reduction in systolic and diastolic blood pressure.[3]
Data Comparison: Blood Pressure Reduction
| Study/Analysis | N | Intervention | Duration | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| ASPIRANT Trial [1] | 161 | 25 mg Spironolactone vs. Placebo | 8 weeks | -9.8 (daytime ABPM) | -3.3 (daytime ABPM) |
| Meta-Analysis (Liu et al., 2021) [3] | 3 RCTs, 5 observational | Spironolactone add-on vs. Placebo | Varied | -20.56 (office BP) | -6.04 (office BP) |
| Meta-Analysis (Zhao et al., 2020) [4] | 12 trials, 1655 patients | Spironolactone vs. Placebo | Varied | -20.14 (office BP), -10.31 (24h ABPM) | -5.73 (office BP), -3.94 (24h ABPM) |
Spironolactone in Heart Failure
Spironolactone's role in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF) was established in the landmark RALES trial. Its application in heart failure with preserved ejection fraction (HFpEF) has been a subject of subsequent investigation.
Key Study: RALES Trial
The Randomized Aldactone Evaluation Study (RALES) was a pivotal trial that demonstrated the significant benefit of spironolactone in patients with severe heart failure.
-
Objective: To assess the effect of spironolactone on morbidity and mortality in patients with severe heart failure and a left ventricular ejection fraction of no more than 35%.
-
Design: Randomized, double-blind, placebo-controlled trial.[5]
-
Participants: Patients with symptomatic heart failure and reduced ejection fraction (HFrEF).[5]
-
Intervention: Spironolactone (initially 25 mg daily) or placebo, in addition to standard therapy including an ACE inhibitor and a loop diuretic.[5]
-
Primary Endpoint: The primary endpoint was death from all causes.
Independent Validation: Meta-Analyses and Subsequent Trials
Following RALES, numerous studies and meta-analyses have explored the efficacy and safety of spironolactone in different types of heart failure, including HFpEF and heart failure with mid-range ejection fraction (HFmrEF).
-
Objective: To investigate the efficacy and safety of spironolactone in patients with HFpEF and HFmrEF.[6]
-
Design: Meta-analysis of randomized controlled trials.[6]
-
Participants: Patients from multiple RCTs with diagnoses of HFpEF or HFmrEF.[6]
-
Intervention: Spironolactone treatment compared to placebo.[6]
-
Primary Endpoints: Typically a composite of outcomes including hospitalizations, changes in New York Heart Association (NYHA) functional class, and levels of brain natriuretic peptide (BNP).[6]
Data Comparison: Clinical Outcomes in Heart Failure
| Study/Analysis | N | Patient Population | Key Finding |
| RALES Trial | 1663 | Severe HFrEF | 30% reduction in the risk of death from all causes. |
| Meta-Analysis (Bai et al., 2019) [6] | 11 RCTs, 4539 patients | HFpEF and HFmrEF | Reduced hospitalizations (OR 0.84), improved NYHA functional class (OR 0.35), and decreased BNP levels (-44.80 pg/mL).[6] |
| CLEAR SYNERGY Trial | Not specified | Post-myocardial infarction | 31% lower risk of new or worsening heart failure.[7] No significant impact on death, new heart attack, or stroke.[7] |
Signaling Pathways and Experimental Workflows
Spironolactone's Mechanism of Action
Spironolactone functions as a competitive antagonist of the mineralocorticoid receptor (MR).[8][9] By blocking this receptor, it inhibits the effects of aldosterone, a hormone that promotes sodium and water retention while increasing potassium excretion.[10][11] This action leads to its diuretic and antihypertensive effects.[12] In the cardiovascular system, blocking aldosterone is thought to mitigate harmful remodeling and fibrosis in the heart.[10][13]
Caption: Spironolactone competitively blocks the mineralocorticoid receptor.
Generalized Clinical Trial Workflow
The validation of spironolactone's efficacy follows a standard clinical trial workflow, from initial hypothesis and study design to data analysis and publication, which then informs broader meta-analyses.
Caption: Generalized workflow from a single clinical trial to independent validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Clinical efficacy of spironolactone for resistant hypertension: a meta analysis from randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and safety of spironolactone in the heart failure with mid-range ejection fraction and heart failure with preserved ejection fraction: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spironolactone, a blood pressure medication, may help reduce risk of new heart failure | American Heart Association [newsroom.heart.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mineralocorticoid receptor antagonists and endothelial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 12. droracle.ai [droracle.ai]
- 13. What is the mechanism of Spironolactone? [synapse.patsnap.com]
Translating Spironolactone's Preclinical Promise: A Comparative Guide for Researchers
A deep dive into the preclinical data of spironolactone and its journey to clinical application reveals a largely successful translation from bench to bedside. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of spironolactone's preclinical and clinical data, supported by experimental details and visual pathways to bridge the gap between animal models and human outcomes.
Spironolactone, a potassium-sparing diuretic, has a well-established role in treating conditions like heart failure and hypertension.[1][2] Its primary mechanism of action involves competitively antagonizing the mineralocorticoid receptor, leading to decreased sodium and water reabsorption and potassium retention.[1][3][4] Preclinical investigations have been instrumental in elucidating this mechanism and predicting its clinical efficacy. This guide examines the translational relevance of this preclinical data by comparing key findings with clinical trial outcomes.
Quantitative Data Comparison: Preclinical vs. Clinical
The following tables summarize key quantitative data from both preclinical and clinical studies, offering a direct comparison of dosages, and efficacy endpoints.
Table 1: Comparative Dosages of Spironolactone
| Setting | Species/Population | Dosage | Indication | Source |
| Preclinical | Dog | 2 mg/kg once daily | Congestive Heart Failure | [5] |
| Preclinical | Mouse | 60-80 mg/kg daily | Bladder Cancer (in combination with chemotherapy) | [6] |
| Clinical | Human (Adult) | 50 mg daily | Heart Failure with reduced Ejection Fraction | [7] |
| Clinical | Human (Adult) | 100 mg daily | Resistant Hypertension | [7] |
| Clinical | Human (Adult Female) | 50-100 mg daily | Acne Vulgaris | [8] |
Table 2: Efficacy Comparison in Hypertension
| Setting | Model/Population | Key Efficacy Endpoint | Result | Source |
| Preclinical | Dog (Hyperaldosteronism Model) | Reversal of Aldosterone's effect on Na+/K+ ratio | 88% inhibition at 2 mg/kg | [5] |
| Clinical | Human (Resistant Hypertension) | Reduction in Office Systolic Blood Pressure (vs. placebo) | -20.14 mmHg | [9] |
| Clinical | Human (Resistant Hypertension) | Reduction in Office Diastolic Blood Pressure (vs. placebo) | -5.73 mmHg | [9][10] |
| Clinical | Human (Resistant Hypertension) | Reduction in 24-hour Ambulatory Systolic Blood Pressure (vs. placebo) | -10.31 mmHg | [9][10] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways and experimental designs is crucial for assessing translational relevance.
Caption: Spironolactone's dual signaling pathways.
The diagram above illustrates the primary genomic pathway of spironolactone, where it blocks the mineralocorticoid receptor to prevent aldosterone-induced protein synthesis.[4] Additionally, non-genomic effects, such as the modulation of intracellular calcium, cAMP, cGMP, and ERK1/2 activity, have been observed in preclinical models and are thought to contribute to its cardioprotective effects.[11]
Caption: A typical preclinical experimental workflow.
The workflow for preclinical studies of spironolactone typically involves selecting an appropriate animal model, administering the drug, collecting biological samples, and using analytical techniques like HPLC to quantify the drug and its metabolites for pharmacokinetic and pharmacodynamic analysis.[12][13]
Caption: The translational path of spironolactone.
The successful clinical application of spironolactone is a testament to the predictive power of its preclinical data. The understanding of its mechanism of action, demonstrated efficacy in animal models, and pharmacokinetic profiling have directly informed the design of clinical trials, leading to its approval for various therapeutic indications.[7][14]
Experimental Protocols
A closer look at the methodologies employed in key preclinical studies provides context for the generated data.
Preclinical Pharmacokinetic and Pharmacodynamic Study in Dogs
-
Objective: To determine an effective dose of spironolactone for congestive heart failure in dogs.
-
Animal Model: Fifteen Beagle dogs were used in a hyperaldosteronism model.
-
Methodology: A 5x5 Latin square crossover design was used with a 7-day washout period. Spironolactone was administered orally at doses of 0, 0.8, 2, and 8 mg/kg. The anti-aldosterone effect was measured by the change in the urinary sodium/potassium ratio in response to a single dose of aldosterone. Spironolactone and its metabolites were quantified using high-performance liquid chromatography (HPLC).
-
Key Findings: A dose of 2 mg/kg of spironolactone was found to completely reverse the effects of aldosterone on the Na+/K+ ratio. The dose required to inhibit 50% of aldosterone's action (ED50) was estimated to be 1.08 +/- 0.28 mg/kg.[5]
Preclinical Study for Repurposing Spironolactone in Bladder Cancer
-
Objective: To evaluate the potential of spironolactone to enhance chemotherapy response in bladder cancer.
-
In Vitro Models: Human muscle-invasive bladder cancer (MIBC) cell lines.
-
In Vivo Model: Xenograft studies in SCID mice.
-
Methodology: The study screened small molecule inhibitors for Nucleotide Excision Repair (NER) inhibition. The combined effects of spironolactone with cisplatin and carboplatin were evaluated. In vivo, mice with tumor xenografts were treated with spironolactone (80 mg/kg daily by oral gavage) and/or cisplatin (3 mg/kg twice a week). Tumor growth was monitored.
-
Key Findings: Spironolactone was identified as a potent NER inhibitor. Co-treatment with spironolactone and cisplatin or carboplatin significantly decreased tumor growth compared to either drug alone.[6][15]
Conclusion
The preclinical data for spironolactone has shown strong translational relevance. The primary mechanism of action, elucidated in early studies, has been consistently validated in clinical settings. Efficacy observed in animal models for hypertension and heart failure has translated to successful clinical outcomes in humans. While there are species-specific differences in pharmacokinetics, the general dose-response relationships have provided a solid foundation for clinical dose selection.[16] The ongoing exploration of spironolactone for new indications, such as in oncology, further highlights the enduring value of its preclinical characterization.[6][15] This guide underscores the importance of robust preclinical data in the drug development pipeline and provides a framework for assessing the translational potential of other compounds.
References
- 1. What is the mechanism of Spironolactone? [synapse.patsnap.com]
- 2. Spironolactone | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 3. Spironolactone Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A preclinical pharmacokinetic and pharmacodynamic approach to determine a dose of spironolactone for treatment of congestive heart failure in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effectiveness of spironolactone for women with acne vulgaris (SAFA) in England and Wales: pragmatic, multicentre, phase 3, double blind, randomised controlled trial | The BMJ [bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical efficacy and safety of spironolactone in patients with resistant hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical study of simultaneous pharmacokinetic and pharmacodynamic herb-drug interactions between Yin-Chen-Hao-Tang and spironolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical study of simultaneous pharmacokinetic and pharmacodynamic herb-drug interactions between Yin-Chen-Hao-Tang and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species differences in the metabolism and disposition of spironolactone. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Rosenonolactone: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical guidance for the proper disposal of Rosenonolactone, a spirolactone compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Due to its potential hazards, this compound waste must be managed in accordance with federal, state, and local regulations for hazardous pharmaceutical waste.
Immediate Safety Precautions
Before handling this compound for disposal, ensure all safety precautions are understood and followed. The Safety Data Sheet (SDS) for closely related compounds, such as Spironolactone, indicates potential health hazards.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments should be worn.
-
Eye/Face Protection: Use safety glasses or goggles. A face shield may be necessary if there is a risk of splashing.[1][2]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[1][3]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid generating dust.[1]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[2]
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization
Based on the hazard information for similar lactone-containing pharmaceuticals, this compound waste should be managed as hazardous pharmaceutical waste.[4] The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Step 2: Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including contaminated labware and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name "this compound."
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.[7]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[1][9]
-
Ensure the storage area is well-ventilated.
Step 4: Disposal
-
Approved Waste Disposal Facility: The primary and recommended method of disposal is to arrange for pickup by a licensed hazardous waste disposal company that will transport the waste to an approved treatment, storage, and disposal facility (TSDF).[1][2][3] Incineration is a common and required treatment method for many hazardous pharmaceutical wastes.[4][6]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[2][8] Improper disposal can lead to environmental contamination and harm to wildlife and human health.[5]
Summary of Hazard Data Informing Disposal Procedures
The following table summarizes key hazard information for a closely related compound, Spironolactone, which necessitates the stringent disposal protocols outlined above.
| Hazard Classification | Description | Source Citation |
| Carcinogenicity | Suspected of causing cancer. | [1][3][10] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][3][10] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | [1][3][10] |
| Acute Oral Toxicity | Harmful if swallowed. | [10] |
| Disposal Precautionary Statement | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. ethz.ch [ethz.ch]
- 9. caelo.de [caelo.de]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Handling Protocols for Spironolactone
A Note on Terminology: This guide provides safety and handling information for Spironolactone. No substance named "Rosenonolactone" was found in our search; it is presumed to be a typographical error for Spironolactone, a widely used medication and laboratory chemical.
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with Spironolactone. Following these guidelines is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended equipment when handling Spironolactone, particularly in its powdered form where the risk of inhalation is highest.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact with airborne particulates.[1][2] |
| Hand Protection | Impervious gloves are required.[2][3] Suitable materials include Butyl, PVC, Neoprene, or Nitrile. |
| Body Protection | A lab coat or other protective clothing is recommended to prevent skin contact.[4] |
| Respiratory Protection | If dust or aerosols may be generated, a NIOSH-approved respirator or a dust mask should be worn.[3][5] This is especially critical when handling the substance in large quantities or in poorly ventilated areas. |
Procedural Guidance for Handling and Disposal
Adherence to standardized procedures is crucial for safe laboratory operations. The following sections provide step-by-step guidance for the handling and disposal of Spironolactone.
Handling Protocol
-
Engineering Controls : Always handle Spironolactone in a well-ventilated area.[1] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to minimize the generation of airborne dust.[6]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1][2] Do not eat, drink, or smoke in areas where Spironolactone is handled.[1][2] Wash hands thoroughly with soap and water after handling the substance.[1][2]
-
Safe Handling Practices : Minimize dust generation and accumulation during handling.[3][7] If tablets or capsules are crushed or broken, take extra precautions to avoid breathing the dust.[3][7][8]
-
Storage : Store Spironolactone in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][6] Keep it away from strong oxidizing agents.[2][6] It should be stored locked up and out of the reach of children.[2][5]
Disposal Plan
Proper disposal of Spironolactone is essential to prevent environmental contamination and potential harm to others.
-
Laboratory Waste : Dispose of contents and containers in accordance with local, regional, and national regulations, typically through an approved waste disposal plant.[5]
-
Household Disposal : For unused or expired medication in a non-laboratory setting, do not flush it down the toilet unless specifically instructed to do so. The FDA recommends the following procedure for medicines not on the "flush list":
-
Remove the medicine from its original container. Do not crush tablets or capsules.[9]
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9]
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[9]
-
Dispose of the sealed container in your household trash.[9]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[9]
-
Workflow for Safe Handling of Spironolactone
The following diagram illustrates the logical flow of operations when working with Spironolactone, from preparation to final disposal.
Caption: Workflow for the safe handling of Spironolactone.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caelo.de [caelo.de]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
